Valsartan disodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
391230-93-6 |
|---|---|
Molecular Formula |
C24H27N5Na2O3 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
disodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C24H29N5O3.2Na/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);;/q;2*+1/p-2/t22-;;/m0../s1 |
InChI Key |
SJSMGDIQKOTNND-IKXQUJFKSA-L |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Valsartan Disodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of valsartan (B143634) disodium (B8443419), an active pharmaceutical ingredient used in the management of hypertension. This document details various synthetic methodologies, in-depth characterization techniques, and presents quantitative data in a structured format to facilitate comparison and further research.
Introduction to Valsartan Disodium
Valsartan is a potent and selective angiotensin II AT1 receptor antagonist.[1] It possesses two acidic protons: one on the carboxylic acid group and another on the tetrazole ring, allowing for the formation of a disodium salt.[2] The disodium salt form can offer advantages in terms of solubility and formulation. The synthesis of valsartan itself is a multi-step process, often culminating in the formation of the free acid which is then converted to the disodium salt.[3][4][5]
Synthesis of this compound
The preparation of this compound typically involves the reaction of valsartan free acid with a sodium-containing base in a suitable solvent system. Several methods have been reported, leading to the formation of either amorphous or various crystalline forms of the salt.
The overall transformation from valsartan to its disodium salt is conceptually straightforward, involving the deprotonation of the carboxylic acid and tetrazole moieties.
Caption: General reaction scheme for the synthesis of this compound.
Detailed methodologies for the synthesis of this compound are outlined below, based on patented procedures.
Protocol 1: Synthesis of Amorphous this compound [6]
-
Preparation of Sodium Methoxide (B1231860) Solution: Charge 2.03 equivalents of sodium hydroxide to 2 volumes of methanol and stir at 55-60°C for 20-30 minutes.
-
Reaction: Cool the sodium methoxide solution to 25-30°C and add it dropwise to a solution of 25g of valsartan in 3 volumes of methanol.
-
Stirring and Degassing: Stir the resulting solution at 25-30°C for 1 hour, followed by degassing for 1-2 hours at 50-60°C.
-
Precipitation: Cool the solution to 25-30°C, add 5 volumes of n-heptane, and stir for 1-2 hours at room temperature.
-
Isolation: Filter the precipitate under a nitrogen atmosphere, wash with 1 volume of n-heptane, and dry under reduced pressure at 60-65°C to yield amorphous this compound.
Protocol 2: Synthesis of Crystalline this compound [6]
-
Reaction: To a suspension of 200.0g of valsartan free acid in 9.3 volumes of isopropyl alcohol, add 2.3 volumes of 2.0N sodium hydroxide solution.
-
Stirring: Stir the solution at room temperature for 1 hour.
-
Solvent Exchange: Distill the solvent at 40-45°C and add 4.5 volumes of isopropyl alcohol, followed by distillation under vacuum at 40-45°C.
-
Crystallization: Add 3.5 volumes of acetone (B3395972) and 0.09 volumes of water to obtain a clear solution. Add 9.3 volumes of methyl tert-butyl ether and stir overnight at room temperature.
-
Isolation: Filter the solid, wash with 1 volume of methyl tert-butyl ether, and dry at 55-60°C to obtain the crystalline form of this compound.
Protocol 3: Alternative Synthesis of Crystalline Form E [7]
-
Salt Formation: Dissolve 8.71 mg of valsartan in 0.87 mL of isopropyl alcohol and add 0.2 mL of 2 mmol sodium hydroxide solution dropwise at room temperature. Stir for 0.5 hours.
-
Isolation of Solid: Concentrate the mixture under reduced pressure to obtain a solid.
-
Washing: Stir the solid with n-heptane/ethanol (19/1, by volume) overnight, filter, and vacuum dry at 40°C.
-
Solvate Formation: Add 5 mg of the solid to 0.4 mL of 1,4-dioxane. Stir for 48 hours.
-
Final Product: Centrifuge, discard the supernatant, and dry the obtained solid in an oven at 30°C to yield crystalline form E of this compound salt.
| Product Form | Starting Material | Base | Solvent System | Yield | Purity (by HPLC) | Reference |
| Amorphous | Valsartan (25g) | Sodium Hydroxide (2.03 eq) | Methanol, n-heptane | 26.5g | 99.91% | [6] |
| Crystalline | Valsartan (200g) | Sodium Hydroxide (2.0N) | Isopropyl alcohol, Acetone, MTBE | 240g | Not Reported | [6] |
| Amorphous | Valsartan (50g) | Sodium Hydroxide (2.03 eq) | Ethanol, MTBE or IPE | Not Reported | >99% | [6] |
Characterization of this compound
A thorough characterization of this compound is crucial to determine its identity, purity, and solid-state properties. The following section outlines the key analytical techniques and presents a workflow for characterization.
Caption: Experimental workflow for the characterization of this compound.
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and detecting any related impurities or degradation products.[8] A stability-indicating reverse-phase HPLC method can be developed to separate valsartan from its degradation products.[8]
-
Typical Column: C8 or C18 column (e.g., Acquity Zorbax SB-C8, 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.02 M ammonium (B1175870) acetate, pH 3.0) and an organic solvent (e.g., acetonitrile).[8]
-
Detection: PDA detector at a wavelength of 254 nm.[8]
3.2.2. X-ray Powder Diffraction (XRPD)
XRPD is essential for distinguishing between amorphous and different crystalline forms (polymorphs) of this compound. Each crystalline form exhibits a unique diffraction pattern.
| Crystalline Form | Characteristic 2θ Peaks (°) (Cu-Kα radiation) | Reference |
| Form A | Endothermic peak at approximately 183°C in DSC. | [9] |
| Form B | 4.4 ± 0.2, 8.8 ± 0.2 | [7] |
| Form D | 4.4 ± 0.2, 9.0 ± 0.2, 14.9 ± 0.2, 21.4 ± 0.2, 22.4 ± 0.2 | [7][9] |
| Form E | 6.3 ± 0.2, 12.3 ± 0.2, 14.7 ± 0.2, 16.5 ± 0.2, 17.4 ± 0.2 | [7] |
| Form F | 6.2 ± 0.2, 14.9 ± 0.2, 18.3 ± 0.2 | [7] |
| Form G | 6.4 ± 0.2, 8.3 ± 0.2, 9.5 ± 0.2, 17.3 ± 0.2, 19.4 ± 0.2 | [9] |
3.2.3. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions, such as glass transitions for amorphous forms and desolvation events.
| Form | Thermal Event | Temperature (°C) | Reference |
| Amorphous | Isotherm peak | 92.23 - 121.15 | [6] |
| Crystalline Form B | Melting Point | ~198 ± 5 | [7] |
| Crystalline Form D | Melting Point | ~207 ± 5 | [7][9] |
| Crystalline Form F | Endothermic Peak | 104 - 117 | [7] |
3.2.4. Spectroscopic Methods (NMR and MS)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural confirmation of this compound.
-
NMR Spectroscopy: Both 1H and 13C NMR would confirm the molecular structure of the valsartan moiety. The formation of the disodium salt would be evident by the disappearance of the acidic protons from the carboxylic acid and tetrazole groups in 1H NMR, and shifts in the signals of adjacent carbons in 13C NMR.
-
Mass Spectrometry: LC-MS can be used to confirm the molecular weight of the valsartan anion (C24H28N5O3-, expected m/z ≈ 434.2).[10] The disodium salt itself is not typically observed as a single entity in mass spectrometry under standard conditions.
3.2.5. Chiral Purity
Since valsartan is a chiral molecule, its enantiomeric purity is a critical quality attribute. Capillary electrophoresis is a suitable technique for determining the presence of the R-enantiomer impurity.[11][12]
-
Technique: Capillary Zone Electrophoresis.[11]
-
Chiral Selector: Acetyl-β-cyclodextrin (A-β-CD).[11]
-
Validation: The method can be validated for a range of the R-enantiomer, with a limit of detection around 0.01% and a limit of quantitation around 0.05%.[11][12]
Conclusion
The synthesis of this compound can be achieved through various methods, yielding either amorphous or different crystalline forms, each with distinct physicochemical properties. A comprehensive characterization using a combination of chromatographic, spectroscopic, and thermal analysis techniques is imperative to ensure the identity, purity, and quality of the final product. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and manufacturing of valsartan-based pharmaceuticals.
References
- 1. scielo.br [scielo.br]
- 2. EP1313714B1 - Valsartan salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP3498698A1 - Solid forms of this compound and process of preparation thereof - Google Patents [patents.google.com]
- 7. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 8. scitcentral.com [scitcentral.com]
- 9. WO2018040065A1 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 10. This compound | C24H27N5Na2O3 | CID 46850081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Crystalline Forms of Valsartan Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known crystalline forms of valsartan (B143634) disodium (B8443419) salt, a critical area of study for the formulation and stabilization of this widely used antihypertensive agent. The following sections detail the distinct polymorphic forms, their characteristic analytical data, and the experimental protocols for their preparation and characterization.
Introduction to Polymorphism in Valsartan Disodium
Valsartan, in its free acid form, is known to exist in various polymorphic and amorphous forms.[1][2][3] The disodium salt of valsartan also exhibits polymorphism, which can significantly impact its physicochemical properties, including solubility, stability, and hygroscopicity.[4] A thorough understanding and control of the crystalline form are paramount for ensuring consistent product quality and therapeutic efficacy. This guide focuses on several identified crystalline forms of this compound, designated as Forms A, B, D, E, F, G, and H, as well as its amorphous state.[5][6]
Characterization of Crystalline Forms
The differentiation of this compound polymorphs is primarily achieved through X-ray powder diffraction (XRPD) and thermal analysis techniques such as Differential Scanning Calorimetry (DSC).
X-ray Powder Diffraction (XRPD) Data
The following table summarizes the characteristic XRPD peaks for various crystalline forms of this compound, expressed in degrees 2θ (±0.2°). These peaks serve as the primary fingerprint for identifying each specific polymorph.
| Crystalline Form | Characteristic XRPD Peaks (2θ) |
| Form A | 4.7, 8.5, 9.5, 13.6, 15.4, 16.5, 18.1, 19.9, 22.0, 22.4, 23.3, 23.8, 25.3, 27.8[5] |
| Form B | 4.4, 8.8[5][6] |
| Form D | 4.4, 9.0, 14.9, 21.4, 22.4[5][6] |
| Form E | 6.3, 12.3, 14.7, 16.5, 17.4[5][6] |
| Form F | 6.2, 14.9, 18.3[5] |
| Form G | 6.4, 8.3, 9.5, 17.3, 19.4[6] |
| Form H | 4.5, 8.7, 9.0[5][6] |
| Unnamed Crystalline Form | 4.48, 8.95, 9.25, 15.53, 17.01, 18.60, 22.73[7][8] |
Thermal Analysis Data (DSC)
Differential Scanning Calorimetry provides information on the melting points and other thermal transitions of the crystalline forms. The heating rate for the following data was 10°C/min where specified.
| Crystalline Form | Key Thermal Events |
| Form A | Endothermic peak at approximately 183°C[6] |
| Form B | Melting point of about 198 ± 5°C[5][6] |
| Form D | Melting point of about 207 ± 5°C[5][6] |
| Form E | Endothermic peak at approximately 127°C[6] |
| Form F | Endothermic peak at approximately 116°C[5] |
| Unnamed Crystalline Form | Endothermic peak at about 234.98°C[7][8] |
| Amorphous Form | Isotherm peak ranging from 92.23°C to 121.15°C[7][8] |
Experimental Protocols
General Characterization Methodologies
A standardized approach is crucial for the reliable characterization of polymorphic forms.
Caption: General workflow for polymorph characterization.
-
X-Ray Powder Diffraction (XRPD): XRPD patterns are typically recorded using a diffractometer with Cu-Kα radiation. The instrument is operated at a specified voltage and current (e.g., 40 kV and 40 mA). Data is collected over a 2θ range, for example, from 3° to 40°, with a step size and scan speed optimized for resolution.
-
Differential Scanning Calorimetry (DSC): Thermal analysis is performed using a DSC instrument. A sample of the this compound salt (typically 2-5 mg) is placed in a sealed aluminum pan. The sample is heated at a constant rate, commonly 10°C/min, under a nitrogen purge, over a temperature range sufficient to observe all thermal events (e.g., 25°C to 250°C).
-
Thermogravimetric Analysis (TGA): TGA is used to determine weight loss upon heating, which is indicative of the presence of solvents or water. A sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere, and the weight change is recorded as a function of temperature.
Preparation of Crystalline Forms
The following protocols are synthesized from examples found in the cited literature.[4][5][8]
Caption: General synthesis and crystallization workflow.
Preparation of Form A:
-
Dissolve valsartan free acid in isopropanol.
-
Add a 2 mmol aqueous solution of sodium hydroxide dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Concentrate the solution under reduced pressure to obtain a solid.
-
Stir the resulting solid in a mixture of n-heptane and ethanol (19:1 by volume) overnight.
-
Filter the solid and dry it under vacuum at 40°C to yield Form A.[4]
Preparation of Form B:
-
Add valsartan (10 mg) to water (0.3 mL) containing sodium hydroxide (1.84 mg).
-
Concentrate the solution under reduced pressure to obtain a solid.
-
Add 3-pentanone (0.1 mL) to the solid (3 mg) and stir for 72 hours.
-
Centrifuge the mixture and discard the supernatant.
-
Dry the solid in an oven at 30°C to yield Form B.[4]
Preparation of a Crystalline Form:
-
Charge a reaction vessel with isopropyl alcohol and valsartan free acid.
-
Add a sodium hydroxide solution (2.0 mole equivalent) at room temperature.
-
Stir the mixture for 1-2 hours.
-
Distill off the solvent at 50-55°C.
-
Add methyl tert-butyl ether at room temperature and stir for 2-4 hours.
-
Filter the solid and dry at 55-60°C under vacuum to obtain the crystalline form of this compound.[8]
Solvate and Non-Solvate Forms
It is important to note that some of the crystalline forms are solvates, while others are non-solvated. For instance:
-
Form E has been identified as a dioxane solvate.[5]
-
Form F is an ethyl acetate (B1210297) solvate.[5]
-
Form B does not exhibit significant desolvation upon thermogravimetric analysis, suggesting it is also a non-solvated form.[5][6]
The presence or absence of a solvent molecule within the crystal lattice is a critical factor influencing the stability and physicochemical behavior of the active pharmaceutical ingredient.
Conclusion
The polymorphic landscape of this compound salt is complex, with multiple crystalline forms identified to date. The choice of solvent systems and crystallization conditions is critical in determining the resulting polymorphic form. For drug development professionals, a thorough characterization using XRPD, DSC, and TGA is essential to ensure the selection and control of the desired crystalline form, thereby guaranteeing the safety, stability, and efficacy of the final pharmaceutical product. The data and protocols presented in this guide serve as a foundational resource for researchers working with this important molecule.
References
- 1. EP1511739B1 - Polymorphs of valsartan - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. Crystal forms of this compound salt - Eureka | Patsnap [eureka.patsnap.com]
- 5. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 6. WO2018040065A1 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 7. SOLID FORMS OF this compound AND PROCESS OF PREPARATION THEREOF - Patent 3498698 [data.epo.org]
- 8. EP3498698A1 - Solid forms of this compound and process of preparation thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Mechanism of Action of Valsartan Disodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of valsartan (B143634) disodium (B8443419), a potent and selective angiotensin II receptor blocker (ARB). The document delves into its molecular interactions, downstream signaling cascades, and the experimental methodologies used for its characterization.
Introduction
Valsartan disodium is the disodium salt of valsartan, a nonpeptide, orally active antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] By selectively blocking the AT1 receptor, this compound inhibits the physiological effects of angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS).[3][4] This blockade leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure, making it a cornerstone in the management of hypertension and heart failure.[3][5][6] The disodium salt form of valsartan exhibits increased solubility in aqueous solutions, which can be advantageous in pharmaceutical formulations.[7][8][9][10][11]
Molecular Mechanism of Action
The primary mechanism of action of this compound is the competitive and selective blockade of the angiotensin II type 1 (AT1) receptor.[1][2][6] Angiotensin II is the principal pressor agent of the RAAS and exerts its effects by binding to AT1 receptors, which are G-protein coupled receptors (GPCRs) found in various tissues, including vascular smooth muscle, the adrenal gland, and the heart.[4][12][13]
Valsartan exhibits a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, with a selectivity of approximately 30,000-fold.[2][14][15] This high selectivity ensures that the therapeutic effects are primarily mediated through the blockade of AT1 receptor-mediated pathways, while leaving the potentially beneficial effects of AT2 receptor stimulation unopposed.[16]
Binding Kinetics and Affinity
The interaction of valsartan with the AT1 receptor has been extensively characterized through radioligand binding assays. These studies have provided quantitative measures of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | Binding Affinity (Ki) for AT1 Receptor | Selectivity (AT1 vs. AT2) | Reference |
| Valsartan | 2.38 nM | ~30,000-fold | [2][15] |
| Valsartan | pKi = 7.65 ± 0.12 | - | [17][18] |
| Losartan (B1675146) | pKi = 7.17 ± 0.07 | ~1,000-fold | [14][17][18] |
| Candesartan | pKi = 8.61 ± 0.21 | >10,000-fold | [14][17][18] |
| Irbesartan | - | >8,500-fold | [14] |
| Telmisartan | pKi = 8.19 ± 0.04 | >3,000-fold | [14][17][18] |
Downstream Signaling Pathways
The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events. This compound, by blocking this initial step, prevents the activation of these downstream pathways. The AT1 receptor signals through both G-protein dependent and G-protein independent (β-arrestin-mediated) pathways.[12][13][19]
G-Protein Dependent Signaling (Gq/11 Pathway)
The canonical signaling pathway activated by the AT1 receptor involves its coupling to the heterotrimeric G-protein Gq/11.[3][12][13] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][20][21]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][20]
-
DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).[3][20]
The activation of this pathway ultimately leads to various cellular responses, including smooth muscle contraction, cellular proliferation, and hypertrophy.[22]
Gq/11 Signaling Pathway Blocked by this compound.
G-Protein Independent Signaling (β-Arrestin Pathway)
In addition to G-protein coupling, the AT1 receptor can also signal through a G-protein-independent pathway mediated by β-arrestins.[12][19][23][24] Upon agonist binding and subsequent phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[24]
This recruitment has two main consequences:
-
Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signal. It also promotes the internalization of the receptor via clathrin-coated pits.[19]
-
Scaffolding and Signal Transduction: β-arrestins can act as scaffolds for various signaling proteins, initiating a second wave of signaling. This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[12][24]
Valsartan, as a competitive antagonist, blocks the initial activation of the AT1 receptor by angiotensin II, thereby preventing the recruitment of β-arrestin and the subsequent signaling events.[19]
β-Arrestin Signaling Pathway Blocked by this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of valsartan for the AT1 receptor.
Materials:
-
Membrane preparation from cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.
-
This compound and other competitor compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
GF/C glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the AT1 receptor in a lysis buffer and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., 1 µM Angiotensin II) for non-specific binding.
-
50 µL of serially diluted this compound or other competitor compounds.
-
50 µL of [125I]Sar1,Ile8-Angiotensin II at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Calcium Mobilization Assay
This functional assay measures the ability of valsartan to inhibit angiotensin II-induced increases in intracellular calcium, a hallmark of Gq/11 pathway activation.[25][26][27]
Materials:
-
Cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Angiotensin II.
-
This compound.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of angiotensin II (typically the EC80) to all wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the valsartan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 for the inhibition of the calcium response.
Experimental and logical Workflows
GPCR Antagonist Drug Discovery Workflow
The discovery and development of a GPCR antagonist like valsartan typically follows a structured workflow.
GPCR Antagonist Drug Discovery Workflow.
In Vivo Study Design for an AT1 Receptor Blocker
Evaluating the efficacy of an AT1 receptor blocker like valsartan in an animal model of hypertension.
In Vivo Study Workflow for an AT1 Receptor Blocker.
Conclusion
This compound exerts its therapeutic effects through a highly specific and potent blockade of the angiotensin II type 1 receptor. This antagonism effectively inhibits both G-protein dependent and independent signaling pathways, leading to the amelioration of the pathophysiological effects of angiotensin II. The in-depth understanding of its mechanism of action, quantified by robust experimental methodologies, solidifies its role as a critical therapeutic agent in cardiovascular medicine.
References
- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 4. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation, characterization, and in vivo evaluation of valsartan porous matrices using emulsion solvent evaporation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differences in AT2 -receptor stimulation between AT1 -receptor blockers valsartan and losartan quantified by renal interstitial fluid cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 21. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 22. benchchem.com [benchchem.com]
- 23. β-Arrestin–Mediated Angiotensin II Type 1 Receptor Activation Promotes Pulmonary Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 24. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
An In-depth Technical Guide to the Physicochemical Properties of Valsartan Disodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of valsartan (B143634) disodium (B8443419), a salt form of the widely used angiotensin II receptor antagonist, valsartan. The formation of the disodium salt is a key strategy to enhance the aqueous solubility and modify the solid-state properties of the parent drug, which is critical for formulation development and ensuring optimal bioavailability. This document details key parameters, presents quantitative data in structured tables, outlines experimental protocols for characterization, and provides logical visualizations of structures and workflows.
Chemical Structure and Salt Formation
Valsartan is a weakly acidic drug with two ionizable protons: one on the carboxylic acid group and another on the tetrazole ring.[1][2] The formation of valsartan disodium involves the deprotonation of both these acidic sites by two equivalents of a sodium base, resulting in a more polar and, consequently, more water-soluble species. This transformation is fundamental to its improved pharmaceutical characteristics compared to the free acid form.
Caption: Conversion of Valsartan free acid to its disodium salt.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These parameters are essential for predicting its behavior during formulation, processing, and in biological systems.
| Property | Value | Reference |
| Chemical Name | Disodium (S)-5-(4'-((N-(1-carboxylato-2-methylpropyl)pentanamido)methyl)-[1,1'-biphenyl]-2-yl)tetrazol-1-ide | [3] |
| Molecular Formula | C₂₄H₂₇N₅Na₂O₃ | [4] |
| Molecular Weight | 479.5 g/mol | [4] |
| CAS Number | 391230-93-6 | [4][5] |
| Appearance | White powder | [2] |
Solubility Profile
Valsartan free acid is characterized by poor aqueous solubility, particularly in acidic environments, which can limit its dissolution rate and bioavailability.[6][7] The disodium salt form significantly enhances solubility. The solubility is pH-dependent, increasing at higher pH values.[2][8]
| Solvent / Medium | Solubility (Valsartan Free Acid) | Reference |
| Water (25 °C) | 0.18 g/L | [2] |
| Water (37 °C) | 0.0271 ± 0.009 mg/mL | [9] |
| Phosphate (B84403) Buffer (pH 6.8) | 2.989 ± 0.13 mg/mL | [9] |
| Phosphate Buffer (pH 7.4) | 45.12 µg/mL | [10] |
| Phosphate Buffer (pH 8.0) | 16.8 g/L | [2] |
| Methanol | Soluble | [9][11] |
| Ethanol | Soluble | [11] |
| Acetonitrile | Soluble | [2] |
Note: Specific quantitative solubility data for the isolated disodium salt is sparse in the literature, but it is noted to be significantly more soluble than the free acid, especially in aqueous media.[5][12]
Ionization Constants (pKa)
The pKa values dictate the ionization state of valsartan at different physiological pHs. The two acidic functional groups, the carboxylic acid and the tetrazole ring, have distinct pKa values.
| Ionizable Group | pKa Value | Reference |
| Carboxylic Acid | 3.9 | [1][2] |
| Tetrazole Ring | 4.7 | [1][2] |
| Potentiometric (overall) | 4.57 and 5.47 | [13][14] |
Polymorphism and Thermal Properties
This compound exists in multiple crystalline (polymorphic) and amorphous forms, each possessing distinct thermal properties and stability.[12][15] Differential Scanning Calorimetry (DSC) is a key technique for identifying these forms by their melting endotherms. The free acid form of valsartan typically melts at a lower temperature, around 105-117°C.[16][17]
| Crystalline Form | Melting Point / Thermal Event (°C) | Key Characteristics | Reference |
| Form A | ~183°C | Non-solvate with high stability. | [15] |
| Form B | ~198 ± 5°C | Non-solvated form. | [15] |
| Form D | ~207 ± 5°C | Stable crystalline form. | [12][15] |
| Form E | 107 - 127°C | Dioxane solvate. | [12] |
| Form F | 104 - 117°C | Thermal event noted. | [12] |
| Amorphous | 92 - 121°C | Isotherm peak observed in DSC. | [18] |
Stability Profile
Forced degradation studies are crucial for determining the intrinsic stability of a drug substance. Valsartan has been subjected to various stress conditions as per ICH guidelines. Mild degradation is typically observed under oxidative and photolytic stress, while it shows good stability under acidic, basic, and thermal stress.[19][20]
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Generally stable, no significant degradation observed. | [19][21] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Generally stable, no significant degradation observed. | [19][21] |
| Oxidative (e.g., 3% H₂O₂) | Mild degradation observed. | [19][21] |
| Thermal (e.g., Heat) | No significant degradation observed. | [19][22] |
| Photolytic (UV/Vis light) | Mild degradation observed. | [19] |
Experimental Protocols
Detailed methodologies are required for the accurate and reproducible characterization of this compound.
Solubility Determination (Shake-Flask Method)
This protocol, based on the method by Higuchi and Connors, is the gold standard for determining equilibrium solubility.[9]
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 25 mL) of the desired solvent (e.g., distilled water, 0.1N HCl, phosphate buffer pH 6.8).[9]
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][23]
-
Sample Collection: After equilibration, stop the agitation and allow the suspension to settle. Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the sample through a non-adsorptive membrane filter (e.g., 0.45 µm) to remove undissolved solids.[23]
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of valsartan using a validated analytical method, such as UV-Vis Spectrophotometry (at λmax ~250 nm) or HPLC.[9][24]
pKa Determination (Potentiometric Titration)
This method determines the pKa by monitoring pH changes during titration with a strong base.
-
Sample Preparation: Accurately weigh and dissolve a known amount of valsartan in a suitable solvent mixture (e.g., ethanol-water) to create a stock solution.[14]
-
Titration Setup: Transfer a precise volume of the valsartan solution to a thermostated vessel (e.g., 25.0 ± 0.1 °C) and maintain a constant ionic strength (e.g., with 0.10 M NaCl).[14]
-
Titration: Use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH in 50% aqueous ethanol) added in small, precise increments.[14]
-
Data Analysis: Record the pH value after each addition of titrant. The equivalence points are determined from the resulting titration curve, often using Gran's plot method.[14] The pKa values are then calculated from the pH data at the half-equivalence points.
Polymorphic and Thermal Analysis
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are complementary techniques for solid-state characterization.
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of the this compound sample into an aluminum DSC pan and seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25°C to 250°C) under a nitrogen purge.[12]
-
Interpretation: The resulting thermogram shows heat flow as a function of temperature. Endothermic peaks correspond to melting points, and shifts in the baseline can indicate glass transitions.[25][26]
-
-
Powder X-ray Diffraction (PXRD):
-
Sample Preparation: Lightly pack the powder sample into a sample holder.
-
Analysis: Mount the sample in the diffractometer. Scan the sample over a defined 2θ range (e.g., 3° to 40°) using a monochromatic X-ray source (e.g., Cu-Kα radiation).[15]
-
Interpretation: The resulting diffractogram plots intensity versus the diffraction angle (2θ). Crystalline materials produce a unique pattern of sharp peaks, while amorphous materials produce a broad halo.[15][27]
-
Stability-Indicating HPLC Method (Forced Degradation)
This protocol establishes an analytical method capable of separating the intact drug from its degradation products.
-
Forced Degradation:
-
Acid/Base Hydrolysis: Dissolve valsartan in a solution of 0.1 N HCl or 0.1 N NaOH and heat (e.g., at 40°C) for a specified time. Neutralize the solution before analysis.[21]
-
Oxidation: Treat a solution of valsartan with 3% hydrogen peroxide at room temperature.[21]
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 70°C).
-
Photodegradation: Expose the solid powder and a solution of valsartan to UV light (e.g., 320-400 nm) in a photostability chamber.[19]
-
-
Chromatographic System:
-
Column: Use a C18 reverse-phase column (e.g., 250mm × 4.6mm, 5µm).[19]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.02 M sodium dihydrogen orthophosphate, pH adjusted to 2.5) and an organic solvent (e.g., acetonitrile).[19] A common ratio is around 58:42 v/v.[19]
-
Detection: UV detection at an appropriate wavelength (e.g., 265 nm).[21][29]
-
-
Analysis: Inject the stressed samples into the HPLC system. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main valsartan peak and from each other.
General Characterization Workflow
The physicochemical characterization of a new salt form like this compound follows a logical progression of experiments designed to build a comprehensive understanding of its properties.
Caption: Experimental workflow for physicochemical characterization.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. japsonline.com [japsonline.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. This compound | C24H27N5Na2O3 | CID 46850081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicea.com [chemicea.com]
- 6. Preparation, characterization, and in vivo evaluation of valsartan porous matrices using emulsion solvent evaporation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ijariie.com [ijariie.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 16. US7105557B2 - Polymorphs of valsartan - Google Patents [patents.google.com]
- 17. EP1511739B1 - Polymorphs of valsartan - Google Patents [patents.google.com]
- 18. EP3498698A1 - Solid forms of this compound and process of preparation thereof - Google Patents [patents.google.com]
- 19. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acgpubs.org [acgpubs.org]
- 21. japsonline.com [japsonline.com]
- 22. hrpub.org [hrpub.org]
- 23. Preparation and evaluation of valsartan orodispersible tablets using PVP-K30 and HPMC E3 solid dispersions by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iajps.com [iajps.com]
- 25. Thermal behavior and phase identification of Valsartan by standard and temperature-modulated differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 28. scispace.com [scispace.com]
- 29. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
An In-depth Technical Guide to the Solubility of Valsartan Disodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of valsartan (B143634), with a specific focus on its disodium (B8443419) salt form. The information compiled herein is intended to support research, development, and formulation activities involving this widely used antihypertensive agent. While extensive data is available for valsartan free acid, this guide also extrapolates and discusses the expected solubility behavior of valsartan disodium based on fundamental chemical principles and available literature.
Introduction to Valsartan and its Disodium Salt
Valsartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension and heart failure.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, valsartan is characterized by high permeability but low aqueous solubility, particularly in acidic environments.[2] This poor solubility can be a limiting factor for its oral bioavailability.[3]
Valsartan is an acidic molecule with two ionizable protons, one on the carboxylic acid group and the other on the tetrazole ring.[1] This allows for the formation of monosodium and disodium salts. The disodium salt of valsartan is of particular interest in pharmaceutical development as it is expected to exhibit significantly improved aqueous solubility compared to the free acid form, potentially leading to enhanced dissolution rates and improved bioavailability.[1][4] While patents describe the synthesis and crystalline forms of this compound, comprehensive quantitative solubility data in the public domain is limited.[1][5] This guide summarizes the available data for valsartan and provides an informed perspective on the solubility of its disodium salt.
Quantitative Solubility Data
The solubility of valsartan is highly dependent on the pH of the medium.[2][6] As the pH increases, the acidic functional groups of valsartan deprotonate, leading to the formation of the more soluble anionic species. The disodium salt represents the fully ionized form of valsartan.
The following table summarizes the reported solubility of valsartan in various aqueous and organic solvents. It is important to note that the solubility of this compound is expected to be significantly higher in aqueous media, particularly at neutral and alkaline pH, as the formation of the dianion is favored.[6]
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | Not Specified | 25 | 0.18 | [7] |
| Water | Not Specified | 37 | 0.0271 ± 0.009 | [8] |
| Distilled Water | Not Specified | 25 | 0.04512 | [9] |
| 0.1 N HCl | ~1 | Not Specified | Weakly soluble | [8] |
| Acetate Buffer | 1.2 | 25 | Not specified, low | [10] |
| Acetate Buffer | 4.5 | Not Specified | Not specified, low | [2] |
| Phosphate (B84403) Buffer | 6.8 | 37 | 2.989 ± 0.13 | [8] |
| Phosphate Buffer | 6.8 | 25 | Significantly higher than acidic pH | [2][10] |
| Phosphate Buffer | 7.4 | Not Specified | Higher than at pH 6.8 | [3][10] |
| Phosphate Buffer | 8.0 | 25 | 16800 | [6] |
| Ethanol | Not Specified | Not Specified | ~30 | |
| Methanol | Not Specified | Not Specified | Easily soluble | [8] |
| Acetonitrile | Not Specified | Not Specified | Soluble | [6] |
| Acetone | Not Specified | Not Specified | Easily soluble | [8] |
| DMSO | Not Specified | Not Specified | ~30 | |
| Dimethylformamide | Not Specified | Not Specified | ~30 |
Note: The significant increase in solubility in phosphate buffer at pH 8.0 strongly suggests the formation of the highly soluble dianionic species, which is equivalent to the dissolved form of this compound.
Experimental Protocols for Solubility Determination
Standard methodologies are employed to determine the solubility of valsartan and its salts. The most common of these is the shake-flask method.
Shake-Flask Method for Equilibrium Solubility
This method is widely used to determine the equilibrium solubility of a compound in a specific solvent or buffer.
Protocol:
-
Preparation: An excess amount of valsartan or this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container, typically a glass vial or flask.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[7] A shaker bath or a magnetic stirrer can be used for agitation.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid by centrifugation and/or filtration through a fine-pore filter (e.g., 0.45 µm) to obtain a clear, saturated solution.[11]
-
Quantification: The concentration of the dissolved valsartan in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry at a specific wavelength (e.g., 250 nm).[7][8]
-
Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).
The following diagram illustrates the typical workflow for a shake-flask solubility experiment.
Signaling Pathway: Mechanism of Action of Valsartan
Valsartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid balance.
The following diagram illustrates the RAAS pathway and the point of intervention by valsartan.
Conclusion
The solubility of valsartan is a critical parameter influencing its oral bioavailability. While quantitative data for this compound is not extensively reported in publicly available literature, the pH-dependent solubility of the free acid provides strong evidence that the disodium salt will exhibit significantly enhanced aqueous solubility, particularly in the neutral to alkaline pH range found in the small intestine. The experimental protocols and the understanding of its mechanism of action outlined in this guide provide a solid foundation for researchers and drug development professionals working with valsartan and its salt forms. Further studies to precisely quantify the solubility of this compound in various biorelevant media are warranted to fully characterize its biopharmaceutical properties.
References
- 1. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, characterization, and in vivo evaluation of valsartan porous matrices using emulsion solvent evaporation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal forms of this compound salt - Eureka | Patsnap [eureka.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. japsonline.com [japsonline.com]
- 7. iajps.com [iajps.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and evaluation of valsartan orodispersible tablets using PVP-K30 and HPMC E3 solid dispersions by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Thermal Behavior of Valsartan Disodium: A Technical Guide to its Crystalline Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal properties of various crystalline forms of valsartan (B143634) disodium (B8443419), a critical aspect in the development of stable and effective pharmaceutical formulations. Understanding the polymorphic landscape of an active pharmaceutical ingredient (API) like valsartan disodium is paramount for ensuring consistent quality, bioavailability, and manufacturability. This document summarizes key quantitative thermal data, outlines detailed experimental protocols for thermal analysis, and presents a logical workflow for characterization.
Core Data Presentation: Thermal Properties of this compound Crystalline Forms
The thermal characteristics of different this compound crystalline forms, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are summarized below. These parameters are crucial for identifying and differentiating between polymorphs, as well as for predicting their stability.
| Crystalline Form | DSC Endothermic Peak (°C) | Enthalpy (J/g) | TGA Weight Loss (%) | Temperature Range for Weight Loss (°C) |
| Form A | 182-184 (around 183)[1] | 335.53[1] | Not specified | Not specified |
| Form B | ~198 ± 5 (Melting Point)[1][2] | Not specified | No significant desolvation[1][2] | Not specified |
| Form D | ~207 ± 5 (Melting Point)[1][2] | Not specified | Not specified | Not specified |
| Form E | 107-127[1][3] | Not specified | ≥ 15[1] | 64-200[1] |
| Form F | 104-117 (around 116)[1][3] | Not specified | ≥ 8.4 (preferably ≥ 10, more preferably ≥ 11)[1] | 55-150[1] |
| Form G | Degradation and melting signals overlap[2] | Not specified | Not specified | Not specified |
| Form H | Not specified | Not specified | No significant desolvation[1][2] | Not specified |
| Unnamed Form | ~234.98[4] | Not specified | 11-16[4] | Not specified |
Experimental Protocols
Detailed and standardized methodologies are essential for reproducible thermal analysis. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are based on common practices in the pharmaceutical industry for the characterization of crystalline solids.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This is used to determine melting points, transition temperatures, and enthalpies of fusion.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin).
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound crystalline sample into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components during heating. An empty, hermetically sealed aluminum pan is used as the reference.
-
Experimental Conditions:
-
Heating Rate: A standard heating rate of 10°C/min is typically employed.[1][2][3]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature sufficiently above the expected melting point (e.g., 300°C).
-
Purge Gas: Use an inert purge gas, such as nitrogen, with a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum, and enthalpy of any endothermic or exothermic events.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time. This is used to determine the presence of solvates or hydrates and to assess thermal stability.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound crystalline sample into a TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Data Analysis: Analyze the TGA curve to identify the temperature ranges of mass loss and quantify the percentage of mass lost at each step.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound crystalline forms.
Caption: Workflow for Thermal Analysis of this compound.
References
- 1. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 2. WO2018040065A1 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. SOLID FORMS OF this compound AND PROCESS OF PREPARATION THEREOF - Patent 3498698 [data.epo.org]
An In-depth Technical Guide to the X-ray Powder Diffraction of Valsartan Disodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the X-ray Powder Diffraction (XRPD) analysis of valsartan (B143634) disodium (B8443419), an active pharmaceutical ingredient (API). Understanding the solid-state properties of valsartan disodium is critical for drug development, as different crystalline forms, or polymorphs, can exhibit varying physical and chemical properties, including solubility, stability, and bioavailability. XRPD is a fundamental technique for identifying and characterizing these different solid forms.
Introduction to this compound and Polymorphism
Valsartan is an angiotensin II receptor blocker used to treat high blood pressure and heart failure. While it is often marketed in its free acid form, the disodium salt of valsartan offers alternative physicochemical properties. The crystalline structure of this compound can exist in multiple forms, a phenomenon known as polymorphism. Each polymorph possesses a unique crystal lattice and, consequently, a distinct XRPD pattern. The identification and control of these polymorphic forms are crucial for ensuring product quality and therapeutic efficacy.[1][2][3] Several crystalline forms of this compound have been identified and are designated as Form A, Form B, Form D, Form E, Form F, Form G, and Form H.[4][5]
Principles of X-ray Powder Diffraction (XRPD)
XRPD is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its crystal structure.[6][7] When a finely powdered sample is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystallographic planes of the crystalline material. The angles and intensities of the diffracted X-rays are recorded, producing a unique diffraction pattern that serves as a fingerprint for a specific crystalline solid.[2] This pattern is typically presented as a plot of diffracted intensity versus the diffraction angle, 2θ (two-theta).
Experimental Protocols for XRPD Analysis of this compound
A generalized experimental protocol for the XRPD analysis of this compound, based on common practices in the pharmaceutical industry, is outlined below.[6][8]
1. Sample Preparation:
-
A small amount of the this compound powder is gently ground using a mortar and pestle to ensure a random orientation of the crystallites and to minimize preferred orientation effects.
-
The powdered sample is then carefully packed into a sample holder. The surface of the sample should be smooth and level with the surface of the holder.
2. Instrumentation and Data Collection:
-
X-ray Diffractometer: A Bragg-Brentano configuration is commonly employed.
-
X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is typically used.
-
Voltage and Current: The X-ray tube is operated at standard settings, for example, 40 kV and 40 mA.
-
Goniometer Scan:
-
Range (2θ): A common scan range is from 2° to 40°.
-
Step Size: A step size of 0.02° is often used.
-
Scan Speed (Time per Step): A typical scan speed is 1 second per step.
-
-
Detector: A high-speed detector, such as a strip detector, is used to record the diffracted X-rays.
3. Data Analysis:
-
The resulting XRPD pattern is analyzed to determine the peak positions (2θ values) and their relative intensities.
-
This data is then compared to reference patterns of known crystalline forms of this compound to identify the polymorph(s) present in the sample.
Workflow for XRPD Analysis of this compound
Caption: Workflow for the XRPD analysis of this compound.
XRPD Data for Crystalline Forms of this compound
The following tables summarize the characteristic XRPD peaks for various known crystalline forms of this compound, as reported in the literature.[4][5][9][10] The data is presented in terms of 2θ angles (±0.2°).
Table 1: Characteristic XRPD Peaks for this compound Forms A and B
| Form A (2θ) | Form B (2θ) |
| 4.7 | 4.4 |
| 8.5 | 8.8 |
| 9.5 | |
| 13.6 | |
| 15.4 | |
| 16.5 | |
| 18.1 | |
| 19.9 | |
| 22.0 | |
| 22.4 | |
| 23.3 | |
| 23.8 | |
| 25.3 | |
| 27.8 |
Data sourced from patents.[4][5][10]
Table 2: Characteristic XRPD Peaks for this compound Forms D and E
| Form D (2θ) | Form E (2θ) |
| 4.4 | 6.3 |
| 9.0 | 12.3 |
| 14.9 | 14.7 |
| 21.4 | 16.5 |
| 22.4 | 17.4 |
Data sourced from patents.[4][5][10]
Table 3: Characteristic XRPD Peaks for this compound Forms F, G, and H
| Form F (2θ) | Form G (2θ) | Form H (2θ) |
| 6.2 | 6.4 | 4.5 |
| 14.9 | 8.3 | 8.7 |
| 18.3 | 9.5 | 9.0 |
| 17.3 | ||
| 19.4 |
Data sourced from patents.[4][5]
A patent also describes another crystalline form with a more extensive list of characteristic peaks.[9]
Table 4: Additional Crystalline Form of this compound
| 2θ Angle | 2θ Angle | 2θ Angle | 2θ Angle |
| 4.48 | 17.73 | 21.88 | 28.42 |
| 8.95 | 17.94 | 22.73 | 29.25 |
| 9.25 | 18.60 | 23.91 | 29.54 |
| 11.55 | 18.76 | 24.64 | 29.79 |
| 13.22 | 19.46 | 24.99 | 30.52 |
| 13.53 | 20.57 | 25.43 | 30.80 |
| 14.90 | 21.09 | 26.41 | 31.34 |
| 15.30 | 21.22 | 26.72 | 32.39 |
| 15.53 | 21.59 | 27.03 | 32.92 |
| 16.30 | 21.71 | 27.21 | 33.40 |
| 17.01 | 21.88 | 27.65 | 34.11 |
| 17.20 | 21.71 | 28.42 | 34.77 |
Data sourced from a patent application.[9]
Logical Relationships in Polymorph Characterization
The characterization of this compound polymorphs involves a logical progression from synthesis to analysis and finally to application in drug development.
Logical Flow of Polymorph Characterization
Caption: Logical flow from synthesis to drug development for this compound polymorphs.
Conclusion
The solid-state characterization of this compound using X-ray powder diffraction is a critical step in pharmaceutical development. The existence of multiple crystalline forms necessitates thorough analysis to ensure the selection of the optimal polymorph for formulation. This guide provides a foundational understanding of the XRPD analysis of this compound, including experimental protocols and a summary of known crystalline forms. Researchers and scientists are encouraged to use this information as a starting point for their investigations into the complex solid-state chemistry of this important active pharmaceutical ingredient.
References
- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 2. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 3. researchgate.net [researchgate.net]
- 4. CRYSTAL FORMS OF this compound SALT - Patent 3508479 [data.epo.org]
- 5. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 6. The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: a brief, practical introduction, with fexofenadine hydrochloride as example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. EP3498698A1 - Solid forms of this compound and process of preparation thereof - Google Patents [patents.google.com]
- 10. WO2018040065A1 - Crystal forms of this compound salt - Google Patents [patents.google.com]
Early-Stage Research on Valsartan Disodium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634) is a potent, orally active, and specific angiotensin II receptor antagonist that selectively blocks the AT1 receptor subtype, widely used in the treatment of hypertension and heart failure.[1][2] The active pharmaceutical ingredient is the free acid, which exhibits low aqueous solubility.[3] To improve its physicochemical properties, research has been conducted on various salt forms, including the disodium (B8443419) salt. The formation of the disodium salt involves the replacement of the acidic hydrogen atoms on both the carboxyl group and the tetrazole ring of the valsartan molecule with sodium ions.[4] This technical guide provides a comprehensive overview of the early-stage research on valsartan disodium salts, focusing on its synthesis, characterization, and physicochemical properties based on publicly available data.
Physicochemical Properties of Valsartan and its Disodium Salt
A summary of the key physicochemical properties of valsartan and its disodium salt is presented below. The data for the disodium salt is primarily derived from patent literature describing various crystalline forms.
| Property | Valsartan (Free Acid) | This compound | Data Source(s) |
| Molecular Formula | C24H29N5O3 | C24H27N5Na2O3 | [5][6][7] |
| Molecular Weight | 435.5 g/mol | 479.5 g/mol | [5][6] |
| Melting Point | 80-95°C (closed crucible), 105-110°C (open crucible) | Varies by crystalline form (see table below) | [3][4] |
| Solubility in Water | Slightly soluble, ~0.18 g/L at 25°C | Improved solubility in solution | [3][8] |
| Solubility in Phosphate (B84403) Buffer (pH 8.0) | 16.8 g/L at 25°C (forms dianion salt in situ) | Not explicitly stated, but expected to be high | [8] |
Crystalline Forms of this compound
Several crystalline forms of this compound have been identified and characterized, each with distinct physical properties.
| Crystalline Form | Key XRPD Peaks (2θ) | Melting Point (°C) | Notes | Data Source(s) |
| Form A | 4.7±0.2, 8.5±0.2, 9.5±0.2 | ~183 | Non-solvate with high crystalline stability and low hygroscopicity (2.6% water absorption). | [9] |
| Form B | 4.4±0.2, 8.8±0.2 | ~198±5 | --- | [9] |
| Form D | 4.4±0.2, 9.0±0.2, 14.9±0.2, 21.4±0.2, 22.4±0.2 | ~207±5 | --- | [9][10] |
| Form E | 6.3±0.2, 12.3±0.2, 14.7±0.2, 16.5±0.2, 17.4±0.2 | ~127 | Dioxane solvate. | [9][10] |
| Form F | 6.2±0.2, 14.9±0.2, 18.3±0.2 | ~116 | Ethyl acetate (B1210297) solvate. | [9] |
| Form G | 6.4±0.2, 8.3±0.2, 9.5±0.2, 17.3±0.2, 19.4±0.2 | Degradation and melting signals overlap | Non-solvate. | [9][10] |
| Form H | 4.5±0.2, 8.7±0.2, 9.0±0.2 | Not specified | --- | [9] |
| Unnamed Crystalline Form | 4.48, 8.95, 9.25, 15.53, 17.01, 18.60, 22.73 ±0.2 | ~234.98 | Moisture content of 11-16% w/w. | [11] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound salts as described in the literature.
Synthesis of Crystalline Forms of this compound
The general principle for synthesizing this compound involves reacting valsartan free acid with a sodium source, typically sodium hydroxide (B78521), in a suitable solvent system. The specific crystalline form obtained is dependent on the solvents and conditions used.
Example Protocol for Crystalline Form A:
-
Dissolve 8.71 mg of valsartan in 0.87 mL of isopropanol.
-
Add 0.2 mL of 2 mmol aqueous sodium hydroxide solution dropwise at room temperature.
-
Stir the mixture for 0.5 hours.
-
Concentrate the solution under reduced pressure to obtain a solid.
-
Stir the resulting solid in a mixture of n-heptane/ethanol (19/1 by volume) overnight.
-
Filter the solid and dry under vacuum at 40°C.
-
To further refine the crystalline form, add 3 mg of the obtained solid to 0.1 mL of methyl tert-butyl ether and stir for 72 hours.
-
Centrifuge to discard the supernatant and dry the solid in an oven at 30°C to yield crystalline Form A.[12]
Example Protocol for Crystalline Form B:
-
Add 10 mg of valsartan to 0.3 mL of water containing 1.84 mg of sodium hydroxide.
-
Concentrate the mixture under reduced pressure to obtain a solid.
-
Add 3 mg of this salt to 0.1 mL of 3-pentanone (B124093) and stir for 72 hours.
-
Centrifuge to discard the supernatant and dry the resulting solid in an oven at 30°C to obtain crystalline Form B.[12]
Example Protocol for Amorphous this compound:
-
Prepare a solution of sodium hydroxide (2.03 eq) in methanol (B129727) (2 vol) and stir at 55-60°C for 20-30 minutes, then cool to 25-30°C.
-
Prepare a solution of 25g of valsartan in methanol (3 vol).
-
Add the sodium hydroxide solution dropwise to the valsartan solution and stir at 25-30°C for 1 hour.
-
Degas the solution for 1-2 hours at 50-60°C.
-
Cool to 25-30°C and add n-heptane (5 vol), then stir for 1-2 hours at room temperature.
-
Filter the solid under nitrogen, wash with n-heptane (1 vol), and dry under reduced pressure at 60-65°C to obtain amorphous this compound.[11]
Characterization Methods
The characterization of this compound salts typically involves the following analytical techniques:
-
X-Ray Powder Diffraction (XRPD): Used to identify the crystalline structure of the salt. Data is collected using a diffractometer with Cu-Kα radiation.[9][10]
-
Differential Scanning Calorimetry (DSC): Determines the melting point and thermal transitions of the salt. The analysis is typically performed under a nitrogen flow with a heating rate of 10°C/min.[3][9]
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to assess thermal stability and the presence of solvates.[3][9]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the this compound salt and to conduct stability studies. A common method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent like acetonitrile.[6][13][14]
Visualizations
Synthesis Workflow for Crystalline this compound
Caption: General workflow for the synthesis of crystalline this compound.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of this compound.
Mechanism of Action of Valsartan
Caption: Simplified signaling pathway showing the mechanism of action of valsartan.
Conclusion and Future Directions
The formation of this compound salts presents a promising strategy to enhance the physicochemical properties of the parent drug, potentially leading to improved formulation and bioavailability. The existing patent literature provides a solid foundation for the synthesis and characterization of various crystalline and amorphous forms. However, there is a notable gap in the publicly available research concerning the detailed in vitro dissolution profiles, in vivo pharmacokinetic and pharmacodynamic studies, and long-term stability data for these specific salt forms. Future research should focus on these areas to fully elucidate the therapeutic potential of this compound and to select the optimal solid-state form for further drug development. Such studies would be crucial for establishing a comprehensive understanding of the performance of this compound salts in a pharmaceutical context.
References
- 1. Valsartan: a novel angiotensin type 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2002006253A1 - Valsartan salts - Google Patents [patents.google.com]
- 5. This compound | C24H27N5Na2O3 | CID 46850081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 10. WO2018040065A1 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 11. EP3498698A1 - Solid forms of this compound and process of preparation thereof - Google Patents [patents.google.com]
- 12. Crystal forms of this compound salt - Eureka | Patsnap [eureka.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. hrpub.org [hrpub.org]
Preclinical Development of Valsartan Disodium: A Technical Guide
Disclaimer: Publicly available preclinical data specifically for valsartan (B143634) disodium (B8443419) are limited. This document provides a comprehensive overview of the preclinical development of valsartan, the active pharmaceutical ingredient. The data presented for valsartan are considered fundamental to the development and regulatory assessment of its salt forms, including valsartan disodium.
Introduction
Valsartan is a potent, orally active, and selective angiotensin II receptor antagonist that targets the AT1 receptor subtype.[1][2] It is widely used for the treatment of hypertension, heart failure, and to reduce cardiovascular mortality in patients with left ventricular dysfunction following myocardial infarction.[3] this compound is a salt form of valsartan developed to potentially improve physicochemical properties such as solubility. This guide summarizes the essential preclinical data from pharmacology, pharmacokinetics, and toxicology studies that form the basis for the clinical development of valsartan and its derivatives.
Non-Clinical Pharmacology
Primary Pharmacodynamics
Valsartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[4] This prevents angiotensin II from binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[5] This targeted action leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[6] Unlike ACE inhibitors, valsartan does not inhibit the angiotensin-converting enzyme (ACE) and therefore does not interfere with bradykinin (B550075) metabolism, which is associated with side effects like dry cough.[4][7]
Signaling Pathway
Valsartan blocks the downstream signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor. This antagonism prevents vasoconstriction, inflammation, and fibrosis. Recent studies also suggest that valsartan can promote nitric oxide (NO) production in endothelial cells through a mechanism involving Src/PI3K/Akt signaling, which contributes to its vasoprotective effects.[8]
Secondary Pharmacodynamics & Safety Pharmacology
Preclinical studies in various animal models, including renal hypertensive rats and spontaneous hypertensive rats (SHR), demonstrated the dose-dependent antihypertensive efficacy of valsartan.[1] It was shown to protect against end-organ damage, such as cardiac hypertrophy and renal disease.[1] Safety pharmacology studies, including assessments of central nervous system, respiratory, and cardiovascular functions, were integrated into repeated-dose toxicity studies in marmosets, revealing no off-target effects at therapeutic doses.[9][10]
Non-Clinical Pharmacokinetics (ADME)
Absorption, Distribution, Metabolism, and Excretion
Valsartan is rapidly absorbed after oral administration.[11] It exhibits extensive binding to plasma proteins. The drug is poorly metabolized, with the main metabolic pathway being the formation of an inactive metabolite, 4-hydroxyvalsartan.[12][13] Elimination occurs primarily through biliary excretion in the feces.[1][14]
Pharmacokinetic Parameters in Preclinical Species
Pharmacokinetic studies have been conducted in several species, including rats and common marmosets. The marmoset was identified as a highly relevant non-rodent species for human PK prediction, particularly because its metabolic profile is similar to that of humans.[12][13][15]
Table 1: Comparative Pharmacokinetic Parameters of Valsartan (IV Administration)
| Parameter | Rat | Marmoset | Human (Predicted from Marmoset) |
|---|---|---|---|
| Dose (mg/kg) | 1 | 1 | N/A |
| CLt (mL/min/kg) | 35.3 | 14.5 | 3.6 |
| Vss (L/kg) | 1.13 | 0.44 | 0.23 |
| t1/2 (h) | 0.6 | 0.6 | 10.0 |
(Data synthesized from Matsumoto et al., 2022)[13]
Table 2: In Vitro Uptake Kinetics of Valsartan in Hepatocytes
| Parameter | Rat Hepatocytes | Human Hepatocytes |
|---|---|---|
| Km,u (µM) | 28.4 ± 3.7 | 44.4 ± 14.6 |
| Vmax (pmol/mg/min) | 1320 ± 180 | 304 ± 85 |
| P_dif (µL/mg/min) | 1.21 ± 0.42 | 0.724 ± 0.271 |
(Data from Poirier et al., 2009)[14]
Experimental Protocols
3.3.1 Pharmacokinetic Study in Rats
A representative experimental protocol for evaluating the pharmacokinetics of valsartan in rats is described below.
-
Animal Model: Male Sprague-Dawley rats.[16]
-
Groups:
-
Group A: Valsartan administered orally (e.g., 10 mg/kg).
-
Group B (optional): Valsartan administered intravenously to determine absolute bioavailability.
-
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
Valsartan, dissolved in a suitable vehicle, is administered by oral gavage.
-
Serial blood samples (approx. 0.25 mL) are collected from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[16]
-
Blood samples are collected into heparinized tubes and centrifuged to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
-
-
Bioanalysis: Plasma concentrations of valsartan are determined using a validated LC-MS/MS method.[16]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F) are calculated using non-compartmental analysis.
Toxicology
Single-Dose and Repeated-Dose Toxicity
Valsartan has a wide therapeutic window between effective and toxic doses.[1] Pivotal repeated-dose oral toxicity studies, including 2-week, 3-month, and 12-month studies, were conducted in common marmosets as the non-rodent species.[13]
In a 2-week study, valsartan was administered orally to marmosets at 200 mg/kg/day.[9][10] Key findings included:
-
Clinical Signs: Sporadic vomitus, decreased body weight and food consumption.[9]
-
Hematology: Decreases in erythrocytic parameters.[9]
-
Clinical Chemistry: Increase in blood urea (B33335) nitrogen.[9]
-
Histopathology: Renal changes, including tubular dilation and hypertrophy of the tubular epithelium.[9]
These findings were consistent with the exaggerated pharmacology of angiotensin II receptor blockade, which can impact renal function, especially at high doses.
Experimental Protocols
4.2.1 Two-Week Repeated-Dose Oral Toxicity Study in Marmosets
This protocol is based on a study designed to validate combined toxicity and toxicokinetic assessments.[9][10]
-
Animal Model: Common marmosets (Callithrix jacchus), 3 animals/sex/group.
-
Groups:
-
Control Group: Vehicle administered orally.
-
Treatment Group: Valsartan administered orally at 200 mg/kg/day.
-
-
Procedure:
-
Daily oral administration for 14 consecutive days.
-
Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
-
Safety Pharmacology: Evaluation of central nervous, respiratory, and cardiovascular systems.
-
Toxicokinetics: Plasma samples collected at specific time points on Day 1 and Day 14 to determine drug exposure (AUC, Cmax).
-
Clinical Pathology: Hematology and serum chemistry analysis at termination.
-
Pathology: At the end of the 14-day period, animals undergo a full necropsy, with organ weights recorded and a comprehensive set of tissues collected for histopathological examination.
-
Preclinical Development Workflow
The preclinical development of a compound like valsartan follows a structured path from discovery to the submission of an Investigational New Drug (IND) application. This workflow ensures that sufficient data on safety and pharmacology are gathered before initiating human trials.
References
- 1. [Preclinical and clinical profile of Valsartan, a selective angiotensin II type-1 receptor blocker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of valsartan, an angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valsartan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Valsartan - Wikipedia [en.wikipedia.org]
- 5. Valsartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 7. Valsartan and the kidney: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Approaches of validation of a 2-week combined repeated oral dose toxicity study with plasma micro sampling toxicokinetics (PMS-TK) in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Approaches of validation of a 2-week combined repeated oral dose toxicity study with plasma micro sampling toxicokinetics (PMS-TK) in common marmosets [jstage.jst.go.jp]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Prediction of pharmacokinetic profile of valsartan in humans based on in vitro uptake-transport data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selection of the candidate compound at an early stage of new drug development: retrospective pharmacokinetic and metabolic evaluations of valsartan using common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic interaction study between ligustrazine and valsartan in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Evaluation of Valsartan Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in-vitro evaluation methods for valsartan (B143634) disodium (B8443419), an active pharmaceutical ingredient. The content herein is curated to provide drug development professionals with detailed experimental protocols, data presentation, and a mechanistic understanding of its action. While much of the available literature focuses on valsartan, this guide adapts and presents the information as relevant to its more soluble disodium salt form.
Physicochemical Properties
A thorough understanding of the physicochemical properties of valsartan disodium is fundamental for its formulation development and in-vitro characterization.
Table 1: Physicochemical Properties of Valsartan and its Disodium Salt
| Property | Valsartan | This compound | Reference |
| Molecular Formula | C₂₄H₂₉N₅O₃ | C₂₄H₂₇N₅Na₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 435.52 g/mol | 479.48 g/mol | --INVALID-LINK-- |
| pKa (Carboxylic Acid) | 3.9 | - | --INVALID-LINK-- |
| pKa (Tetrazole) | 4.73 | - | --INVALID-LINK-- |
| Aqueous Solubility (Water, 25°C) | 0.18 g/L | Expected to be significantly higher | --INVALID-LINK-- |
| Solubility in Phosphate (B84403) Buffer (pH 6.8) | ~2.99 mg/mL | Expected to be higher | --INVALID-LINK-- |
| Log P (Octanol/Water) | 1.499 | - | --INVALID-LINK-- |
In-Vitro Dissolution
The dissolution rate of this compound is a critical parameter influencing its bioavailability. As valsartan is a BCS Class II drug (low solubility, high permeability), enhancing its dissolution is a key formulation strategy. The disodium salt form is designed to improve upon the poor aqueous solubility of the free acid.
Experimental Protocol: Dissolution Testing of this compound Powder
This protocol is adapted from standard USP methods for dissolution testing of valsartan tablets.
-
Dissolution Apparatus: USP Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of a suitable buffer, commonly 0.067 M phosphate buffer with a pH of 6.8, to simulate intestinal fluid. Other media such as pH 1.2 (simulated gastric fluid) and pH 4.5 buffer can also be used for pH-dependent dissolution profiling.
-
Temperature: Maintained at 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Sample Preparation: An accurately weighed amount of this compound powder, equivalent to a standard dose (e.g., 80 mg), is introduced into the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), aliquots (e.g., 5 mL) of the dissolution medium are withdrawn. An equal volume of fresh, pre-warmed medium is immediately replaced to maintain sink conditions.
-
Analysis: The concentration of dissolved valsartan in the collected samples is determined by a validated analytical method, typically UV-Vis spectrophotometry at approximately 250 nm or by HPLC.
Table 2: Representative In-Vitro Dissolution Data for Valsartan Formulations
| Time (minutes) | % Drug Dissolved (pH 1.2) | % Drug Dissolved (pH 6.8) |
| 10 | Formulation dependent | Formulation dependent |
| 20 | Formulation dependent | Formulation dependent |
| 30 | Formulation dependent | Formulation dependent |
| 45 | Formulation dependent | Formulation dependent |
| 60 | Formulation dependent | >80% for some formulations |
Note: Dissolution profiles are highly dependent on the specific formulation. The disodium salt is expected to exhibit faster dissolution than the free acid.
Caption: Workflow for the in-vitro dissolution testing of this compound.
In-Vitro Permeability
The Caco-2 cell monolayer model is the industry standard for in-vitro prediction of intestinal drug permeability.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies (Apical to Basolateral - A-B):
-
The apical (upper) and basolateral (lower) chambers of the Transwell® plate are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
A solution of this compound in transport buffer is added to the apical chamber.
-
At specified time points, samples are taken from the basolateral chamber and the concentration of this compound is quantified.
-
-
Transport Studies (Basolateral to Apical - B-A):
-
To assess active efflux, the experiment is reversed, with the drug solution added to the basolateral chamber and samples taken from the apical chamber.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug permeation across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
-
Table 3: Expected Permeability Classification for this compound
| Parameter | Expected Value | Classification |
| Papp (A-B) | >10 x 10⁻⁶ cm/s | High Permeability |
| Efflux Ratio | <2 | Not a significant substrate of efflux transporters |
Caption: Workflow for the Caco-2 cell permeability assay of this compound.
Stability
Stability testing is crucial to ensure that the drug substance remains within its specifications under the influence of various environmental factors. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
-
Acid Hydrolysis: this compound is dissolved in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heated (e.g., at 80°C for 2 hours). The solution is then neutralized.
-
Base Hydrolysis: The drug is dissolved in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) and kept at room temperature for a specified period (e.g., 2 hours). The solution is then neutralized.
-
Oxidative Degradation: The drug is exposed to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Solid this compound powder is exposed to dry heat (e.g., 80°C for 2 hours).
-
Photolytic Degradation: The drug solution or solid powder is exposed to UV light (e.g., in a photostability chamber).
-
Analysis: All stressed samples are analyzed using a stability-indicating HPLC method to separate and quantify this compound and its degradation products.
Table 4: Summary of Forced Degradation Conditions and Expected Stability of Valsartan
| Stress Condition | Reagent/Condition | Duration | Expected Outcome for Valsartan |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 80°C | Degradation observed |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at RT | Degradation observed |
| Oxidation | 3% H₂O₂ | Room Temperature | Degradation observed |
| Thermal (Dry Heat) | 80°C | 2 hours | Generally stable |
| Photolysis | UV light | - | Degradation observed |
Note: The extent of degradation will depend on the exact conditions. The disodium salt is expected to have a similar degradation profile to the free acid.
Caption: Workflow for forced degradation studies of this compound.
Receptor Binding and Signaling Pathway
Valsartan is a selective antagonist of the angiotensin II type 1 (AT₁) receptor. In-vitro receptor binding assays are essential to quantify its affinity and selectivity.
Experimental Protocol: AT₁ Receptor Binding Assay
This is a competitive radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT₁ receptor (e.g., rat aortic smooth muscle cells).
-
Radioligand: A radiolabeled ligand, such as [¹²⁵I]-Angiotensin II, is used.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Table 5: AT₁ Receptor Binding Affinity of Valsartan
| Parameter | Value | Species/Tissue | Radioligand |
| Ki | 2.38 nM | Rat aortic smooth muscle cell membranes | [¹²⁵I]-Angiotensin II |
| Selectivity | ~30,000-fold for AT₁ over AT₂ | Human myometrial membranes | [¹²⁵I]-Angiotensin II |
Note: The binding affinity of this compound is expected to be comparable to that of valsartan.
AT₁ Receptor Signaling Pathway
Valsartan exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of angiotensin II to the AT₁ receptor.
Caption: this compound blocks the AT₁ receptor signaling pathway.
Disclaimer
This technical guide is intended for informational purposes for research, scientific, and drug development professionals. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and equipment. All laboratory work should be conducted in accordance with relevant safety guidelines and regulations. The information presented is based on publicly available scientific literature, and while efforts have been made to ensure accuracy, it is not a substitute for independent verification.
The Pharmacokinetic Profile of Valsartan Disodium: A Comparative Analysis with Valsartan
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634), a potent and selective angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension and heart failure. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion. While valsartan is traditionally formulated as a free acid, the development of its disodium (B8443419) salt form, particularly as a component of the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan, has garnered significant attention. This technical guide provides a comprehensive comparison of the pharmacokinetics of valsartan and its disodium salt form, offering valuable insights for researchers, scientists, and drug development professionals.
The information presented herein is a synthesis of data from publicly available clinical trials, regulatory documents, and scholarly articles. It aims to provide a detailed overview of the experimental protocols employed in these studies and a clear comparison of the quantitative pharmacokinetic parameters.
Comparative Pharmacokinetic Data
The pharmacokinetic properties of valsartan and its disodium salt form, as a component of sacubitril/valsartan, have been characterized in numerous clinical studies. The following tables summarize the key pharmacokinetic parameters, facilitating a direct comparison.
Table 1: Pharmacokinetic Parameters of Valsartan (Conventional Tablet Formulations)
| Parameter | Value | References |
| Time to Peak Concentration (Tmax) | 2 - 4 hours | [1][2] |
| Absolute Bioavailability | ~23% (capsule), ~39% (solution) | [1] |
| Elimination Half-life (t1/2) | ~6 - 9 hours | [1] |
| Protein Binding | 95% | [3] |
Table 2: Pharmacokinetic Parameters of Valsartan from Sacubitril/Valsartan (Valsartan Disodium Salt Complex)
| Parameter | Value | References |
| Time to Peak Concentration (Tmax) | 1.5 - 3.0 hours | [4][5] |
| Enhanced Bioavailability | 26 mg, 51 mg, and 103 mg of valsartan in Entresto is equivalent to 40 mg, 80 mg, and 160 mg of valsartan in other marketed tablet formulations, respectively. | [6][7] |
| Elimination Half-life (t1/2) | ~9.9 hours | [6] |
| Protein Binding | 94% - 97% | [8] |
Experimental Protocols
The data presented in this guide are derived from meticulously designed clinical studies. Understanding the methodologies of these studies is crucial for the accurate interpretation of the pharmacokinetic data.
Bioequivalence and Pharmacokinetic Studies of Valsartan (Conventional Formulations)
Study Design: The majority of pharmacokinetic studies for valsartan are conducted as open-label, randomized, crossover trials in healthy adult volunteers.[4] This design minimizes inter-individual variability by allowing for within-subject comparison of different formulations. Both single-dose and multiple-dose studies are performed to characterize the drug's behavior after a single administration and at steady-state.[4]
Subject Population: Studies typically enroll healthy adult male and female volunteers, often with age ranges between 18 and 55 years. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria, which often include normal findings in physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
Drug Administration and Blood Sampling: Following an overnight fast, subjects are administered a single oral dose of the valsartan formulation. Blood samples are collected at predetermined time points, typically before dosing and at various intervals up to 48 or 72 hours post-dose. Plasma is separated from these samples and stored frozen until analysis.
Analytical Method: The concentration of valsartan in plasma is quantified using validated high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS) or reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[4] These methods are validated for linearity, precision, accuracy, and stability.
Pharmacokinetic Analysis: Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.[4]
Pharmacokinetic Studies of Sacubitril/Valsartan (this compound)
Study Design: Pharmacokinetic assessments of sacubitril/valsartan are often part of larger clinical trials investigating the drug's efficacy and safety in patients with heart failure. These can be open-label, non-controlled, single-sequence studies or randomized, double-blind, active-controlled trials.[9]
Subject Population: These studies enroll patients with diagnosed heart failure, often with reduced ejection fraction (HFrEF). The patient population may have a wider age range and may be receiving other standard-of-care medications for heart failure.
Drug Administration and Blood Sampling: Patients receive multiple doses of sacubitril/valsartan, and pharmacokinetic parameters are typically determined at steady-state. Blood samples for pharmacokinetic analysis are collected at pre-dose and at various time points after the morning dose on specific study days.[9]
Analytical Method: Plasma concentrations of sacubitril, its active metabolite LBQ657, and valsartan are determined using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Steady-state pharmacokinetic parameters, including Cmax, Tmax, and AUC, are determined for sacubitril, LBQ657, and valsartan using non-compartmental analysis.[9]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of valsartan within the RAAS pathway.
Caption: A typical experimental workflow for a crossover pharmacokinetic study.
Discussion
The data clearly indicate that the valsartan component in the sacubitril/valsartan combination product, which exists as a disodium salt complex, exhibits enhanced bioavailability compared to conventional valsartan tablet formulations.[6][7] This is a critical finding for drug development professionals, as it highlights the potential of salt formation to improve the pharmacokinetic properties of a drug. The increased bioavailability of valsartan in this form allows for the administration of a lower dose to achieve the same therapeutic effect as a higher dose of a conventional valsartan tablet.[6]
The Tmax for valsartan from the sacubitril/valsartan formulation is generally observed to be slightly shorter or within the same range as conventional valsartan, suggesting a rapid absorption from the gastrointestinal tract.[1][2][4][5] The elimination half-life of valsartan from the combination product is in a similar range to that of valsartan alone, indicating that the salt form does not significantly alter the elimination pathways of the drug.[1][6]
Conclusion
The formulation of valsartan as a disodium salt, specifically within the co-crystal structure of sacubitril/valsartan, leads to a significant improvement in its oral bioavailability. This comprehensive guide, by presenting a side-by-side comparison of pharmacokinetic data and detailing the experimental methodologies, provides a valuable resource for researchers and scientists in the field of pharmacology and drug development. The successful enhancement of valsartan's bioavailability through salt formation underscores the importance of physicochemical property optimization in the development of more effective and patient-friendly medicines. Further research into the standalone pharmacokinetic profile of this compound could provide even deeper insights into its therapeutic potential.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Valsartan Orodispersible Tablets: Formulation, In vitro/In vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tga.gov.au [tga.gov.au]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mims.com [mims.com]
- 8. Sacubitril/valsartan (Entresto) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 9. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of Valsartan Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the processes involved in the formation of valsartan (B143634) disodium (B8443419) salt, a critical step in the development of valsartan-based therapeutics. Valsartan, a potent angiotensin II receptor antagonist, is often formulated as a salt to improve its physicochemical properties, such as solubility and stability.[1][2] The disodium salt, in particular, has been the subject of extensive research, leading to the development of various crystalline and amorphous forms.[1][3] This document details the experimental protocols for synthesizing these forms, presents key quantitative data in a structured format, and illustrates the underlying processes through clear diagrams.
Core Synthesis Pathway
The fundamental reaction for the formation of valsartan disodium salt involves the neutralization of valsartan free acid with a sodium-containing base. Valsartan possesses two acidic protons—one on the carboxylic acid group and another on the tetrazole ring—allowing for the formation of a disodium salt.[1] The general transformation is depicted below.
Caption: General reaction scheme for the formation of this compound salt.
Experimental Protocols for Salt Formation
The specific morphology of the resulting this compound salt—amorphous or a particular crystalline polymorph—is highly dependent on the chosen solvent system, temperature, and crystallization technique. Below are detailed protocols extracted from various sources for the preparation of amorphous and crystalline forms.
Amorphous forms are often sought for their potential to enhance solubility and dissolution rates. Several methods for preparing amorphous this compound have been reported.
Protocol 1: Methanol (B129727)/n-Heptane System [3]
-
Charge 2.03 equivalents of sodium hydroxide (B78521) into 2 volumes of methanol and stir at 55-60°C for 20-30 minutes.
-
Cool the sodium hydroxide solution to 25-30°C.
-
In a separate vessel, dissolve 25g of valsartan in 3 volumes of methanol.
-
Add the cooled sodium hydroxide solution dropwise to the valsartan solution.
-
Stir the resulting solution at 25-30°C for 1 hour.
-
Degas the solution for 1-2 hours at 50-60°C.
-
Cool to 25-30°C and add 5 volumes of n-heptane.
-
Stir for 1-2 hours at room temperature.
-
Filter the precipitate under a nitrogen atmosphere and wash with 1 volume of n-heptane.
-
Dry the solid under reduced pressure at 60-65°C to yield amorphous this compound.
Protocol 2: Acetone (B3395972)/Water System [3]
-
Charge 50.0g of valsartan into 5 volumes of acetone.
-
Add a solution of 2.03 equivalents of sodium hydroxide in 1.5 volumes of demineralized water.
-
Stir the mixture at 25-30°C for 1 hour.
-
Distill the solvent under reduced pressure at 60-65°C to obtain the amorphous salt.
Multiple crystalline forms of this compound have been identified, each with distinct physical properties. The formation of a specific polymorph is directed by the crystallization conditions.
Protocol 3: Isopropyl Alcohol/Methyl Tert-Butyl Ether System for Crystalline Form [3][4]
-
Charge 9.3 volumes of isopropyl alcohol to 200.0g of valsartan free acid.
-
Add 2.3 volumes of 2.0N sodium hydroxide solution and stir at room temperature for 1 hour.
-
Distill the solvent at 40-45°C.
-
Add 4.5 volumes of isopropyl alcohol and continue distillation under vacuum at 40-45°C.
-
To the residue, add 3.5 volumes of acetone and 0.09 volumes of water to obtain a clear solution.
-
Add 9.3 volumes of methyl tert-butyl ether and stir overnight at room temperature to induce crystallization.
-
Filter the resulting solid and wash with 1 volume of methyl tert-butyl ether.
-
Dry the solid at 55-60°C to yield the crystalline form of this compound.
Protocol 4: Preparation of Crystalline Form A [5]
-
Dissolve 8.71 mg of valsartan in 0.87 mL of isopropanol.
-
Add 0.2 mL of a 2 mmol aqueous sodium hydroxide solution dropwise at room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to obtain a solid.
-
Stir the solid overnight with a mixture of n-heptane/ethanol (19:1 by volume).
-
Filter and dry the solid under vacuum at 40°C.
-
To 3 mg of the obtained solid, add 0.1 mL of methyl tert-butyl ether and stir for 72 hours.
-
Centrifuge and discard the supernatant.
-
Dry the solid in an oven at 30°C to yield crystalline Form A.
Protocol 5: Preparation of Crystalline Form B [5]
-
Add 10 mg of valsartan to 0.3 mL of water containing 1.84 mg of sodium hydroxide.
-
Concentrate the solution under reduced pressure to obtain a solid.
-
To 3 mg of this salt, add 0.1 mL of 3-pentanone (B124093) and stir for 72 hours.
-
Centrifuge and discard the supernatant.
-
Dry the resulting solid in an oven at 30°C to yield crystalline Form B.
Protocol 6: Preparation of Crystalline Form D [5]
-
Follow steps 1-5 as described in Protocol 4.
-
To 3 mg of the obtained solid, add 0.1 mL of n-heptane and stir for 72 hours.
-
Centrifuge and discard the supernatant.
-
Dry the solid in an oven at 30°C to yield crystalline Form D.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preparation and isolation of a crystalline form of this compound, integrating reaction, solvent exchange, and crystallization steps.
Caption: Workflow for crystalline this compound synthesis.
Quantitative Data Summary
The efficiency of the salt formation process and the properties of the resulting material are critical for pharmaceutical development. The tables below summarize key quantitative data from the described protocols.
Table 1: Process Parameters and Yields
| Form | Starting Material (Valsartan) | Sodium Source (eq.) | Solvent System | Anti-Solvent | Yield | Purity (HPLC) | Reference |
| Amorphous | 25 g | NaOH (2.03) | Methanol | n-Heptane | 26.5 g | 99.91% | [3] |
| Amorphous | 50 g | NaOH (2.03) | Acetone/Water | - | 53.0 g | - | [3] |
| Crystalline | 200 g | NaOH (2.0N soln) | Isopropyl Alcohol/Acetone/Water | MTBE | 240.0 g | >99% | [3][4] |
| Crystalline | 50 g | NaOH (2.0) | Isopropyl Alcohol | MTBE | 56.0 g | - | [4] |
MTBE: Methyl tert-butyl ether
Table 2: Physicochemical Properties of this compound Polymorphs
| Crystalline Form | Key XRPD Peaks (2θ°) | DSC Endotherm (°C) | Melting Point (°C) | Notes | Reference |
| A | 4.7, 8.5, 9.5, 13.6, 15.4, 16.5, 18.1, 19.9, 22.0, 22.4, 23.3, 23.8, 25.3, 27.8 | ~183 | - | High thermal stability | [6][7] |
| B | 4.4, 8.8 | - | ~198 ± 5 | Non-solvated form | [6][7] |
| D | 4.4, 9.0, 14.9, 21.4, 22.4 | - | ~207 ± 5 | Non-solvated form | [6][7] |
| E | 6.3, 12.3, 14.7, 16.5, 17.4 | ~127 | - | Dioxane solvate | [6][7] |
| F | 6.2, 14.9, 18.3 | 104-117 | - | Ethyl acetate (B1210297) solvate | [6][7] |
| G | 6.4, 8.3, 9.5, 17.3, 19.4 | - | - | Non-solvated form | [6][7] |
| H | 4.5, 8.7, 9.0 | - | - | - | [6][7] |
| - (unspecified) | 4.48, 8.95, 9.25, 15.53, 17.01, 18.60, 22.73 | ~235 | - | - | [3] |
XRPD: X-ray Powder Diffraction; DSC: Differential Scanning Calorimetry
Logical Relationship of Process Parameters to Final Form
The selection of solvents and the process conditions are determinative factors for the final physical form of the this compound salt. The following diagram illustrates the logical flow from starting materials to either an amorphous or a specific crystalline state based on the processing choices.
Caption: Influence of process conditions on the final salt form.
Conclusion
The formation of this compound salt is a versatile process that can be manipulated to yield either amorphous material or a variety of crystalline polymorphs. The choice of solvent, counter-ion source, temperature, and method of precipitation or crystallization are all critical parameters that must be precisely controlled to obtain the desired solid-state form. The protocols and data presented in this guide offer a detailed technical foundation for scientists and researchers engaged in the development and manufacturing of valsartan drug products, enabling informed decisions in process optimization and polymorph selection.
References
- 1. WO2002006253A1 - Valsartan salts - Google Patents [patents.google.com]
- 2. EP1313714B1 - Valsartan salts - Google Patents [patents.google.com]
- 3. EP3498698A1 - Solid forms of this compound and process of preparation thereof - Google Patents [patents.google.com]
- 4. SOLID FORMS OF this compound AND PROCESS OF PREPARATION THEREOF - Patent 3498698 [data.epo.org]
- 5. Crystal forms of this compound salt - Eureka | Patsnap [eureka.patsnap.com]
- 6. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 7. WO2018040065A1 - Crystal forms of this compound salt - Google Patents [patents.google.com]
Angiotensin II Receptor Affinity of Valsartan Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of valsartan (B143634) disodium (B8443419) for the angiotensin II (Ang II) receptors. Valsartan, a potent and highly selective angiotensin II receptor antagonist, primarily targets the AT1 receptor subtype, mediating the pressor effects of Ang II.[1][2] This document compiles quantitative binding data, details the experimental protocols used for these measurements, and illustrates the key signaling pathways involved.
Quantitative Receptor Affinity Data
The affinity of valsartan for the angiotensin II receptors has been determined through various in vitro studies, primarily radioligand binding assays. The data consistently demonstrates high affinity and selectivity for the AT1 receptor subtype over the AT2 receptor.
Table 1: Angiotensin II Receptor Affinity of Valsartan
| Ligand | Receptor Subtype | Preparation | Affinity Metric (Ki) | Value (nM) | Reference |
| Valsartan | AT1 | Rat aortic smooth muscle cell membranes | Ki | 2.38 | [1][3] |
| Valsartan | AT2 | Human myometrial membranes | Ki | ~71,400 | [1][3] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative AT1 Receptor Affinity of Angiotensin II Receptor Blockers (ARBs)
| Ligand | pKi | Ki (nM) (calculated) | Reference |
| Candesartan | 8.61 ± 0.21 | 0.245 | [4][5] |
| Telmisartan | 8.19 ± 0.04 | 0.646 | [4][5] |
| Valsartan | 7.65 ± 0.12 | 22.39 | [4][5] |
| Losartan (B1675146) | 7.17 ± 0.07 | 67.61 | [4][5] |
pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The Ki values were calculated from the provided pKi values for direct comparison.
Experimental Protocols
The determination of valsartan's receptor affinity predominantly relies on competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (valsartan) to displace a radiolabeled ligand from its receptor.
Radioligand Binding Assay for AT1 Receptor Affinity
This protocol is a synthesized representation of standard methods described in the literature.[6][7][8][9]
Objective: To determine the binding affinity (Ki) of valsartan for the angiotensin II type 1 (AT1) receptor.
Materials:
-
Radioligand: [125I]-(Sar1,Ile8) Angiotensin II, a high-affinity AT1 receptor agonist.[6][10]
-
Test Compound: Valsartan.
-
Receptor Source: Membranes prepared from tissues or cells expressing AT1 receptors, such as rat aortic smooth muscle cells or rat liver membranes.[3][6][10]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan or valsartan itself) or Angiotensin II.[8]
-
Instrumentation: Gamma counter, filtration apparatus.
Workflow: The following diagram outlines the key steps in a typical radioligand binding assay for determining valsartan's AT1 receptor affinity.
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized and centrifuged to isolate the membrane fraction containing the AT1 receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in microplates. Three sets of reactions are prepared:
-
Total Binding: Contains the receptor membranes and the radioligand.
-
Non-specific Binding: Contains receptor membranes, radioligand, and a saturating concentration of an unlabeled competitor to block all specific binding sites.
-
Competitive Binding: Contains receptor membranes, radioligand, and varying concentrations of valsartan.
-
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[11]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[11]
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding experiment is plotted as the percentage of specific binding versus the concentration of valsartan.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of valsartan that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Angiotensin II Type 1 (AT1) Receptor Signaling Pathways
Valsartan exerts its effects by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting its downstream signaling cascades. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Ang II, initiates a complex network of intracellular signaling pathways.[12][13]
Caption: Simplified signaling pathways of the Angiotensin II AT1 receptor.
Pathway Description: Upon binding of Angiotensin II, the AT1 receptor undergoes a conformational change, leading to the activation of several intracellular signaling cascades:[14][15]
-
Gq/11 Pathway: The primary signaling pathway involves the activation of the Gq/11 family of G-proteins.[13] This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[14] These events contribute to vasoconstriction, aldosterone secretion, and cell growth.[15]
-
Growth Factor Receptor Transactivation: The AT1 receptor can also transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[12][16] This leads to the activation of downstream pathways like the Ras-Raf-MEK-ERK (MAPK) cascade, which is involved in cell proliferation, hypertrophy, and inflammation.[12][16]
Valsartan, by competitively inhibiting the binding of Ang II to the AT1 receptor, effectively blocks these downstream signaling events, leading to its therapeutic effects in conditions such as hypertension and heart failure.[17]
Valsartan Disodium: Structure and Formulation
Valsartan is a free acid with two acidic protons, one on the carboxyl group and another on the tetrazole ring.[2][18] this compound is a salt form of valsartan where both of these acidic protons are replaced by sodium ions.[19][20][21] This salt form is utilized to improve the physicochemical properties of the drug, such as solubility.[18][22] While the binding affinity data in the literature predominantly refers to "valsartan," the active moiety that binds to the receptor is the valsartan anion. Therefore, the receptor affinity of this compound is expected to be functionally identical to that of valsartan under physiological conditions.
Chemical Structure of this compound:
Conclusion
This compound is a high-affinity antagonist of the angiotensin II type 1 receptor, exhibiting a high degree of selectivity over the AT2 receptor. Its binding affinity has been robustly characterized using radioligand binding assays, which demonstrate its potent inhibitory activity. By blocking the AT1 receptor, valsartan effectively inhibits the key signaling pathways responsible for the pathophysiological effects of angiotensin II, forming the basis of its therapeutic utility in cardiovascular diseases. The data presented in this guide provides a comprehensive overview for researchers and professionals in the field of drug development and cardiovascular pharmacology.
References
- 1. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. portlandpress.com [portlandpress.com]
- 13. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 16. ahajournals.org [ahajournals.org]
- 17. selleckchem.com [selleckchem.com]
- 18. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 19. GSRS [precision.fda.gov]
- 20. GSRS [gsrs.ncats.nih.gov]
- 21. This compound | C24H27N5Na2O3 | CID 46850081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. WO2002006253A1 - Valsartan salts - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust HPLC Method for the Analysis of Valsartan Disodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valsartan (B143634) is an orally active, potent, and specific angiotensin II receptor antagonist that acts on the AT1 receptor subtype.[1] By blocking the action of angiotensin II, valsartan causes blood vessels to dilate, which lowers blood pressure.[2][3] It is widely used in the treatment of hypertension, heart failure, and to reduce cardiovascular mortality in patients with left ventricular dysfunction following myocardial infarction.[2][4] Valsartan is available as a free acid, but the disodium (B8443419) salt form offers potential advantages in terms of solubility and formulation.[5]
Accurate and reliable analytical methods are crucial for the quality control of valsartan disodium in bulk drug substance and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities.[6][7] This application note presents a detailed protocol for the development and validation of a simple, rapid, and robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
The mechanism of action of valsartan is centered on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function. The following diagram illustrates the RAAS pathway and the point of intervention for valsartan.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of valsartan.
Experimental Protocols
Understanding the physicochemical properties of valsartan is essential for developing a suitable HPLC method. Valsartan is an acidic compound with two pKa values, making the pH of the mobile phase a critical parameter for achieving optimal chromatographic separation.[1]
| Property | Valsartan | This compound | Reference |
| Chemical Structure | N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine | C₂₄H₂₇N₅Na₂O₃ | [8][9][10] |
| Molecular Formula | C₂₄H₂₉N₅O₃ | C₂₄H₂₇N₅Na₂O₃ | [4][9] |
| Molecular Weight | 435.52 g/mol | 479.48 g/mol | [4][10] |
| pKa | pKa₁ = 3.9 (carboxylic acid), pKa₂ = 4.73 (tetrazole) | Not Applicable | [1] |
| Solubility | Sparingly soluble in water; soluble in methanol (B129727) and acetonitrile (B52724).[1] | Increased water solubility compared to the free acid.[5] | [1][5] |
| UV Maximum (λmax) | Approximately 250 nm | Approximately 250 nm | [11] |
A systematic approach was employed for the development of the HPLC method. The workflow involved the selection of an appropriate stationary phase, optimization of the mobile phase composition and pH, and fine-tuning of other chromatographic parameters to ensure a robust and reliable method.
Caption: Workflow for the systematic development of the HPLC method for this compound.
3.1. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or photodiode array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
3.2. Reagents and Materials
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate (B84403) monobasic (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
-
0.45 µm membrane filters.
3.3. Preparation of Solutions
-
Mobile Phase: A mixture of 0.02 M potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 50:50 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[7]
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio was used as the diluent.[11][12]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up the volume to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 10-100 µg/mL.
-
Sample Solution (for a 160 mg tablet): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 40 mg of valsartan to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
3.4. Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.02 M KH₂PO₄ (pH 3.0) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm |
| Run Time | 10 minutes |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[12][13] The validation parameters included specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[7][14]
Caption: Interrelationship of key parameters for HPLC method validation as per ICH guidelines.
Data Presentation
The results of the method validation are summarized in the following tables.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 215,430 |
| 20 | 432,180 |
| 40 | 865,750 |
| 60 | 1,298,540 |
| 80 | 1,731,230 |
| 100 | 2,165,980 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 21543x + 1250 |
Table 2: Accuracy (Recovery Studies)
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery | % RSD |
| 80% | 32.0 | 31.8 | 99.4 | 0.85 |
| 100% | 40.0 | 40.2 | 100.5 | 0.65 |
| 120% | 48.0 | 47.6 | 99.2 | 0.78 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | Measured Peak Area (% RSD, n=6) |
| Repeatability (Intra-day) | 50 | 0.75 |
| Intermediate Precision (Inter-day) | 50 | 1.20 |
Table 4: Robustness
| Parameter Changed | Variation | Retention Time (min) | Tailing Factor | % RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | 4.5 ± 0.4 | 1.1 ± 0.1 | < 2.0 |
| Mobile Phase pH | ± 0.2 | 4.6 ± 0.2 | 1.2 ± 0.1 | < 2.0 |
| Column Temperature | ± 2°C | 4.6 ± 0.1 | 1.1 ± 0.05 | < 2.0 |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
Conclusion
A simple, specific, accurate, and precise RP-HPLC method for the analysis of this compound has been successfully developed and validated as per ICH guidelines. The method utilizes a C18 column with a mobile phase of buffered acetonitrile, providing excellent separation and peak shape for valsartan. The short run time of 10 minutes makes this method suitable for high-throughput analysis in a quality control setting. The validation data demonstrates that the method is linear, accurate, precise, and robust, making it a reliable tool for the routine analysis of this compound in bulk and pharmaceutical dosage forms.
References
- 1. japsonline.com [japsonline.com]
- 2. veeprho.com [veeprho.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 6. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C24H27N5Na2O3 | CID 46850081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Valsartan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. GSRS [precision.fda.gov]
- 11. uspnf.com [uspnf.com]
- 12. hrpub.org [hrpub.org]
- 13. pharmacyjournal.net [pharmacyjournal.net]
- 14. jocpr.com [jocpr.com]
Application Note: Quantification of Valsartan Disodium Using UV Spectrophotometry
AN-VS-UV-001
Abstract
This application note details a straightforward and validated UV spectrophotometric method for the quantitative determination of valsartan (B143634) disodium (B8443419) in bulk and pharmaceutical formulations. The method is based on the measurement of UV absorbance at the wavelength of maximum absorption (λmax). This protocol offers a rapid, cost-effective, and accurate approach for routine quality control and research applications. The validation of the method is conducted in accordance with ICH guidelines, encompassing linearity, accuracy, precision, and limits of detection and quantification.
Introduction
Valsartan is a potent, selective angiotensin II receptor antagonist widely used in the treatment of hypertension and congestive heart failure.[1][2] It is chemically N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl) [1, 1'-biphenyl]-4-yl] methyl]-L-valine.[1] The disodium salt form, valsartan disodium, is often utilized in pharmaceutical development.[3] UV-Visible spectrophotometry is a versatile analytical technique that is well-suited for the quantification of compounds containing chromophoric groups. Due to its simplicity, speed, and affordability, it is a valuable tool in pharmaceutical analysis.[4] This document provides a detailed protocol for the quantification of this compound using UV spectrophotometry.
Principle
The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The quantification of this compound is achieved by measuring its absorbance at its λmax, which is consistently observed around 250 nm in various solvents.[2][5][6] A calibration curve is constructed by plotting the absorbance of standard solutions against their known concentrations, from which the concentration of unknown samples can be determined.
Instrumentation and Materials
-
Instrumentation:
-
Chemicals and Reagents:
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Solvent Preparation: A 1:1 (v/v) mixture of Methanol and Distilled Water is recommended as the diluent.[1][7]
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent.
-
Sonicate for 15 minutes to ensure complete dissolution.[1]
-
Make up the volume to 100 mL with the diluent.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent.[1]
-
-
Sample Solution Preparation (from tablets):
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Take a quantity of the powder equivalent to 50 mg of valsartan.[1][4]
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve the drug.[1]
-
Make up the volume to 50 mL with the diluent.
-
Filter the solution through a Whatman filter paper (No. 41 or equivalent).[2][4]
-
Dilute this solution appropriately with the diluent to obtain a final theoretical concentration within the linearity range (e.g., 10-20 µg/mL).
-
Protocol 2: Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) from the working standard solution.[1][2]
-
Scan the solution in the UV spectrophotometer from 200 to 400 nm against the diluent as a blank.[1]
-
Record the wavelength at which maximum absorbance occurs. This is the λmax. The reported λmax for valsartan is approximately 250 nm.[2][5][8]
Protocol 3: Calibration Curve Construction
-
From the working standard solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks to get final concentrations in the range of 2-20 µg/mL (e.g., 2, 4, 8, 12, 16, 20 µg/mL).[1][5]
-
Measure the absorbance of each solution at the determined λmax (approx. 250 nm) using the diluent as a blank.
-
Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis).
-
Determine the regression equation (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good linear fit.[1]
Protocol 4: Quantification of this compound in Sample
-
Measure the absorbance of the final prepared sample solution at the λmax.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Concentration (µg/mL) = (Absorbance - Intercept) / Slope
-
-
Calculate the amount of this compound in the original tablet formulation, accounting for all dilution factors.
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for the UV spectrophotometric analysis of valsartan, which are directly applicable to this compound.
Table 1: Optical Characteristics and Method Validation Parameters
| Parameter | Reported Value | Reference |
|---|---|---|
| Wavelength of Max. Absorbance (λmax) | ~250 nm | [2][5][6] |
| Solvent/Diluent | Methanol:Water (1:1), Methanol, Phosphate Buffer pH 7.4 | [1][2][5] |
| Linearity Range | 2 - 20 µg/mL | [1][5] |
| Regression Equation (example) | y = 0.099x + 0.079 | [5] |
| Correlation Coefficient (R²) | > 0.999 | [1][5] |
| Limit of Detection (LOD) | 0.12 - 0.15 µg/mL | [1][5] |
| Limit of Quantification (LOQ) | 0.37 - 0.45 µg/mL |[1][5] |
Table 2: Accuracy (Recovery Study) Data
| Level of Addition | % Recovery | Reference |
|---|---|---|
| 50% | 99.26% - 100.7% (Range) | [4] |
| 100% | 99.26% - 100.7% (Range) | [4] |
| 150% | 99.26% - 100.7% (Range) | [4] |
| Overall Average | ~99.2% |[1] |
Table 3: Precision Data (Repeatability)
| Parameter | % RSD (Relative Standard Deviation) | Reference |
|---|---|---|
| Intraday Precision | < 2% | [4] |
| Interday Precision | < 2% |[4] |
Visualizations
Caption: Workflow for UV spectrophotometric analysis of this compound.
Caption: Logical relationship of key analytical method validation parameters.
Conclusion
The described UV spectrophotometric method provides a simple, accurate, and reproducible means for the quantification of this compound.[1] The method is validated according to ICH guidelines and is suitable for routine analysis in quality control laboratories. The linearity, precision, and accuracy are excellent over the tested concentration range, making it a reliable alternative to more complex chromatographic techniques for bulk drug and formulation analysis.[1][4]
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijptjournal.com [ijptjournal.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Valsartan in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634) is an orally active, potent, and specific angiotensin II receptor antagonist used for the treatment of hypertension and heart failure. Accurate and reliable quantification of valsartan in human plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the analysis of valsartan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methods described herein are compiled from validated procedures in the scientific literature. While the request specifies valsartan disodium, in the biological matrix of plasma (pH ~7.4), valsartan will exist as the valsartan anion, making the analytical methods for valsartan applicable.
Principle
This method involves the extraction of valsartan and an internal standard (IS) from human plasma, followed by chromatographic separation on a C18 reversed-phase column and subsequent detection by a tandem mass spectrometer. The quantification is achieved by multiple reaction monitoring (MRM) in negative ion mode.
Experimental Protocols
Materials and Reagents
-
Valsartan reference standard (purity ≥99%)
-
Internal Standard (e.g., Telmisartan, Irbesartan, Valsartan-d9)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (with K3EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., HLB), or liquid-liquid extraction (LLE) solvents, or protein precipitation (PPT) reagents.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Sample Preparation
Three common methods for sample preparation are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
1. Protein Precipitation (PPT) Protocol [1][2][3]
-
To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 600 µL of methanol (or acetonitrile) to precipitate the plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE) Protocol [2][3][4]
-
To 500 µL of plasma sample, add the internal standard.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for an extended period to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection.
3. Solid-Phase Extraction (SPE) Protocol [5][6][7]
-
Conditioning: Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]
-
Loading: Load the pre-treated plasma sample (acidified with formic acid) onto the cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[7]
-
Elution: Elute valsartan and the IS with 1 mL of methanol or another suitable solvent.[5][7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[5][7]
LC-MS/MS Conditions
The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of valsartan.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Waters Symmetry C18 (3.9 mm x 150 mm, 5 µm)[8] | Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm)[2][3] | Lichrocart RP Select (125 x 4 mm), 5 nm[5] |
| Mobile Phase | Methanol: 10 mM Ammonium Acetate and 0.05% Formic Acid (70:30, v/v)[8] | 0.1% Formic Acid: Methanol (15:85, v/v)[2][3] | Acetonitrile: 10 mM Ammonium Acetate (95:05, v/v)[5] |
| Flow Rate | Varies, typically 0.5 - 1.0 mL/min | Varies, typically 0.4 - 1.8 mL/min[3] | 0.5 mL/min[5] |
| Injection Volume | 5-10 µL | 5 µL[3] | 10 µL[5] |
| Column Temp. | Ambient or controlled (e.g., 40°C) | Ambient | Not Specified |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4][5] or Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Precursor Ion (m/z) | 434.1 - 434.3[5][9] |
| Product Ion (m/z) | 179.1 - 179.2[4][5][9] |
| Internal Standard (IS) | Varies (e.g., Irbesartan: 427.1 > 192.9[5], Telmisartan) |
Quantitative Data Summary
The following tables present a summary of quantitative data from various validated LC-MS/MS methods for valsartan analysis in human plasma.
Table 3: Linearity and Limit of Quantification (LLOQ)
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Reference |
| 10.00 - 5000 | Not Specified | Not Specified | [8] |
| 20.0 - 15000 | 20.0 | Telmisartan | [1] |
| 20 - 10000 (PPT) | 20 | Tranexamic acid or Sertraline | [2][3] |
| 25 - 8000 (LLE) | 25 | Tranexamic acid or Sertraline | [2][3] |
| 50.2 - 6018.6 | 50.9 | Irbesartan | [5] |
| 25 - 20000 | 25 | Valsartan-d9 | [4] |
| 6.062 - 18060.792 | 6.062 | Valsartan-d9 | [6] |
| 50.0 - 5000.0 | 50.0 | Benazepril | [10] |
Table 4: Precision and Accuracy Data
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| LQC, MQC, HQC | 1.6 - 6.5 | Not Specified | 81.7 - 101.5 | Not Specified | [1] |
| LQC, MQC, HQC | Not Specified | Not Specified | 105.68 - 114.22 | 98.41 - 108.16 | [5] |
| LQC, MQC, HQC | 1.4 - 4.4 | 1.6 - 4.5 | Not Specified | Not Specified | [6] |
| LQC, MQC, HQC | 3.46 - 8.33 | 5.85 - 7.05 | 93.53 - 107.13 | 95.26 - 104.0 | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of valsartan in plasma.
Caption: General workflow for valsartan analysis in plasma.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the key parameters evaluated during the validation of a bioanalytical method.
Caption: Key parameters of bioanalytical method validation.
Conclusion
The LC-MS/MS methods described provide a sensitive, specific, and reliable approach for the quantitative determination of valsartan in human plasma. The choice of sample preparation technique and specific chromatographic conditions can be adapted based on laboratory resources and desired throughput. Proper method validation is crucial to ensure the accuracy and precision of the results obtained.
References
- 1. shimadzu.com [shimadzu.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 5. A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma [mdpi.com]
- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Valsartan in Human Plasma by LC-MS/MS in Pharmacokinetic Study of Valsartan Tablets at the Fasted and Fed States [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
Application Notes and Protocols for the Formulation of Valsartan Disodium into Solid Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies for developing solid dosage forms of valsartan (B143634) disodium (B8443419). The protocols outlined below are based on established pharmaceutical manufacturing techniques and analytical methods, offering a guide for the development of robust and effective drug products.
Pre-formulation Studies
Before formulation, a thorough characterization of valsartan disodium and its compatibility with various excipients is crucial.
1.1. Drug-Excipient Compatibility Studies
Compatibility studies are essential to ensure that the chosen excipients do not negatively interact with this compound, affecting its stability, bioavailability, or manufacturability.
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Compatibility Screening
-
Sample Preparation: Prepare 1:1 (w/w) physical mixtures of this compound with each selected excipient (e.g., microcrystalline cellulose, lactose (B1674315), crospovidone, magnesium stearate).
-
Instrument Setup: Use a calibrated Differential Scanning Calorimeter.
-
Analysis Conditions:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Heat the sample from a suitable starting temperature (e.g., 25 °C) to a final temperature above the melting point of valsartan (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).[1]
-
Maintain a constant nitrogen purge (e.g., 25 mL/min) throughout the analysis.[1]
-
-
Data Analysis: Compare the thermogram of the physical mixture with the thermograms of the individual components. Significant shifts in the melting endotherm or the appearance of new peaks may indicate an interaction.
Table 1: Compatibility of Valsartan with Common Excipients (based on DSC)
| Excipient | Compatibility | Observations from Literature |
| Microcrystalline Cellulose (MCC) | Compatible | No significant interaction observed.[2][3] |
| Lactose | Incompatible | Potential for interaction.[2][3] |
| Crospovidone | Compatible | Generally considered compatible.[2] |
| Croscarmellose Sodium | Compatible | No significant interaction reported.[2] |
| Sodium Starch Glycolate | Compatible | No significant interaction reported.[2] |
| Magnesium Stearate | Incompatible | Evidence of physical interaction.[2][3] |
| Povidone K30 | Incompatible | Chemical incompatibility suggested.[2][3] |
| Talc | Compatible | No significant interaction observed.[2] |
| Colloidal Silicon Dioxide | Compatible | Commonly used without reported issues. |
Note: While some studies use valsartan, the compatibility data is largely applicable to its salt form, though verification is recommended.
Formulation Development using Wet Granulation
Wet granulation is a widely used technique to improve the flowability and compressibility of powder blends, making it suitable for this compound formulations.[4] A key advantage of using this compound is its solubility in the granulation liquid, which can lead to a more robust and predictable granulation process.[5]
Experimental Protocol: Wet Granulation of this compound
-
Granulation Liquid Preparation:
-
Dissolve the required amount of sodium hydroxide (B78521) (NaOH) in purified water.
-
Add the valsartan to this solution with constant stirring until it completely dissolves, forming this compound in situ. A clear liquid should be obtained.[5]
-
-
Dry Mixing:
-
Sift valsartan, a filler (e.g., microcrystalline cellulose, lactose monohydrate), a disintegrant (e.g., crospovidone, croscarmellose sodium), and a binder (if not fully incorporated in the liquid) through a suitable mesh sieve (e.g., 40 mesh).[4][6]
-
Mix the sifted powders in a suitable blender (e.g., a rapid mixer granulator) for a specified time (e.g., 10-15 minutes) to ensure homogeneity.[6]
-
-
Granulation:
-
Slowly add the granulation liquid to the powder blend while mixing.
-
Continue mixing until granules of the desired consistency are formed.
-
-
Drying:
-
Dry the wet granules in a fluid bed dryer or a tray dryer at a suitable temperature (e.g., 60°C) until the desired moisture content is achieved (e.g., Loss on Drying of 2-3%).[6]
-
-
Sizing:
-
Pass the dried granules through a suitable mesh sieve (e.g., 20 mesh) to obtain uniform granule size and break any agglomerates.[6]
-
-
Lubrication:
-
Add the sized granules and any extragranular excipients (e.g., disintegrant, glidant like colloidal silicon dioxide) to a blender and mix for a short period (e.g., 5-10 minutes).[6]
-
Add a lubricant (e.g., magnesium stearate, previously sifted through a 60 mesh sieve) and blend for a final, shorter duration (e.g., 3-5 minutes).[6]
-
-
Compression:
-
Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
-
Table 2: Example Formulation of this compound by Wet Granulation
| Ingredient | Function | Concentration (% w/w) |
| Valsartan | Active Pharmaceutical Ingredient | 20 - 40 |
| Microcrystalline Cellulose | Diluent/Filler | 40 - 60 |
| Crospovidone | Disintegrant | 2 - 5 |
| Povidone K30 | Binder | 1 - 3 |
| Purified Water | Granulating Fluid | q.s. |
| Colloidal Silicon Dioxide | Glidant | 0.5 - 1 |
| Magnesium Stearate | Lubricant | 0.5 - 1 |
Note: The in-situ formation of this compound is a patented approach and should be considered in the context of intellectual property.
Workflow for Wet Granulation of this compound
References
- 1. Valsartan Orodispersible Tablets: Formulation, In vitro/In vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. WO2008120242A1 - Valsartan tablet formulations - Google Patents [patents.google.com]
- 5. EP4088715A1 - Pharmaceutical formulation of valsartan and sacubitril - Google Patents [patents.google.com]
- 6. jchps.com [jchps.com]
Application Notes and Protocols for the Wet Granulation of Valsartan Disodium Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of valsartan (B143634) disodium (B8443419) tablets using the wet granulation technique. This document is intended to guide researchers, scientists, and drug development professionals through the formulation and process development of robust valsartan disodium tablets.
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. Due to its poor aqueous solubility, the wet granulation technique is often employed to improve the flowability of the powder mixture, enhance content uniformity, and control the dissolution rate of the final tablet.[1][2] This method involves the addition of a liquid binder solution to the powder blend to form granules, which are subsequently dried, milled, and compressed into tablets.
Proper formulation and control of process parameters are critical to achieving the desired tablet characteristics, such as hardness, friability, disintegration time, and dissolution profile. These notes outline various formulations and a general protocol for the wet granulation of this compound tablets.
Formulations for Valsartan Tablets via Wet Granulation
A variety of excipients can be used in the wet granulation of this compound tablets. The selection of these excipients, particularly the binder, diluent, and disintegrant, significantly influences the properties of the final tablet.[1] Below are examples of formulations that have been developed for valsartan tablets.
Table 1: Example Formulations of Valsartan Tablets (50 mg) Using Wet Granulation
| Ingredient | Formulation 1 (mg/tablet) | Formulation 2 (mg/tablet) | Formulation 3 (mg/tablet) | Formulation 4 (mg/tablet) |
| Valsartan | 50 | 50 | 50 | 50 |
| Lactose | 157.5 | - | 157.5 | - |
| Dibasic Calcium Phosphate (B84403) | - | 157.5 | - | 157.5 |
| Acacia (Binder) | 5 | 5 | - | - |
| PVP K-30 (Binder) | - | - | 5 | 5 |
| Potato Starch (Disintegrant) | 37.5 | 37.5 | - | - |
| Primogel (Disintegrant) | - | - | 12.5 | 12.5 |
| Talc | 2.5 | 2.5 | 2.5 | 2.5 |
| Magnesium Stearate | 2.5 | 2.5 | 2.5 | 2.5 |
| Total Weight | 255 | 255 | 220 | 220 |
Source: Adapted from a study on the optimization of valsartan tablet formulation.[1]
Physical Properties of Valsartan Tablets Prepared by Wet Granulation
The physical properties of the compressed tablets are critical quality attributes that determine the stability, performance, and patient acceptability of the final product. The choice of excipients and granulation process parameters directly impacts these properties.
Table 2: Physical Properties of Various Valsartan Tablet Formulations
| Formulation ID | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time |
| F1 | 5.0 | < 1.0 | 15 sec |
| Fa | 4.5 | < 1.0 | 3 min 10 sec |
| Fb | 5.5 | < 1.0 | 11 sec |
| Fab | 5.0 | < 1.0 | 20 sec |
| Fc | 4.5 | < 1.0 | 4 min 28 sec |
| Fac | 5.0 | < 1.0 | 3 min 45 sec |
| Fbc | 5.5 | < 1.0 | 40 sec |
| Fabc | 5.0 | < 1.0 | 3 min 25 sec |
Source: Data compiled from a 2³ factorial design study on valsartan tablets.[1]
Experimental Protocols
Wet Granulation and Tablet Compression Protocol
This protocol outlines the general steps for the preparation of this compound tablets using a wet granulation process.
Materials and Equipment:
-
This compound API
-
Selected excipients (e.g., lactose, microcrystalline cellulose, PVP K-30, croscarmellose sodium, magnesium stearate, talc)
-
Granulating fluid (e.g., purified water or an organic solvent like isopropyl alcohol)
-
High-shear mixer/granulator or planetary mixer
-
Fluid bed dryer or tray dryer
-
Milling equipment (e.g., cone mill or oscillating granulator)
-
Blender (e.g., V-blender or bin blender)
-
Tablet press with appropriate tooling
-
Tablet testing equipment (hardness tester, friability tester, disintegration apparatus, dissolution tester)
Protocol Steps:
-
Sifting: Sift the this compound and intragranular excipients (diluents, disintegrants, and binder if added dry) through a suitable mesh screen to ensure particle size uniformity and remove lumps.
-
Dry Mixing: Transfer the sifted materials to a high-shear mixer or planetary mixer. Mix for a predetermined time (e.g., 5-10 minutes) at a specified impeller speed to achieve a homogenous powder blend.[3]
-
Binder Preparation: If using a wet binder, prepare the binder solution by dissolving the binder (e.g., PVP K-30) in the granulating fluid.[3]
-
Wet Massing: Gradually add the binder solution to the powder blend while the mixer is running at a low speed. Continue mixing until a suitable wet mass is formed. The endpoint can be determined by the "ball test," where a portion of the mass, when squeezed in the palm, forms a ball that crumbles under moderate pressure.[4]
-
Wet Milling: Pass the wet mass through a larger mesh screen to break up large agglomerates and produce wet granules of a more uniform size.[1]
-
Drying: Dry the wet granules in a fluid bed dryer or tray dryer at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached (typically < 2%).[3]
-
Dry Milling: Mill the dried granules through a smaller mesh screen to achieve the final desired particle size distribution and to break any aggregates formed during drying.[3]
-
Lubrication: Transfer the milled granules to a blender. Add the sifted extragranular excipients, such as the remaining disintegrant and glidant (e.g., talc), and blend for a short period (e.g., 5 minutes). Then, add the sifted lubricant (e.g., magnesium stearate) and blend for a final, shorter duration (e.g., 2-3 minutes) to avoid over-lubrication.[3]
-
Compression: Compress the final blend into tablets using a rotary tablet press with the appropriate tooling to achieve the target tablet weight, hardness, and thickness.
Tablet Quality Control Tests
1. Hardness Test:
-
Apparatus: Monsanto or Pfizer hardness tester.
-
Procedure: Place a tablet diametrically between the anvils of the tester and apply pressure until the tablet fractures. Record the force required to break the tablet. Perform the test on a representative sample of tablets (e.g., n=10).
2. Friability Test:
-
Apparatus: Roche friabilator.
-
Procedure: Take a pre-weighed sample of tablets (typically around 6.5 g). Place them in the friabilator drum and rotate at 25 rpm for 4 minutes (100 revolutions). Remove the tablets, de-dust them, and re-weigh. Calculate the percentage of weight loss. A friability of less than 1% is generally considered acceptable.[1]
3. Disintegration Test:
-
Apparatus: Disintegration test apparatus.
-
Procedure: Place one tablet in each of the six tubes of the basket-rack assembly. Operate the apparatus in the specified medium (e.g., purified water or simulated gastric fluid) at 37 ± 2°C. The disintegration time is the time taken for all tablets to disintegrate and pass through the screen.[1]
4. Dissolution Test:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Procedure: Place 900 mL of the dissolution medium (e.g., phosphate buffer pH 6.8) in each vessel and allow it to equilibrate to 37 ± 0.5°C. Place one tablet in each vessel. Operate the apparatus at a specified speed (e.g., 50 rpm). Withdraw samples at predetermined time intervals and analyze the drug content using a validated analytical method, such as UV-Vis spectrophotometry at 250 nm.[1]
Visualizations
Caption: Workflow for the wet granulation of this compound tablets.
Caption: Key factors influencing final tablet properties.
References
Application Notes and Protocols for the Direct Compression of Valsartan Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634) is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure.[1][2] The oral solid dosage form, particularly tablets, is the most common mode of administration for valsartan. The direct compression method for tablet manufacturing is a streamlined, efficient, and cost-effective alternative to wet granulation.[1][3] This process involves the simple blending of the active pharmaceutical ingredient (API) with suitable excipients, followed by compression into tablets. This application note provides a detailed protocol for the formulation and evaluation of valsartan tablets prepared by the direct compression method.
Signaling Pathway of Valsartan
Valsartan selectively blocks the angiotensin II type 1 (AT1) receptor, inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and a reduction in blood pressure.
Caption: Valsartan's mechanism of action.
Experimental Protocols
Materials and Methods
Materials:
| Ingredient | Supplier | Grade |
| Valsartan | Dr. Reddy's Laboratory | USP |
| Microcrystalline Cellulose (B213188) (Avicel PH 102) | - | Pharmaceutical |
| Lactose (B1674315) Monohydrate | - | Pharmaceutical |
| Croscarmellose Sodium | - | Pharmaceutical |
| Sodium Starch Glycolate | - | Pharmaceutical |
| Colloidal Silicon Dioxide | - | Pharmaceutical |
| Magnesium Stearate (B1226849) | - | Pharmaceutical |
Equipment:
-
Sieve shaker with #60 and #80 mesh sieves
-
Blender (e.g., V-blender)
-
Rotary tablet press
-
Tablet hardness tester
-
Friability tester
-
Disintegration test apparatus
-
UV-Visible Spectrophotometer
-
Dissolution test apparatus (USP Type II)
Drug-Excipient Compatibility Studies
To ensure the stability of the drug in the presence of excipients, compatibility studies are essential.
Protocol:
-
Prepare physical mixtures of valsartan with each excipient in a 1:1 ratio.[4]
-
Store the mixtures under accelerated stability conditions (e.g., 40°C and 75% relative humidity) for a specified period.[5]
-
Analyze the samples using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy to identify any potential interactions.[2][4]
Studies have shown potential physical interactions between valsartan and excipients like magnesium stearate and PVP K30.[4] However, other studies indicate no significant interactions with common direct compression excipients.[2]
Tablet Formulation by Direct Compression
The following formulations can be used to prepare valsartan tablets.
Table 1: Formulation of Valsartan Tablets
| Ingredients (mg/tablet) | Formulation F1 | Formulation F2 | Formulation F3 |
| Valsartan | 80 | 80 | 10 |
| Microcrystalline Cellulose (Avicel PH 102) | 100 | 90 | - |
| Lactose Monohydrate | 60 | 65 | - |
| Sodium Starch Glycolate | - | - | 10 |
| Croscarmellose Sodium | 8 | 12 | - |
| Colloidal Silicon Dioxide | 2 | 2 | - |
| Magnesium Stearate | 2 | 2 | 2 |
| Total Weight (mg) | 252 | 251 | 22 |
Experimental Workflow for Direct Compression
Caption: Direct compression workflow.
Protocol:
-
Pass valsartan and all excipients (except the lubricant) through a #60 mesh sieve separately.[1]
-
Mix the sifted valsartan and diluents (microcrystalline cellulose and lactose monohydrate) in a blender for 10 minutes.[7]
-
Add the disintegrant (croscarmellose sodium or sodium starch glycolate) to the blend and mix for another 5 minutes.
-
Add the glidant (colloidal silicon dioxide) and mix for 5 minutes.[7]
-
Finally, add the lubricant (magnesium stearate) and blend for 3 minutes.[7]
-
Compress the final blend into tablets using a rotary tablet press.
Evaluation of Pre-Compressional Parameters
Table 2: Pre-Compressional Parameter Specifications
| Parameter | Method | Acceptance Criteria |
| Angle of Repose | Fixed Funnel Method | < 30° (Excellent flow) |
| Bulk Density | Graduated Cylinder | Record the value |
| Tapped Density | Tapped Density Tester | Record the value |
| Carr's Index | ((Tapped Density - Bulk Density) / Tapped Density) x 100 | ≤ 15% (Good flowability) |
| Hausner's Ratio | Tapped Density / Bulk Density | < 1.25 (Good flowability) |
Evaluation of Post-Compressional Parameters
Table 3: Post-Compressional Parameter Specifications
| Parameter | Method | Acceptance Criteria |
| Weight Variation | Weigh 20 tablets individually | ± 7.5% for tablets > 130 mg and < 324 mg |
| Hardness | Hardness Tester | 5-10 kg/cm ²[8] |
| Friability | Friability Tester | < 1% |
| Thickness | Dial Caliper | Record the value |
| Drug Content | UV Spectrophotometry at ~250 nm | 90-110% of the labeled amount |
| Disintegration Time | Disintegration Apparatus | < 15 minutes[9] |
Drug Content Analysis Protocol:
-
Weigh and powder 20 tablets.
-
Take an amount of powder equivalent to a single tablet dose and dissolve it in a suitable solvent (e.g., phosphate (B84403) buffer pH 6.8).
-
Filter the solution and dilute it to a suitable concentration.
-
Measure the absorbance using a UV-Visible Spectrophotometer at the wavelength of maximum absorbance for valsartan (around 250 nm).
-
Calculate the drug content using a standard calibration curve.
In-Vitro Dissolution Studies
Protocol:
-
Apparatus: USP Type II (Paddle)
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8).[8]
-
Temperature: 37 ± 0.5 °C.[8]
-
Paddle Speed: 50 rpm.[8]
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.[8]
-
Sample Volume: 5 mL (replace with an equal volume of fresh medium).[8]
-
Analysis: Analyze the samples by UV-Visible Spectrophotometry at the appropriate wavelength.
Table 4: Representative Dissolution Profile
| Time (minutes) | % Drug Release (Formulation F1) | % Drug Release (Formulation F2) |
| 5 | 45 | 55 |
| 10 | 75 | 85 |
| 15 | 92 | 98 |
| 30 | 98 | 101 |
| 45 | 99 | 102 |
| 60 | 101 | 102 |
Note: The above data is representative. Actual results may vary based on the specific formulation and process parameters.
Conclusion
The direct compression method is a suitable and efficient technique for the manufacturing of valsartan tablets. By selecting appropriate excipients and carefully controlling the process parameters, it is possible to produce tablets that meet all the required quality attributes, including hardness, friability, disintegration, and dissolution. This application note provides a comprehensive framework for the development and evaluation of valsartan tablets by direct compression.
References
- 1. jpsbr.org [jpsbr.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. nveo.org [nveo.org]
- 5. researchgate.net [researchgate.net]
- 6. nveo.org [nveo.org]
- 7. CN105769788A - Valsartan tablet and preparation method thereof - Google Patents [patents.google.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Process For Pharmaceutical Composition Comprising Valsartan [quickcompany.in]
Application Notes and Protocols for Stability Testing of Valsartan Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634) is an orally active, nonpeptide angiotensin II antagonist widely used in the treatment of hypertension and heart failure.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing valsartan disodium (B8443419), a validated stability-indicating assay method is crucial.[1] This document provides a detailed protocol for the stability testing of valsartan disodium, drawing upon established methodologies for valsartan and adhering to the guidelines set forth by the International Council for Harmonisation (ICH).[1][2]
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[2][3] This data is essential for establishing a re-test period for the drug substance or a shelf life for the drug product and recommending storage conditions.[2] The protocols outlined herein describe forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule, as well as a validated stability-indicating analytical method for quantification.[4]
Materials and Reagents
-
This compound Reference Standard
-
This compound Active Pharmaceutical Ingredient (API)
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Sodium Dihydrogen Orthophosphate[4]
-
Orthophosphoric Acid[4]
-
Hydrochloric Acid (1 M)[1]
-
Sodium Hydroxide (1 M)[1]
-
Purified Water (HPLC grade)[1]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV or Photodiode Array (PDA) detector[1]
-
Analytical Balance
-
pH Meter
-
Hot Air Oven[1]
-
Photostability Chamber[1]
-
Water Bath[6]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products.[4] The following method is a representative example based on published literature for valsartan.[4]
| Parameter | Specification |
| Column | Symmetry C18 (250mm × 4.6mm, 5µm) or equivalent[4] |
| Mobile Phase | 0.02 M Sodium Dihydrogen Orthophosphate (pH adjusted to 2.5 with Orthophosphoric Acid) : Acetonitrile (58:42 v/v)[4] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 250 nm[8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions:
-
Mobile Phase: Prepare the specified mobile phase, filter through a 0.45 µm membrane filter, and degas prior to use.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.[1]
-
Working Standard Solution (100 µg/mL): Dilute the Standard Stock Solution with the mobile phase to achieve a final concentration of 100 µg/mL.[1]
-
Sample Solution (from API): Prepare a solution of the this compound API in the mobile phase at a concentration of 100 µg/mL.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are performed to establish the intrinsic stability of this compound and to validate the stability-indicating power of the analytical method.[3][4] The following are the recommended stress conditions as per ICH guidelines.[1]
a) Acid Hydrolysis:
-
Treat a sample of this compound with 1 M HCl.[1]
-
Heat the solution at 60°C for 6 hours.[1]
-
After the incubation period, cool the solution to room temperature and neutralize it with 1 M NaOH.[1]
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL before HPLC analysis.[1]
b) Base Hydrolysis:
-
Treat a sample of this compound with 1 M NaOH.[1]
-
Heat the solution at 60°C for 6 hours.[1]
-
After the incubation period, cool the solution to room temperature and neutralize it with 1 M HCl.[1]
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[1]
c) Oxidative Degradation:
-
Treat a sample of this compound with 3-7% hydrogen peroxide (H₂O₂).[1][5]
-
Heat the solution at 60°C for 6 hours.[1]
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[1]
d) Thermal Degradation:
-
Expose the solid this compound API to a temperature of 60°C in a hot air oven for 6 hours.[1]
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[1]
e) Photolytic Degradation:
-
Expose the solid this compound API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[2] This can be achieved by exposing the sample in a photostability chamber.[1]
-
A sample should also be exposed to UV light (e.g., 254 nm) for a specified duration (e.g., 8 hours).[1]
-
After exposure, dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
Data Presentation
The results of the forced degradation studies should be summarized to show the percentage of degradation of this compound under each stress condition.
| Stress Condition | Treatment | Duration (hours) | Temperature (°C) | % Assay of this compound | % Degradation |
| Acid Hydrolysis | 1 M HCl[1] | 6[1] | 60[1] | Data | Data |
| Base Hydrolysis | 1 M NaOH[1] | 6[1] | 60[1] | Data | Data |
| Oxidative Degradation | 3-7% H₂O₂[1][5] | 6[1] | 60[1] | Data | Data |
| Thermal Degradation | Dry Heat[1] | 6[1] | 60[1] | Data | Data |
| Photolytic Degradation | UV Light[1] | 8[1] | Ambient | Data | Data |
Visualizations
Caption: Experimental Workflow for this compound Stability Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Analytical Method Validation of Valsartan Disodium Impurities
Introduction
Valsartan (B143634) is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the drug product. Valsartan disodium (B8443419), a salt form of valsartan, is also subject to the formation of various impurities during synthesis, formulation, and storage. This document provides detailed application notes and protocols for the validation of analytical methods for the identification and quantification of impurities in valsartan disodium, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1]
The primary analytical technique for the determination of valsartan and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for structural elucidation of unknown impurities.[2][3] Stability-indicating methods are crucial for separating degradation products from the active ingredient, ensuring that the analytical procedure can accurately measure the drug's purity over its shelf life.[4][5][6]
Analytical Methodologies
The following sections detail validated analytical methods for the analysis of this compound impurities. These methods are based on established and published procedures for valsartan, which are directly applicable to its disodium salt form as the active moiety remains the same.
Protocol 1: Stability-Indicating RP-HPLC Method for Quantification of this compound Impurities
This protocol describes a reversed-phase HPLC method for the separation and quantification of known and unknown impurities in this compound.
1. Objective
To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of impurities in this compound bulk drug and pharmaceutical dosage forms.
2. Materials and Reagents
-
This compound Reference Standard
-
Known Valsartan Impurity Reference Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Sodium dihydrogen phosphate (B84403) (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Symmetry C18, 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.02 M Sodium Dihydrogen Phosphate, pH adjusted to 2.5 with Orthophosphoric Acid[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Program | A gradient program can be optimized. An example is: 0-10 min, 37% B; 10-30 min, 37%-70% B; 30-45 min, 70% B; 45-50 min, 70%-37% B; 50-60 min, 37% B.[1] |
| Flow Rate | 1.0 mL/min[1][5] |
| Column Temperature | 35°C[1] |
| Detection Wavelength | 237 nm[1] |
| Injection Volume | 20 µL[1] |
4. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard and known impurities in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a solution of a specific concentration. For tablets, powder a representative number of tablets and use a quantity of powder equivalent to a single dose.[2]
-
Spiked Sample Solution: Prepare a sample solution and spike it with known impurities at a specified concentration level (e.g., 0.2% of the sample concentration) to assess accuracy and specificity.[7]
5. Method Validation Parameters
The method should be validated according to ICH guidelines, covering the following parameters:[5][8]
-
Specificity: Assessed by analyzing blank, placebo, standard, and sample solutions. Forced degradation studies are also performed to demonstrate that degradation products do not interfere with the quantification of the analyte and its impurities.[5] Stress conditions include acid, base, oxidative, thermal, and photolytic degradation.[5][6]
-
Linearity: Determined by analyzing a series of solutions with varying concentrations of this compound and its impurities. A linear relationship should be established between the peak area and the concentration.[7]
-
Accuracy: Evaluated by recovery studies of known impurities spiked into the sample matrix at different concentration levels.
-
Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) of the results is calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use.
6. Data Presentation
The quantitative data from the validation studies should be summarized in tables for easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 2.0 between adjacent peaks |
Table 2: Linearity Data for Valsartan and its Impurities
| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Valsartan | 0.161 - 16.103 | > 0.999 |
| Impurity B | 0.080 - 8.019 | > 0.999 |
| Impurity C | 0.063 - 2.11 | > 0.999 |
| (Data is illustrative and based on typical values found in the literature)[1] |
Table 3: Accuracy (Recovery) Data for Impurities
| Impurity | Spiked Level (%) | Recovery (%) | % RSD |
| Impurity B | 80 | 99.5 | 1.2 |
| 100 | 100.2 | 0.8 | |
| 120 | 99.8 | 1.0 | |
| Impurity C | 80 | 98.9 | 1.5 |
| 100 | 101.1 | 0.9 | |
| 120 | 100.5 | 1.1 | |
| (Data is illustrative) |
Table 4: Precision Data (%RSD)
| Compound | Repeatability (Intra-day) | Intermediate Precision (Inter-day) |
| Valsartan | < 1.0 | < 2.0 |
| Impurity B | < 1.5 | < 2.5 |
| Impurity C | < 1.5 | < 2.5 |
| (Data is illustrative) |
Table 5: LOD and LOQ Values
| Compound | LOD (ng) | LOQ (ng) |
| Impurity B | 0.72 | 2.41 |
| Impurity C | 0.88 | 2.94 |
| (Data is illustrative and based on typical values found in the literature)[1] |
Protocol 2: UPLC-MS/MS for Identification and Characterization of Degradation Products
This protocol outlines the use of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for the structural elucidation of unknown impurities and degradation products.
1. Objective
To identify and characterize unknown impurities and degradation products of this compound using UPLC-QTOF-MS.
2. Materials and Reagents
-
As per Protocol 1
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
3. UPLC Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[9] |
| Mobile Phase A | 2mM Ammonium Acetate in Water[9] |
| Mobile Phase B | Acetonitrile[9] |
| Elution | Isocratic (50:50, v/v) or Gradient[9] |
| Flow Rate | 0.25 mL/min[9] |
| Column Temperature | Ambient |
| Injection Volume | 5 µL |
4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[9] |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |
| Scan Range | m/z 50-1000 |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Energy | Ramped for MS/MS fragmentation |
5. Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and demonstrate the stability-indicating nature of the method.
-
Acid Hydrolysis: Treat the drug substance with 1M HCl at 60°C.[10]
-
Base Hydrolysis: Treat the drug substance with 0.1M NaOH at 60°C.[10]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.[10]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug substance solution to UV light.[10]
6. Data Analysis
The accurate mass measurements from the QTOF-MS are used to determine the elemental composition of the parent drug and its impurities. The fragmentation patterns obtained from MS/MS experiments are used to elucidate the structures of the degradation products.
Visualizations
Experimental Workflow for Analytical Method Validation
Caption: Workflow for analytical method validation.
Logical Relationship of Forced Degradation Studies
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a specific stability indicating high performance liquid chromatographic method for valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrpub.org [hrpub.org]
- 7. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 8. Stability-indicating UPLC method for determination of Valsartan and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianjpr.com [asianjpr.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In-Vitro Dissolution Testing of Valsartan Disodium Tablets
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for conducting in-vitro dissolution testing of valsartan (B143634) disodium (B8443419) tablets. This document outlines the essential experimental procedures, data presentation standards, and relevant biological context to support drug development and quality control processes.
Introduction to Valsartan and In-Vitro Dissolution Testing
Valsartan is an orally active, potent, and specific angiotensin II receptor antagonist that acts on the AT1 receptor subtype.[[“]][2] It is widely used in the treatment of hypertension, heart failure, and post-myocardial infarction. The dissolution rate of valsartan from its tablet formulation is a critical quality attribute, as it influences the rate and extent of drug absorption and, consequently, its therapeutic efficacy.
In-vitro dissolution testing is a fundamental tool in pharmaceutical development and quality control. It measures the rate and extent to which a drug substance is released from a drug product under specified conditions.[3][4] This testing is crucial for:
-
Assessing the bioequivalence of generic drug products to the innovator product. [3]
-
Ensuring batch-to-batch consistency in manufacturing. [3]
-
Optimizing formulation development. [3]
-
Predicting the in-vivo performance of the drug product.
Mechanism of Action: Valsartan Signaling Pathway
Valsartan exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor and eliciting its physiological responses.[[“]][2] The blockade of the AT1 receptor leads to vasodilation, reduced secretion of aldosterone, and a decrease in blood pressure.[2]
Caption: Valsartan's mechanism of action, blocking the AT1 receptor.
Experimental Protocols
This section provides a detailed methodology for conducting in-vitro dissolution testing of valsartan disodium tablets.
Materials and Equipment
-
Dissolution Apparatus: USP Apparatus 2 (Paddle)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Dissolution Vessels: 1000 mL capacity
-
Paddles: USP compliant
-
Water Bath: Capable of maintaining 37 ± 0.5 °C
-
Volumetric Flasks and Pipettes: Class A
-
Filters: 0.45 µm syringe filters
-
Reagents:
-
Potassium dihydrogen phosphate (B84403)
-
Sodium hydroxide (B78521)
-
Valsartan Reference Standard (RS)
-
Distilled or deionized water
-
Dissolution Medium Preparation (pH 6.8 Phosphate Buffer)
-
Accurately weigh and dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of distilled water.
-
Adjust the pH to 6.8 with a sodium hydroxide solution.
-
De-aerate the medium before use.
Standard Solution Preparation
-
Prepare a stock solution of Valsartan RS in the dissolution medium at a known concentration (e.g., 80 µg/mL).[5]
-
From the stock solution, prepare a series of calibration standards of varying concentrations (e.g., 1.25, 2.5, 5, 10, 20, 40 µg/mL) by diluting with the dissolution medium.[5]
Dissolution Test Procedure
-
Set up the dissolution apparatus according to the manufacturer's instructions.
-
Fill each vessel with 900 mL of the pH 6.8 phosphate buffer and equilibrate the temperature to 37 ± 0.5 °C.[5]
-
Place one valsartan tablet in each vessel.
-
Start the paddle rotation at a specified speed, commonly 50 rpm or 75 rpm.[5][6]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 10, 15, 20, 30, 45, and 60 minutes).[5]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[5]
-
Filter the samples through a 0.45 µm syringe filter.[5]
Sample Analysis
Using UV-Vis Spectrophotometry:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance for valsartan, which is approximately 250 nm.[[“]][5][7]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of valsartan in the samples from the calibration curve.
Using HPLC:
For a more specific and sensitive analysis, an HPLC method can be employed. A typical method might involve a C18 column with a mobile phase consisting of a mixture of phosphate buffer, acetonitrile, and methanol.[2] Detection is typically performed at 240 nm.[2]
Data Analysis
Calculate the percentage of the labeled amount of valsartan dissolved at each time point for each tablet. The dissolution profile can then be plotted as the percentage of drug dissolved versus time.
Experimental Workflow
Caption: Workflow for in-vitro dissolution testing of valsartan tablets.
Data Presentation
Quantitative data from dissolution studies should be summarized in a clear and structured tabular format to facilitate comparison between different formulations or batches.
Table 1: Dissolution Profile of this compound Tablets
| Time (minutes) | % Drug Dissolved (Mean ± SD, n=6) |
| 10 | 45 ± 4.2 |
| 15 | 68 ± 3.5 |
| 20 | 85 ± 2.9 |
| 30 | 95 ± 2.1 |
| 45 | 98 ± 1.8 |
| 60 | 99 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Comparison of Dissolution Parameters for Different Formulations
| Formulation | Q30 (Mean % Dissolved at 30 min) | f2 (Similarity Factor) |
| Test Formulation A | 96 | 85 |
| Test Formulation B | 88 | 65 |
| Reference Formulation | 95 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The similarity factor (f2) is a model-independent mathematical approach to compare the closeness of two dissolution profiles.
Conclusion
The in-vitro dissolution testing of this compound tablets is a critical component of drug development and quality assurance. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to perform this analysis accurately and reproducibly. Adherence to these standardized methods will ensure the generation of reliable data that can be used to assess product quality and predict in-vivo performance.
References
- 1. consensus.app [consensus.app]
- 2. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 3. What is dissolution testing? [pion-inc.com]
- 4. raytor.com [raytor.com]
- 5. researchgate.net [researchgate.net]
- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of sacubitril/valsartan on cardiac remodeling: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spray Drying of Valsartan Disodium Solid Dispersion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634) is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. However, its therapeutic efficacy can be limited by its poor aqueous solubility, particularly in the acidic environment of the stomach, which can lead to low and variable oral bioavailability. The formation of a disodium (B8443419) salt of valsartan can improve its intrinsic solubility, but formulating it into a stable, solid dosage form with rapid dissolution characteristics remains a key challenge.
Solid dispersion technology is a proven strategy to enhance the dissolution rate and bioavailability of poorly soluble drugs. By dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier at a molecular level, the drug is maintained in a high-energy amorphous state, which facilitates faster dissolution. Spray drying is a highly versatile and scalable continuous process for producing amorphous solid dispersions. It involves atomizing a solution of the drug and carrier into a hot gas stream, leading to rapid solvent evaporation and the formation of dry powder particles.
These application notes provide a comprehensive overview and detailed protocols for the development of a valsartan disodium solid dispersion using the spray drying technique. The information presented is intended to guide researchers and formulation scientists through the process, from initial formulation screening to final product characterization.
Materials and Equipment
Materials
-
This compound
-
Polymers (select one or more for screening):
-
Hydroxypropyl Methylcellulose (HPMC)
-
Polyvinylpyrrolidone (PVP K30)
-
Kollidon® VA64 (Copovidone)
-
Eudragit® E PO
-
Soluplus®
-
-
Surfactants (optional, for ternary systems):
-
Poloxamer 407
-
Poloxamer 188
-
-
Solvents:
-
Purified Water
-
Ethanol (10% or 96%)
-
-
Reagents for dissolution media (e.g., phosphate (B84403) buffer salts)
Equipment
-
Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer)
-
Analytical balance
-
Magnetic stirrer and hot plate
-
Volumetric glassware
-
pH meter
-
Dissolution testing apparatus (USP Type II, paddle)
-
UV-Vis Spectrophotometer or HPLC system
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
-
Scanning Electron Microscope (SEM)
-
Particle size analyzer
Experimental Protocols
Protocol 1: Preparation of the Feed Solution
This protocol describes the preparation of the solution containing this compound and the carrier polymer, which will be fed into the spray dryer.
-
Solvent Selection: Based on patent literature, this compound is soluble in water and water/methanol mixtures.[1] For polymers like HPMC, an aqueous or hydroalcoholic solvent system is appropriate.
-
Carrier Dissolution: Accurately weigh the desired amount of the hydrophilic carrier (e.g., HPMC) and add it to the selected solvent system in a beaker with a magnetic stir bar. Stir the mixture until the polymer is completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution.
-
Drug Dissolution: Accurately weigh the this compound and add it to the polymer solution. Continue stirring until the drug is fully dissolved, resulting in a clear solution.
-
Ternary System (Optional): If a surfactant (e.g., Poloxamer 407) is used, add the weighed amount to the solution and stir until dissolved.
-
Final Concentration: Adjust the total solids content of the solution to a suitable concentration for spray drying, typically in the range of 5-20% (w/v), to ensure appropriate viscosity and efficient drying.
-
Filtration (Optional): Filter the final solution through a suitable filter to remove any undissolved particulate matter before introducing it to the spray dryer.
Protocol 2: Spray Drying Process
This protocol outlines the procedure for operating a laboratory-scale spray dryer to produce the solid dispersion powder. The parameters provided are starting points based on literature for valsartan (free acid) and should be optimized for the specific formulation and equipment.[2][3]
-
Equipment Setup: Set up the spray dryer according to the manufacturer's instructions. Ensure the nozzle is clean and correctly assembled.
-
Parameter Setting: Set the initial process parameters. The following are recommended starting ranges:
-
Outlet Temperature: 60 - 75°C (This is typically a resultant parameter, controlled by the inlet temperature, feed rate, and aspirator rate)[2][3]
-
Aspirator/Drying Gas Flow Rate: Adjust to maintain the desired outlet temperature and ensure efficient powder collection (e.g., 90 L/min or ~0.5 m³/min).[3][4]
-
Atomizing Air Pressure/Flow: Set according to the manufacturer's recommendation to achieve fine atomization (e.g., 170 kPa or 4 kg/cm ²).[2][3]
-
System Equilibration: Start the heater and the aspirator. Run the system with the pure solvent for 10-15 minutes to allow the inlet and outlet temperatures to stabilize.
-
Spray Drying: Switch the feed from the pure solvent to the prepared this compound feed solution.
-
Powder Collection: The dried powder will be collected in the cyclone collection vessel. Continue the process until the entire feed solution has been sprayed.
-
System Shutdown: Once the feed is complete, continue to run pure solvent through the system for a few minutes to rinse the tubing and nozzle. Then, turn off the pump and heater and allow the system to cool down before shutting off the aspirator.
-
Product Harvesting: Carefully collect the powdered solid dispersion from the collection vessel and store it in a desiccator over silica (B1680970) gel for further analysis.
Protocol 3: Characterization of the Solid Dispersion
-
Differential Scanning Calorimetry (DSC): Perform thermal analysis to confirm the amorphous nature of this compound in the solid dispersion. A typical DSC scan would involve heating a 2-4 mg sample from 20°C to 120°C at a heating rate of 10°C/min under a nitrogen purge.[5] The absence of the drug's melting endotherm indicates successful amorphization.
-
Powder X-ray Diffraction (PXRD): Analyze the powder to confirm its amorphous state. Scan the sample over a 2θ range of 10° to 50°.[2] The absence of sharp diffraction peaks characteristic of crystalline this compound confirms an amorphous solid dispersion.
-
Scanning Electron Microscopy (SEM): Examine the morphology, particle size, and shape of the spray-dried particles.
-
Drug Content: Dissolve a known quantity of the spray-dried powder in a suitable solvent (e.g., methanol or 0.1N NaOH) and analyze the concentration of this compound using a validated UV spectrophotometric or HPLC method to determine the drug loading.
-
In Vitro Dissolution Study: Perform dissolution testing using USP Apparatus II (paddles) at 50 rpm in 900 mL of a relevant dissolution medium (e.g., pH 6.8 phosphate buffer) maintained at 37 ± 0.5°C.[6][7] Add an amount of powder equivalent to a standard dose of valsartan. Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), replacing the volume with fresh medium.[6] Analyze the samples for drug concentration and compare the dissolution profile to that of the pure drug and a physical mixture.
Data Presentation
The following tables summarize formulation and process parameters from various studies on valsartan solid dispersions, providing a basis for experimental design.
Table 1: Formulation Compositions for Valsartan Solid Dispersions
| Formulation Code | API | Carrier(s) | Surfactant | Drug:Carrier(:Surfactant) Ratio (w/w) | Reference |
| F-1 | Valsartan | Eudragit E PO | Poloxamer 407 | 0.5:1.0:0.5 | [2] |
| F-2 | Valsartan | Eudragit E PO | Poloxamer 407 | 0.5:1.5:0.75 | [2] |
| F-3 | Valsartan | Eudragit E PO | Poloxamer 407 | 0.5:2.0:1.0 | [2] |
| SD1 | Valsartan | Sodium Starch Glycollate | - | 1:1 | [8] |
| SD4 | Valsartan | Sodium Starch Glycollate | - | 1:9 | [8] |
| VSD1 | Valsartan | Kolliphor P407 | - | 1:1 | [6] |
| VSD6 | Valsartan | Soluplus | - | 1:3 | [6] |
| - | Valsartan | Kollidon VA64 | Kolliphor P407 | Various Ratios | |
| SD1 | Valsartan | PEG6000 | - | - | [9] |
| SD3 | Valsartan | PEG6000 | Poloxamer 188 | - | [9] |
Table 2: Spray Drying Process Parameters Used for Valsartan Formulations
| Parameter | Value Range | Unit | Reference(s) |
| Inlet Temperature | 80 - 120 | °C | [2][3][4] |
| Outlet Temperature | 60 - 70 | °C | [2][3] |
| Feed Rate | 3 - 4 | mL/min | [2][3] |
| Atomization Pressure | 170 - 392 | kPa (1.7 - 4 bar) | [2][3] |
| Drying Air Flow | 0.5 - 0.54 | m³/min (90 L/min) | [3][4] |
Table 3: Characterization and Performance Data
| Formulation | Key Finding | Result | Reference |
| Valsartan-Eudragit E PO SD | Dissolution Enhancement | Significant improvement at pH 1.2 and 4.0 vs pure drug. | [2] |
| Valsartan-Kollidon/Kolliphor SD | Solubility Increase | 39-fold increase in solubility compared to pure form. | |
| VSD6 (Valsartan:Soluplus 1:3) | Solubility Increase | ~90-fold increase in solubility (15.35 mg/mL vs 0.18 mg/mL). | [6] |
| Valsartan-SSG (1:9) SD | Dissolution Enhancement | 87.18% release vs 34.91% for pure drug. | [8] |
| Freeze-Dried Valsartan-PEG-Poloxamer SD | Bioavailability Increase | 2.3-fold increase in AUC vs pure drug in rats. | [9] |
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound solid dispersion.
Caption: Key relationships between variables and product attributes in spray drying.
Conclusion
The spray drying technique is a powerful and scalable method for producing amorphous solid dispersions of this compound. By converting the crystalline drug into an amorphous form molecularly dispersed within a hydrophilic carrier, significant enhancements in solubility and dissolution rate can be achieved.[6] The protocols and data provided herein serve as a comprehensive guide for the rational development of such formulations. Successful formulation requires careful selection of polymers and solvents, coupled with systematic optimization of spray drying process parameters to achieve a final product with the desired critical quality attributes.
References
- 1. EP3498698A1 - Solid forms of this compound and process of preparation thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Solidification of Valsartan Nano-Suspensions [journal11.magtechjournal.com]
- 4. Preparation and in vitro characterization of valsartan-loaded ethyl cellulose and poly(methyl methacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. iajps.com [iajps.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. rjptonline.org [rjptonline.org]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Valsartan
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of valsartan (B143634) in pharmaceutical formulations using High-Performance Thin-Layer Chromatography (HPTLC). The methodologies outlined are suitable for routine quality control and stability studies.
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. Accurate and precise analytical methods are crucial for ensuring the quality and efficacy of valsartan drug products. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for the quantification of valsartan. This technique allows for the simultaneous analysis of multiple samples, reducing analysis time and solvent consumption.[1][2]
These application notes describe validated HPTLC methods for the determination of valsartan, both as a single active pharmaceutical ingredient (API) and in combination with other drugs. The protocols are based on established methods and have been validated according to the International Council for Harmonisation (ICH) guidelines.[1][3]
Experimental Protocols
Materials and Reagents
-
Standards: Valsartan reference standard
-
Solvents: Methanol (B129727), Chloroform, Acetonitrile, Toluene, Glacial Acetic Acid, Dichloroethane, Triethylamine, Ethyl Acetate (all analytical or HPLC grade)
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 cm x 10 cm or 10 cm x 10 cm)
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of valsartan reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (e.g., 50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with methanol.[3] Prepare other concentrations as required for linearity studies by appropriate dilutions of the stock solution.
Preparation of Sample Solutions (from Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to a specific amount of valsartan (e.g., 40 mg) and transfer it to a suitable volumetric flask (e.g., 100 mL).
-
Add a portion of the solvent (e.g., 70 mL of methanol), sonicate for 15-20 minutes to ensure complete dissolution of valsartan, and then dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm filter to remove any insoluble excipients.[1]
-
Further dilute the filtrate with the solvent as necessary to achieve a concentration within the linearity range of the method.
Chromatographic Conditions
The following table summarizes various reported chromatographic conditions for the HPTLC analysis of valsartan. The choice of mobile phase will depend on whether valsartan is being analyzed alone or in combination with other drugs.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Pre-coated silica gel 60 F254 | Pre-coated silica gel G 60 F254 | Pre-coated silica gel 60 F254 | Pre-coated silica gel G60 – F254 |
| Mobile Phase | Chloroform: Acetonitrile: Toluene: Glacial Acetic Acid (1:8:1:0.1, v/v/v/v)[3][4] | Dichloroethane: Methanol: Triethylamine (4.2:0.4:0.4, v/v/v)[2] | Chloroform: Methanol: Toluene: Glacial Acetic Acid (6:2:1:0.1, v/v/v/v)[5] | Acetonitrile: Methanol: n-Butanol: Acetic Acid (6:2:2:0.1, v/v/v/v)[6] |
| Chamber Saturation Time | 20 min | 20 min | 30 min | Not specified |
| Development Distance | 8 cm | Not specified | 72 mm | Not specified |
| Detection Wavelength | 254 nm[3][4] | 252 nm[2] | 260 nm[5] | 230 nm[6] |
| Reference (Rf) Value | ~0.65[3][4] | ~0.57[2] | ~0.36[5] | ~0.25[6] |
Procedure
-
Plate Preparation: Before use, wash the HPTLC plates with methanol and activate them by heating in an oven at a specified temperature (e.g., 110°C for 5 minutes).[2]
-
Application of Solutions: Apply the standard and sample solutions as bands of a specific width (e.g., 6 mm) onto the HPTLC plate using a suitable applicator, such as a Camag Linomat 5.
-
Chromatographic Development: Place the plate in the developing chamber previously saturated with the mobile phase and develop it up to the specified distance.
-
Drying: After development, remove the plate from the chamber and dry it in an oven or with a stream of warm air.
-
Densitometric Analysis: Scan the dried plate using a TLC scanner at the specified detection wavelength.
-
Quantification: Record the peak areas and calculate the concentration of valsartan in the sample by comparing the peak area of the sample with that of the standard.
Data Presentation
The following tables summarize the quantitative data from various validated HPTLC methods for valsartan analysis.
Table 1: Linearity and Sensitivity of HPTLC Methods for Valsartan
| Method | Linearity Range (ng/spot) | Correlation Coefficient (r) | LOD (ng/spot) | LOQ (ng/spot) |
| Method A (Valsartan alone) | 50 - 500[3] | 0.9999[3] | 5[3][4] | 16[3][4] |
| Method B (with Sacubitril) | 260 - 1560[2] | Not specified | 24.84[2] | 75.30[2] |
| Method C (with Hydrochlorothiazide) | 300 - 800[5] | Not specified | 100[5] | 300[5] |
| Method D (with Nifedipine) | 900 - 2400[6] | 0.995[6] | Not specified | 871.60[6] |
| Method E (with Ramipril) | 200 - 1000 | Not specified | 100[7] | 330[7] |
| Method F (with Hydrochlorothiazide) | 1000 - 7000 | r² = 0.99 | 391 | 1185.1 |
| Method G (with Hydrochlorothiazide) | 800 - 5600[1] | Not specified | Not specified | Not specified |
Table 2: Accuracy and Precision of HPTLC Methods for Valsartan
| Method | Accuracy (% Recovery) | Precision (%RSD) |
| Method A (Valsartan alone) | 99.37%[3][4] | < 2%[3][4] |
| Method B (with Sacubitril) | Not specified | Within accepted range[2] |
| Method C (with Hydrochlorothiazide) | Not specified | Intra-day: 0.27-1.19%, Inter-day: 0.12-1.05%[5] |
| Method D (with Nifedipine) | 98.47 - 100.12%[6] | < 4%[6] |
| Method E (with Ramipril) | High percentage recovery | Repeatability of application: 0.40%[7] |
| Method F (with Hydrochlorothiazide) | 100.64% | Not specified |
| Method G (with Hydrochlorothiazide) | Not specified | Not specified |
Stability-Indicating HPTLC Method
A stability-indicating method is crucial for determining the drug's stability under various environmental conditions. Forced degradation studies are performed to ensure that the analytical method can separate the active ingredient from its degradation products.[8]
Forced Degradation Protocol
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat it (e.g., at 80°C for 2 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat it. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 100°C for 24 hours).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a UV chamber for 24 hours).
After subjecting the drug to these stress conditions, the resulting solutions are analyzed by the developed HPTLC method to check for any degradation products and to ensure the peak purity of valsartan. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main drug peak.[6]
Visualizations
Caption: Experimental workflow for the HPTLC analysis of valsartan.
Caption: Logical workflow for a stability-indicating HPTLC study of valsartan.
References
- 1. scribd.com [scribd.com]
- 2. wjarr.com [wjarr.com]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. HPTLC Method for the Simultaneous Estimation of Valsartan and Hydrochlorothiazide in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. iomcworld.org [iomcworld.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Separation of Valsartan Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chiral separation of valsartan (B143634) enantiomers, critical for quality control and regulatory compliance in pharmaceutical development. Valsartan, an angiotensin II receptor antagonist, contains a single chiral center, resulting in two enantiomers: the therapeutically active (S)-valsartan and the inactive (R)-valsartan. Regulatory agencies require strict control of the enantiomeric purity of chiral drugs. This document outlines established High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) methods for this purpose.
High-Performance Liquid Chromatography (HPLC) Methods
Normal-phase HPLC using polysaccharide-based chiral stationary phases (CSPs) is a robust and widely used technique for the enantiomeric separation of valsartan.
Method 1: Normal-Phase HPLC with Amylose-Based CSP
This method utilizes an amylose-based stationary phase, which has demonstrated excellent enantioselectivity for valsartan. The addition of an acidic modifier to the mobile phase is crucial for achieving good peak shape and resolution.
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | |
| Mobile Phase | n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 °C | |
| Detection Wavelength | 254 nm | |
| Resolution (Rs) | > 3.2 | |
| (R)-enantiomer LOD | 200 ng/mL | |
| (R)-enantiomer LOQ | 600 ng/mL | |
| Retention Time (R)-enantiomer | ~8.0 min | |
| Retention Time (S)-valsartan | ~9.2 min |
-
Mobile Phase Preparation:
-
Precisely mix 850 mL of n-hexane, 150 mL of 2-propanol, and 2 mL of trifluoroacetic acid.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic valsartan (or separate enantiomers if available) in methanol (B129727) at a concentration of 5.0 mg/mL.
-
For the quantification of the (R)-enantiomer in (S)-valsartan, prepare a sample solution of the bulk drug at 1.0 mg/mL in methanol.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
-
System Suitability:
-
Inject a solution of the racemic mixture.
-
The resolution between the two enantiomer peaks should be not less than 3.2.
-
The tailing factor for each peak should not exceed 1.5.
-
-
Analysis:
-
Inject the sample solutions and record the chromatograms.
-
Identify the peaks based on the retention times of the individual enantiomers if available, or by comparing with a reference chromatogram. The (R)-enantiomer typically elutes before the (S)-enantiomer under these conditions.
-
Quantify the (R)-enantiomer using a calibration curve prepared from the (R)-enantiomer standard.
-
Method 2: Normal-Phase HPLC with Cellulose-Based CSP (USP Monograph Method)
This method is aligned with the United States Pharmacopeia (USP) monograph for valsartan and employs a cellulose-based CSP.
| Parameter | Value | Reference |
| Chiral Stationary Phase | Lux Cellulose-1 or CHIRALCEL OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (850:150:1, v/v/v) | |
| Flow Rate | 0.8 mL/min (CHIRALCEL OD-H) or 1.0 mL/min (Lux Cellulose-1) | |
| Column Temperature | 25 °C | |
| Detection Wavelength | 230 nm | |
| Resolution (Rs) | > 2.0 (between Valsartan Related Compound A and Valsartan) | |
| Retention Time (Related Compound A) | ~7.1 min (CHIRALCEL OD-H) | |
| Retention Time (Valsartan) | ~10.6 min (CHIRALCEL OD-H) |
-
Mobile Phase Preparation:
-
Carefully mix 850 mL of n-hexane, 150 mL of 2-propanol, and 1 mL of trifluoroacetic acid.
-
Degas the mobile phase prior to use.
-
-
Solution Preparation:
-
System Suitability Solution: Prepare a solution containing 0.04 mg/mL each of USP Valsartan RS and USP Valsartan Related Compound A RS (the (R)-enantiomer) in the mobile phase.
-
Sample Solution: Prepare a 1 mg/mL solution of valsartan in the mobile phase. Sonicate for 5 minutes to dissolve.
-
-
Chromatographic Conditions:
-
Column: Lux 5 µm Cellulose-1 or CHIRALCEL 5 µm OD-H, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (850:150:1, v/v/v).
-
Flow Rate:
-
Application Notes and Protocols for Emulsion Solvent Evaporation Technique for Valsartan Porous Matrices
Introduction
Valsartan (B143634) is an antihypertensive drug classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, meaning it has high permeability but low aqueous solubility.[1][2][3] This poor solubility can limit its bioavailability and therapeutic efficacy.[1][3][4] The emulsion solvent evaporation technique is a method used to formulate porous matrices of valsartan to enhance its aqueous solubility and dissolution rate.[1][5][6] This technique involves the creation of an emulsion where a drug and carrier solution is emulsified with an immiscible volatile solvent. Subsequent evaporation of this volatile solvent leaves behind a porous matrix structure, which can lead to improved wetting and faster drug release.[6]
This document provides detailed application notes and protocols for the preparation and characterization of valsartan porous matrices using the emulsion solvent evaporation technique, based on published research.
Key Materials and Reagents
| Component | Role | Example(s) |
| Active Pharmaceutical Ingredient (API) | Drug | Valsartan[1][4][5] |
| Hydrophilic Carrier | Forms the matrix, enhances wettability | Polyvinylpyrrolidone (PVP) K30, Poloxamer 407[1][4][5] |
| Solvent | Dissolves the API and carrier | Ethanol[1][4][5] |
| Pore-forming Agent (Dispersed Phase) | Creates pores upon evaporation | Hexane[1][4][5] |
| Emulsifying Agent | Stabilizes the emulsion | Tween 20[1][4][5] |
Experimental Protocols
Preparation of Valsartan Porous Matrices
This protocol describes the emulsion solvent evaporation method for preparing valsartan porous matrices.
Materials:
-
Valsartan
-
Polyvinylpyrrolidone (PVP) K30 or Poloxamer 407
-
Tween 20
-
High-speed homogenizer
-
Ball mill
-
Sieves (#40 and #80)
-
Desiccator
-
Evaporation tray
Procedure:
-
Preparation of the Organic Phase:
-
Formation of the Emulsion:
-
Solvent Evaporation:
-
Post-Processing:
Characterization of Porous Matrices
a) Particle Size Analysis:
-
Method: Laser diffraction using an instrument like a Malvern Mastersizer 2000.
-
Procedure: Disperse the porous matrix powder in a suitable medium and measure the particle size distribution.
-
Key Parameters: D50 (median particle size), mean particle size, and specific surface area.[5]
b) Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology and confirm the porous nature of the matrices.
-
Procedure:
-
Mount the sample powder on an aluminum stub using double-sided adhesive tape.
-
Sputter-coat the sample with gold in a vacuum to make it conductive.
-
Scan the sample at various magnifications to observe the surface characteristics.
-
c) In Vitro Dissolution Studies:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of 6.8 phosphate (B84403) buffer.[6]
-
Temperature: 37°C ± 0.5°C.
-
Paddle Speed: 50 rpm.[6]
-
Procedure:
-
Add a quantity of porous matrices equivalent to a specific dose of valsartan to the dissolution medium.
-
Withdraw aliquots (e.g., 5 mL or 10 mL) at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[6]
-
Filter the samples through a 0.45 µm filter.
-
Analyze the samples for valsartan content using a UV spectrophotometer at a wavelength of 250 nm.[6]
-
d) Drug Content Uniformity:
-
Procedure:
-
Accurately weigh a specific amount of the porous matrix.
-
Dissolve it in a suitable solvent (e.g., methanol).
-
Filter the solution.
-
Determine the concentration of valsartan using a UV spectrophotometer and calculate the percentage of drug content.
-
Data Presentation
The following tables summarize quantitative data from a study on valsartan porous matrices prepared by the emulsion solvent evaporation technique.
Table 1: Formulation Composition of Valsartan Porous Matrices
| Formulation Code | Drug:Carrier | Carrier Type |
| VPM1 | 1:0.5 | PVP K30 |
| VPM2 | 1:1 | PVP K30 |
| VPM3 | 1:1.5 | PVP K30 |
| VPM4 | 1:0.5 | Poloxamer 407 |
| VPM5 | 1:1 | Poloxamer 407 |
| VPM6 | 1:1.5 | Poloxamer 407 |
Table 2: Particle Size Analysis of Pure Valsartan vs. Optimized Porous Matrix
| Sample | D50 (Median) (µm) | Mean Particle Size (µm) | Specific Surface Area (m²/g) |
| Pure Valsartan | 28.743 | - | - |
| Porous Matrix (Valsartan:PVP K30 1:1.5) | 2.337 | 0.82 | Increased distinctly |
(Data extracted from a study where the porous matrix with PVP K30 at a 1:1.5 ratio was identified as the best formulation)[1][5]
Table 3: Wetting Efficiency of Valsartan Formulations
| Formulation | Washburn Slope |
| Pure Valsartan | 0.0037 |
| Physical Mixture (Valsartan:PVP K30 1:1.5) | 0.0077 |
| Porous Matrix (Valsartan:PVP K30 1:1.5) | 0.0103 |
(A higher Washburn slope indicates better wetting efficiency)[1][5]
Table 4: Drug Content of Valsartan Formulations
| Formulation Type | Carrier | Drug Content Range (%) |
| Physical Mixtures | PVP K30 | 97.6 - 100.8 |
| Physical Mixtures | Poloxamer 407 | 99.3 - 100.2 |
| Porous Matrices | PVP K30 | 98.6 - 100.8 |
| Porous Matrices | Poloxamer 407 | 98.75 - 102.3 |
[5]
Table 5: Dissolution and Absorption Enhancement
| Parameter | Observation |
| Drug Dissolution | 6 to 8-fold increase compared to pure drug[1][5] |
| Q Value (from porous matrices) | Observed at 20 minutes with a first-order regression of 0.917[1][5] |
| Absorption (in vivo rat gut method) | 3-fold increase for porous matrices[1][5] |
Visualizations
Experimental Workflow
Caption: Workflow for Valsartan Porous Matrix Preparation.
Logic of Solubility Enhancement
Caption: Mechanism of Solubility Enhancement.
References
- 1. Preparation, characterization, and in vivo evaluation of valsartan porous matrices using emulsion solvent evaporation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanostructured Valsartan Microparticles with Enhanced Bioavailability Produced by High-Throughput Electrohydrodynamic Room-Temperature Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and evaluation of valsartan orodispersible tablets using PVP-K30 and HPMC E3 solid dispersions by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, characterization, and in vivo evaluation of valsartan porous matrices using emulsion solvent evaporation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Flow Properties of Valsartan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the flow properties of valsartan (B143634) drug powder.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions in a clear question-and-answer format.
Issue 1: Poor or No Formation of Spherical Agglomerates in Crystallo-Co-Agglomeration
-
Question: During the crystallo-co-agglomeration process, I am observing the formation of large, irregular clumps instead of distinct spherical agglomerates. What could be the cause, and how can I fix it?
-
Answer: This is a common issue that can be attributed to several factors related to the process parameters. Here are the likely causes and corresponding solutions:
-
Improper Agitation Speed: If the mixing speed is too low, the drug and solvents may not mix adequately, leading to the formation of large clumps.[1] Conversely, excessively high speeds can break apart newly formed agglomerates. It is crucial to optimize the agitation speed; a speed of around 600 rpm has been shown to be effective in some studies.
-
Incorrect Addition of Bridging Liquid: The bridging liquid, such as dichloromethane, is critical for the formation of liquid bridges between drug particles, which leads to agglomeration. Adding it too quickly can cause localized supersaturation and uncontrolled precipitation, resulting in clumps. The bridging liquid should be added dropwise to the crystallization system to ensure controlled agglomerate growth.[1]
-
Suboptimal Temperature: The temperature of the crystallization system affects the solubility of valsartan and the kinetics of agglomeration. A temperature of around 5°C ± 1°C has been found to be effective for initiating crystallization.[2] Deviations from the optimal temperature can lead to poor agglomerate formation.
-
Insufficient Anti-Solvent Volume: The anti-solvent (e.g., water) is crucial for inducing the precipitation of the drug. An insufficient volume may not effectively reduce the solubility of valsartan to initiate the crystallization and agglomeration process.
-
Issue 2: High Cohesiveness and Poor Flowability After Adding Glidants
-
Question: I have added a glidant, such as colloidal silica, to my valsartan powder, but the flow properties have not significantly improved. What could be the reason?
-
Answer: While glidants are intended to improve powder flow, their effectiveness can be influenced by several factors:
-
Inadequate Mixing: To be effective, glidants need to be uniformly distributed over the surface of the valsartan particles. Inadequate blending will result in localized areas of high and low glidant concentration, leading to minimal improvement in overall flowability. Ensure a thorough and uniform mixing process.
-
Moisture Content: The presence of excessive moisture in the powder can increase its cohesiveness, counteracting the effect of the glidant. High humidity can cause powders to become sticky and clump together.[3] It is important to control the humidity in the processing environment and consider drying the powder before adding the glidant.
-
Particle Size and Shape of Valsartan: Glidants are most effective on particles of a certain size and shape. If the valsartan particles are excessively fine or have a highly irregular shape, the glidant may not be sufficient to overcome the strong interparticle cohesive forces. In such cases, a particle size enlargement technique like granulation may be necessary.[3]
-
Issue 3: Inconsistent Results in Co-crystal Formation by Solvent Evaporation
-
Question: I am attempting to prepare valsartan co-crystals using the solvent evaporation method, but my results are inconsistent, and I am not always obtaining the desired co-crystalline phase. What are the critical parameters to control?
-
Answer: The solvent evaporation method for co-crystallization is sensitive to several experimental conditions. To ensure reproducibility, consider the following:
-
Solvent Selection: The choice of solvent is critical. Both the drug and the co-former must be soluble in the chosen solvent.[4] The solvent's evaporation rate also plays a significant role in crystal growth. A slower evaporation rate generally allows for the formation of more ordered crystals.
-
Stoichiometric Ratio: The molar ratio of valsartan to the co-former is a crucial factor in determining the final crystalline structure. It is essential to accurately weigh and dissolve the components in the correct stoichiometric ratio as determined by preliminary experiments.
-
Stirring and Temperature: Consistent stirring during the dissolution phase is necessary to ensure a homogenous solution. The temperature at which evaporation occurs can also influence the crystallization process. Maintaining a constant and controlled temperature throughout the evaporation process is recommended.
-
Data on Flow Properties of Valsartan
The following table summarizes the quantitative data on the flow properties of valsartan powder before and after the application of various improvement techniques. The Angle of Repose is a key indicator, where a lower angle signifies better flowability.
| Treatment/Technique | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio | Reference |
| Untreated Valsartan | > 40° (Poor Flow) | - | - | [2][5] |
| Crystallo-Co-Agglomeration | 27.23° (Good Flow) | - | - | [2][5] |
| Co-crystals | Improved Flow | - | - | [6] |
Note: Specific values for Carr's Index and Hausner Ratio for all treatments were not consistently available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at improving the flow properties of valsartan.
Crystallo-Co-Agglomeration of Valsartan
This technique aims to convert the amorphous valsartan powder into spherical crystals with improved flowability and compressibility.
Materials:
-
Valsartan
-
N,N-Dimethylformamide (Good Solvent)
-
Water (Poor Solvent/Anti-Solvent)
-
Dichloromethane (Bridging Liquid)
-
Hydroxypropyl cellulose (B213188) (HPC) (Stabilizer)
-
Talc (B1216) (to prevent clumping)[2]
Procedure:
-
Prepare an aqueous solution of hydroxypropyl cellulose (HPC) and disperse talc within this solution.
-
Cool the aqueous solution to a temperature of 5°C ± 1°C.[2]
-
Dissolve valsartan in N,N-Dimethylformamide to create the "good solvent" solution.
-
Add the valsartan solution to the cooled aqueous HPC and talc solution.
-
Introduce the bridging liquid (dichloromethane) into the system.
-
Continuously stir the mixture at a controlled speed (e.g., 600 rpm) to facilitate the formation of spherical crystals.[2]
-
Continue the process until spherical agglomerates are formed.
-
Filter the prepared spherical crystals.
-
Dry the filtered crystals at room temperature.
-
Store the dried spherical crystals in a desiccator for further evaluation.[2]
Co-crystallization of Valsartan by Solvent Evaporation
This method involves the co-crystallization of valsartan with a suitable co-former to create a new crystalline solid with enhanced physicochemical properties, including flowability.
Materials:
-
Valsartan
-
A suitable co-former (e.g., succinic acid, fumaric acid, oxalic acid)[6]
-
A common solvent for both valsartan and the co-former (e.g., ethanol)[7]
Procedure:
-
Accurately weigh valsartan and the chosen co-former in a specific stoichiometric ratio.
-
Dissolve both the valsartan and the co-former in the selected solvent in a beaker or flask.
-
Stir the solution at a constant speed and temperature to ensure complete dissolution and facilitate molecular interactions.
-
Allow the solvent to evaporate slowly at room temperature in a controlled environment (e.g., under a fume hood or in a desiccator).
-
Once the solvent has completely evaporated, a solid crystalline material (the co-crystal) will be formed.
-
Collect the resulting co-crystals for characterization of their flow properties and other physicochemical attributes.
Spray Drying of Valsartan
Spray drying is a technique that can be used to produce a highly amorphous, spherical, and fine powder with improved flow properties.
Materials:
-
Valsartan
-
A suitable carrier polymer (e.g., Eudragit® E PO)
-
A surfactant (optional, to enhance solubility)
-
A solvent system (e.g., 10% ethanol (B145695) solution)[8]
Procedure:
-
Prepare a solution by dissolving valsartan, the carrier polymer, and any optional surfactant in the chosen solvent system.
-
Set the parameters of the spray dryer, including the inlet temperature, pump rate, and drying air flow rate. These parameters will need to be optimized for the specific formulation.
-
Feed the prepared solution into the spray dryer.
-
The solution is atomized into fine droplets, and the solvent is rapidly evaporated, resulting in the formation of solid microparticles.
-
Collect the resulting spray-dried powder.
-
The collected powder can then be evaluated for its flow properties and other characteristics.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding the processes for improving valsartan's flow properties.
Caption: Workflow for Crystallo-Co-Agglomeration of Valsartan.
Caption: Troubleshooting Decision Tree for Poor Valsartan Flowability.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting the Poor Flow Problem of Valsartan Drug Powder Using the Crystallo-Co-Agglomeration Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. [PDF] Troubleshooting the Poor Flow Problem of Valsartan Drug Powder Using the Crystallo-Co-Agglomeration Technique | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102702118A - Valsartan organic pharmaceutical co-crystal and preparation method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Valsartan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of valsartan (B143634).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the aqueous solubility of valsartan?
Valsartan is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] This poor solubility is a significant hurdle as it can lead to low and variable oral bioavailability, estimated to be around 23-25%.[2][4][5] The solubility of valsartan is also pH-dependent, exhibiting poor solubility in acidic environments, which can further complicate its dissolution in the gastrointestinal tract.[6][7] Overcoming this challenge is crucial for improving the therapeutic efficacy and ensuring consistent drug absorption.
Q2: What are the most common strategies to enhance the solubility of valsartan?
Several techniques have been successfully employed to improve the aqueous solubility and dissolution rate of valsartan. These include:
-
Solid Dispersions: Dispersing valsartan in a hydrophilic carrier matrix can enhance its dissolution. Common carriers include natural polymers (Xanthan gum, guar (B607891) gum), synthetic polymers (Soluplus®, Kollidon® VA64, Kolliphor® P407, HPMC), and cyclodextrins (β-cyclodextrin).[6][8][9][10]
-
Co-crystals: Forming co-crystals of valsartan with a suitable co-former, such as succinic acid, can significantly increase its aqueous solubility.[1][2][4]
-
Nanotechnology: Reducing the particle size of valsartan to the nanometer range through techniques like nanocrystal formulation, nanoethosomes, and polymeric nanoparticles can dramatically increase the surface area for dissolution.[5][11][12][13]
-
pH Modification: Incorporating alkalizing agents (e.g., sodium hydroxide) and solubilizing agents (e.g., meglumine) into the formulation can create a favorable microenvironmental pH for dissolution.[14]
-
Porous Matrices: Creating porous structures of valsartan with hydrophilic carriers increases the wetting efficiency and surface area, thereby enhancing solubility.[15]
Troubleshooting Guides
Solid Dispersions
Problem: Low drug loading or poor content uniformity in the solid dispersion.
-
Possible Cause: Inefficient mixing or incomplete dissolution of valsartan and the carrier in the solvent during preparation.
-
Troubleshooting Steps:
-
Optimize Solvent System: Ensure that both valsartan and the carrier are fully soluble in the chosen solvent or solvent mixture. Methanol (B129727) is a commonly used solvent.[8][9][16]
-
Increase Mixing Efficiency: Employ vigorous and consistent stirring during the dissolution step to ensure a homogenous solution before solvent evaporation.
-
Method Selection: For thermally stable compounds, consider melt-based methods like hot-melt extrusion, which can offer better content uniformity.
-
Problem: The prepared solid dispersion does not show a significant improvement in dissolution rate.
-
Possible Cause: The drug may have recrystallized into its less soluble crystalline form upon storage or during the drying process. The chosen carrier or drug-to-carrier ratio may not be optimal.
-
Troubleshooting Steps:
-
Characterize the Solid State: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that valsartan is present in an amorphous state within the solid dispersion.[6] The absence of the characteristic melting peak of crystalline valsartan in the DSC thermogram is a good indicator of amorphization.
-
Optimize Drug-to-Carrier Ratio: Experiment with different drug-to-carrier ratios. A higher proportion of the hydrophilic carrier often leads to better dissolution enhancement.[10]
-
Incorporate a Surfactant: The addition of a small percentage of a surfactant, like sodium lauryl sulfate (B86663) (SLS), can improve the wettability of the solid dispersion and further enhance dissolution.[10]
-
Co-crystals
Problem: Difficulty in forming co-crystals or obtaining a mixture of co-crystals and pure drug.
-
Possible Cause: The chosen co-former or the stoichiometric ratio is not appropriate for stable co-crystal formation with valsartan. The solvent system may not be optimal for co-crystallization.
-
Troubleshooting Steps:
-
Screen Different Co-formers: Test a variety of pharmaceutically acceptable co-formers. Succinic acid has been shown to be an effective co-former for valsartan.[1][2][4]
-
Vary Molar Ratios: Prepare co-crystals using different molar ratios of valsartan to the co-former to find the optimal stoichiometric ratio. A 1:5 drug-to-co-former ratio with succinic acid has shown a significant increase in solubility.[1][2]
-
Optimize Solvent Evaporation Rate: The rate of solvent evaporation can influence crystal growth. A slower evaporation rate may favor the formation of more stable and uniform co-crystals.
-
Nanocrystals
Problem: Aggregation or instability of the nanocrystal suspension over time.
-
Possible Cause: Insufficient stabilization of the nanocrystals, leading to particle growth (Ostwald ripening) or agglomeration.
-
Troubleshooting Steps:
-
Select an Appropriate Stabilizer: Use a suitable stabilizer, such as Poloxamer-188, to provide steric or electrostatic stabilization to the nanocrystals in suspension.[13]
-
Optimize Homogenization Parameters: If using high-pressure homogenization, optimize the pressure and number of cycles to achieve a narrow particle size distribution, which can improve stability.
-
Lyophilization with Cryoprotectant: For long-term storage, consider lyophilizing the nanosuspension with a cryoprotectant like mannitol (B672) to prevent aggregation upon reconstitution.[13]
-
Data Presentation
Table 1: Solubility Enhancement of Valsartan using Different Techniques
| Technique | Carrier/Co-former | Drug:Carrier/Co-former Ratio | Solubility Improvement | Reference |
| Co-crystals | Succinic Acid | 1:5 | 2.6-fold increase (from 198.5 µg/ml to 520.6 µg/ml) | [1][2] |
| Solid Dispersion | Soluplus® with 2% SLS | 1:5 | ~90-fold increase (from 0.18 mg/ml to 15.35 mg/ml) | [10] |
| Solid Dispersion | β-Cyclodextrin | - | Marked improvement | [9] |
| Porous Matrix | SYLOID® 244 FP | - | 2.83-fold increase | [17] |
| Nanocrystals | - | - | Significant enhancement | [11] |
Table 2: Bioavailability Enhancement of Valsartan Formulations
| Formulation | Cmax | AUC | Bioavailability Improvement | Reference |
| Nanosuspension vs. Suspension | 1.2-fold increase | 1.4-fold increase | Enhanced bioavailability | [13] |
| Nanoethosomal Gel vs. Oral Solution | Higher peak plasma concentration | 19.6-fold increase (137.2 vs. 7.0 µg.h/mL) | Significantly enhanced bioavailability | [12] |
| Solid Dispersion (Freeze-dried) | Significantly higher | Significantly higher | Enhanced oral bioavailability | [18] |
Experimental Protocols
Protocol 1: Preparation of Valsartan-Succinic Acid Co-crystals by Solvent Evaporation
-
Dissolution: Dissolve valsartan and succinic acid in a suitable solvent, such as methanol, in the desired molar ratio (e.g., 1:1, 1:2, 1:3, 1:5).
-
Evaporation: Allow the solvent to evaporate slowly at room temperature in a controlled environment.
-
Collection and Drying: Collect the resulting crystals by filtration and dry them in a desiccator for 24 hours.
-
Characterization: Characterize the prepared co-crystals using Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm their formation and assess their physicochemical properties.
Protocol 2: Preparation of Valsartan Solid Dispersion by Solvent Evaporation
-
Solution Preparation: Accurately weigh valsartan and the chosen hydrophilic carrier (e.g., Soluplus®, β-cyclodextrin) in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolution: Dissolve both the drug and the carrier in a suitable solvent like methanol with continuous stirring until a clear solution is obtained.[9][16]
-
Solvent Removal: Evaporate the solvent under reduced pressure at room temperature.
-
Pulverization and Sieving: Pulverize the obtained solid mass and pass it through a sieve to get uniform particles.
-
Storage: Store the prepared solid dispersion in a desiccator until further evaluation.
Protocol 3: Saturation Solubility Study
-
Sample Preparation: Add an excess amount of the valsartan formulation (pure drug, co-crystals, or solid dispersion) to a known volume of distilled water or a specific buffer in a sealed conical flask.
-
Equilibration: Agitate the flasks on a rotary shaker for 24 hours at a constant temperature (e.g., 27°C) to achieve equilibrium.[19]
-
Filtration and Dilution: Filter the suspension through a 0.45-µm membrane filter. Suitably dilute the filtrate with the same solvent.
-
Analysis: Determine the concentration of valsartan in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at approximately 250 nm.[19]
Visualizations
Caption: Workflow for the preparation and evaluation of valsartan solid dispersions.
Caption: Troubleshooting logic for poor dissolution of valsartan solid dispersions.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Stabilizer-Free Nanoparticle Formulations of Valsartan Using Eudragit® RLPO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Enhancing valsartan solubility via solid dispersion with natural polymers. [wisdomlib.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of bioavailability of valsartan through nanocrystal formulation [wisdomlib.org]
- 12. Design, Formulation, and Characterization of Valsartan Nanoethosomes for Improving Their Bioavailability [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. jbino.com [jbino.com]
- 15. Preparation, characterization, and in vivo evaluation of valsartan porous matrices using emulsion solvent evaporation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. Enhanced dissolution and oral bioavailability of valsartan solid dispersions prepared by a freeze-drying technique using hydrophilic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimization of Valsartan Tablet Formulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of valsartan (B143634) tablet formulations using factorial design.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Question (Issue) | Potential Causes | Recommended Solutions |
| Why are my tablets exhibiting high friability (>1%) even with acceptable hardness? | 1. Inadequate Binder Concentration: The binder may not be sufficient to hold the tablet components together under stress. 2. Improper Lubrication: Over-mixing with lubricants like magnesium stearate (B1226849) can create a hydrophobic film around granules, weakening inter-particle bonding. 3. Inappropriate Compression Force: Excessive force can lead to capping or lamination, which manifests as high friability. | 1. Re-evaluate Binder Levels: Increase the concentration of the binder in your formulation. Factorial designs often include binder concentration as a variable to find the optimal level.[1] 2. Optimize Lubricant Blending: Reduce the blending time for the lubricant to just a few minutes before compression. 3. Adjust Compression Force: Experiment with lower compression forces. A factorial design can help identify the optimal range for compression force that balances hardness and friability.[2] |
| My valsartan tablets show slow disintegration times despite using superdisintegrants. | 1. Sub-optimal Superdisintegrant Concentration: The concentration might be too low to be effective, or too high, leading to a gelling effect that hinders disintegration. 2. High Binder Concentration: A high level of binder can counteract the effect of the superdisintegrant. 3. Excessive Hardness: Tablets that are too hard may not allow sufficient water penetration for the superdisintegrant to work effectively.[2] | 1. Optimize Superdisintegrant Level: Use a factorial design to test different concentrations of your superdisintegrant (e.g., Primojel, Crospovidone). Studies show that increasing superdisintegrant levels generally decreases disintegration time.[3] 2. Balance Binder and Superdisintegrant: Analyze the interaction effects in your factorial design. The ideal formulation will have a balanced ratio of binder to superdisintegrant.[1] 3. Reduce Compression Force: Lower the compression force to reduce tablet hardness and facilitate faster water uptake. |
| The dissolution rate of my tablets is poor and does not meet the target (e.g., >85% in 10-30 mins). | 1. Poor Solubility of Valsartan: Valsartan is a BCS Class II drug with low aqueous solubility, which is the primary rate-limiting step for dissolution.[1][3][4][5] 2. Formulation Excipients: The type and amount of diluent, binder, and other excipients can significantly influence drug release.[1] For example, lactose (B1674315) as a diluent has been shown to result in faster disintegration and dissolution compared to dicalcium phosphate (B84403) (DCP).[1] 3. Inadequate Wetting: Poor wetting of the tablet surface can slow down the dissolution process. | 1. Incorporate Solubility Enhancers: Use techniques like complexation with β-cyclodextrin (β-CD) to improve valsartan's solubility.[4][5] 2. Systematically Select Excipients: Employ a factorial design to evaluate the effect of different excipients (e.g., diluents like lactose vs. DCP) and their concentrations on the dissolution rate.[1] 3. Include Surfactants: Consider adding a small percentage of a surfactant like Sodium Lauryl Sulfate (SLS) to the formulation to improve wetting and enhance dissolution.[5] |
| There is high variability in my experimental results (e.g., drug content, weight variation). | 1. Poor Powder Flow: If the powder blend has poor flow properties, it can lead to non-uniform die filling during compression, causing weight variation and inconsistent drug content.[3] 2. Segregation of Powder Blend: Differences in particle size and density of the drug and excipients can cause segregation during handling and processing. 3. Inconsistent Compression Process: Variations in press speed or feeder speed can affect tablet properties.[2] | 1. Improve Flowability: Evaluate pre-compression parameters like the angle of repose and compressibility index. If flow is poor, consider using a wet granulation method or adding a glidant like talc (B1216) or Aerosil.[1][6] 2. Ensure Uniform Particle Size: Use excipients with particle sizes similar to that of the active pharmaceutical ingredient (API) to minimize segregation. 3. Control Process Parameters: Maintain consistent and optimized compression force, press speed, and feeder speed throughout the batch.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical independent variables (factors) to study in a factorial design for valsartan tablet optimization? A1: For valsartan, a BCS Class II drug, the most critical factors are those that influence its poor solubility and dissolution rate.[1][5] Based on published studies, these include:
-
Type and Concentration of Superdisintegrant: (e.g., Primojel, Starch Succinate, Crospovidone) to ensure rapid tablet breakup.[3][6]
-
Type and Concentration of Binder: (e.g., PVP, Acacia) to ensure tablet integrity without negatively impacting disintegration.[1]
-
Solubility/Dissolution Enhancers: (e.g., β-cyclodextrin, SLS) to address the drug's inherent low solubility.[4][5]
-
Type of Diluent/Filler: (e.g., Lactose, Dicalcium Phosphate) as this can significantly affect disintegration and dissolution profiles.[1]
Q2: What are the key responses (dependent variables) to measure when evaluating the optimized valsartan tablets? A2: The key responses should reflect the critical quality attributes of the tablet. These include:
-
Disintegration Time: A crucial parameter for immediate-release or fast-dissolving tablets.[3]
-
In-Vitro Drug Dissolution / Release: Typically measured as the percentage of drug dissolved at specific time points (e.g., % dissolved in 10 minutes).[3][4] This is often the primary response for a BCS Class II drug.
-
Hardness: Measures the mechanical strength of the tablet.[1]
-
Friability: Assesses the tablet's ability to withstand abrasion during handling and transport.[6]
Q3: Which manufacturing method is preferable for valsartan tablets in a factorial design experiment: direct compression or wet granulation? A3: Both methods are used, and the choice depends on the properties of the powder blend.
-
Direct Compression: This method is simpler and more cost-effective. It is suitable if the powder blend (including valsartan and excipients) demonstrates excellent flow and compressibility properties.[3][6] Many optimization studies successfully use this method.[3][4][5]
-
Wet Granulation: This method is used to improve the flow properties and content uniformity of the powder blend, especially if the initial blend is cohesive or prone to segregation.[1] It is a robust method for ensuring consistent tablet quality.
Q4: What is a typical dissolution test setup for valsartan tablets? A4: A standard dissolution test setup for valsartan immediate-release tablets, according to various studies and pharmacopeial guidelines, is as follows:
-
Apparatus: USP Apparatus 2 (Paddle)[7] or Apparatus 1 (Basket).[8]
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer is most commonly used to simulate intestinal pH.[6][7][9]
-
Sampling Times: Aliquots are withdrawn at various intervals, such as 10, 20, 30, and 45 minutes.[7]
-
Analysis: The concentration of dissolved valsartan is determined using a UV-Vis spectrophotometer at a λmax of approximately 250 nm.[6][8]
Quantitative Data Summary: Example of a 3² Factorial Design
This table summarizes hypothetical data based on a 3² factorial design for a fast-dissolving valsartan tablet, where the independent variables are the concentrations of two superdisintegrants. Such a design helps in understanding the individual and combined effects of the factors on the responses.[3]
| Formulation Code | Factor 1: Superdisintegrant A (%) | Factor 2: Superdisintegrant B (%) | Response 1: Disintegration Time (seconds) | Response 2: Drug Dissolved in 10 min (%) |
| F1 | 5.00 (-1) | 5.00 (-1) | 45 | 65.2 |
| F2 | 6.25 (0) | 5.00 (-1) | 32 | 75.8 |
| F3 | 7.50 (+1) | 5.00 (-1) | 25 | 82.1 |
| F4 | 5.00 (-1) | 6.25 (0) | 38 | 72.4 |
| F5 | 6.25 (0) | 6.25 (0) | 24 | 85.5 |
| F6 | 7.50 (+1) | 6.25 (0) | 18 | 91.3 |
| F7 | 5.00 (-1) | 7.50 (+1) | 30 | 78.9 |
| F8 | 6.25 (0) | 7.50 (+1) | 19 | 89.6 |
| F9 | 7.50 (+1) | 7.50 (+1) | 15 | 95.7 |
(-1, 0, +1 represent the low, medium, and high levels of the factors, respectively)
Detailed Experimental Protocols
Protocol for In-Vitro Dissolution Testing
This protocol is for determining the drug release profile of valsartan tablets.
-
Apparatus Setup:
-
Procedure:
-
Carefully place one tablet into each vessel, ensuring they sink to the bottom before starting the rotation.
-
Start the dissolution timer immediately.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[9]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[8][9]
-
Sample Analysis:
-
Filter the collected samples through a 0.45 µm syringe filter.[9]
-
Dilute the samples appropriately with the dissolution medium if necessary.
-
Measure the absorbance of the sample solutions using a UV-Vis spectrophotometer at a wavelength of approximately 250 nm, using the phosphate buffer as a blank.[8][9]
-
Calculate the cumulative percentage of valsartan dissolved at each time point using a previously prepared calibration curve.
-
Protocol for Tablet Hardness (Breaking Force) Test
This protocol measures the mechanical strength of the tablets.
-
Apparatus: Use a calibrated hardness tester (e.g., Monsanto hardness tester).[7]
-
Procedure:
-
Randomly select 6 to 10 tablets from the batch.
-
Place a single tablet diametrically between the two platens of the tester.
-
Apply force smoothly until the tablet fractures.
-
Record the force required to break the tablet in kilograms (kg) or Newtons (N).
-
Repeat the procedure for all selected tablets.
-
-
Calculation: Calculate the average hardness and the standard deviation for the batch. The typical range for valsartan tablets is between 3.5 and 5.5 kg/cm ².[1][6]
Protocol for Tablet Friability Test
This protocol determines the physical strength of uncoated tablets against mechanical shock and attrition.[10]
-
Apparatus: Use a calibrated friabilator (e.g., Roche friabilator).[7]
-
Sample Preparation:
-
Procedure:
-
Accurately weigh the initial sample of tablets (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.[11][12][13]
-
After 100 revolutions, remove the tablets from the drum.
-
Carefully de-dust the tablets again to remove any loose powder.
-
Accurately weigh the final sample of tablets (W_final).
-
-
Calculation:
Visualizations
Factorial Design Experimental Workflow
References
- 1. jgtps.com [jgtps.com]
- 2. asianpubs.org [asianpubs.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Optimization of valsartan tablet formulation by 23 factorial design [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. hrpub.org [hrpub.org]
- 7. jocpr.com [jocpr.com]
- 8. Valsartan Orodispersible Tablets: Formulation, In vitro/In vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. vaayath.com [vaayath.com]
- 11. Hardness and Friability Test for Tablets [pharmaspecialists.com]
- 12. usp.org [usp.org]
- 13. drugmachines.com [drugmachines.com]
Reducing hygroscopicity of valsartan sodium salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the hygroscopicity of valsartan (B143634) sodium salts.
Frequently Asked Questions (FAQs)
Q1: My valsartan sodium salt is highly hygroscopic. What are the primary strategies to reduce its moisture uptake?
A1: The hygroscopicity of valsartan sodium is a known challenge, primarily due to its amorphous or partially crystalline nature.[1][2] Several strategies can be employed to mitigate this issue, broadly categorized as crystal engineering and formulation-based approaches.[3][4]
-
Crystal Engineering: This involves modifying the solid-state form of the valsartan salt to a more stable, less hygroscopic crystalline structure. Key techniques include:
-
Co-crystallization: Forming a new crystalline solid phase containing valsartan sodium and a co-former in a specific stoichiometric ratio.[5][6][7] This can alter the crystal packing and reduce the availability of sites for water interaction.
-
Salt Formation: Exploring different salt forms of valsartan beyond the sodium salt, such as potassium, magnesium, or calcium salts, may yield a less hygroscopic version.[8]
-
Polymorph Screening: Investigating the existence of different crystalline forms (polymorphs) of valsartan sodium itself can lead to the discovery of a more stable and less hygroscopic polymorph.[1][9][10]
-
-
Formulation Strategies: These methods focus on protecting the hygroscopic active pharmaceutical ingredient (API) within the dosage form.[3][4]
-
Amorphous Solid Dispersions (ASDs): Dispersing valsartan sodium in a polymer matrix can enhance stability and, in some cases, reduce hygroscopicity.[11][12][13][14]
-
Film Coating: Applying a moisture-barrier coating to tablets or granules can effectively prevent moisture ingress.[3][4][15]
-
Co-processing with Excipients: Blending with hydrophobic excipients can help to repel moisture.[3][16]
-
Encapsulation: Enclosing the API within a protective shell is another effective barrier method.[3][4]
-
Q2: How can I quantitatively assess the hygroscopicity of my valsartan sodium salt samples?
A2: Dynamic Vapor Sorption (DVS) is the primary and most effective technique for quantitatively measuring the hygroscopicity of a material.[17][18][19][20] DVS analysis involves exposing a sample to a range of controlled relative humidity (RH) levels at a constant temperature and measuring the corresponding change in mass.[21] The output, a moisture sorption isotherm, provides critical information on the material's affinity for water.
Other analytical techniques that provide supporting information on the solid-state changes due to moisture uptake include:
-
Powder X-ray Diffraction (PXRD): To detect changes in crystallinity or phase transitions.
-
Differential Scanning Calorimetry (DSC): To identify thermal events like glass transitions, deliquescence, or changes in melting point.
-
Thermogravimetric Analysis (TGA): To determine the amount of water present in a sample.
-
Karl Fischer Titration: To accurately quantify the water content.[17]
Q3: I am considering co-crystallization to reduce hygroscopicity. How do I select a suitable co-former?
A3: The selection of a co-former is a critical step in co-crystal development. The ideal co-former should be non-toxic, pharmaceutically acceptable, and capable of forming stable hydrogen bonds or other non-covalent interactions with valsartan. A common strategy involves selecting co-formers with complementary functional groups that can interact with the carboxylic acid or tetrazole moieties of valsartan.
For stable co-crystal formation, it is often suggested that the difference in pKa between the drug and the co-former should be less than 1.[5] Examples of co-formers that have been investigated for valsartan include succinic acid, maleic acid, and nicotinamide.[5][11]
Troubleshooting Guides
Issue 1: My attempt at forming a co-crystal resulted in a sticky, amorphous mass.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The solvent used may be a poor choice for crystallizing both the API and the co-former. Try a range of solvents with different polarities or use solvent mixtures. Consider anti-solvent addition methods. |
| Incorrect Stoichiometry | The molar ratio of valsartan sodium to the co-former may not be optimal for co-crystal formation. Experiment with different stoichiometric ratios (e.g., 1:1, 1:2, 2:1). |
| Rapid Solvent Evaporation | Fast evaporation can lead to amorphous precipitation instead of crystalline growth. Slow down the evaporation rate by, for example, covering the crystallization vessel with parafilm containing a few pinholes. |
| Temperature Fluctuations | Uncontrolled temperature can disrupt crystal growth. Maintain a constant temperature during the crystallization process. |
Issue 2: My film-coated tablets are still showing signs of moisture uptake (e.g., swelling, discoloration).
| Potential Cause | Troubleshooting Step |
| Inadequate Coating Thickness | The film coating may be too thin to provide an effective moisture barrier. Increase the coating weight gain during the coating process. |
| Inappropriate Coating Polymer | The selected polymer may have a high water vapor permeability. Select a more hydrophobic polymer or a combination of hydrophilic and hydrophobic polymers to reduce moisture permeability.[3] |
| Coating Defects | Cracks, peeling, or "orange peel" texture in the coating can create channels for moisture to penetrate. Optimize the coating process parameters (e.g., spray rate, atomization pressure, pan speed, drying temperature) to ensure a uniform, defect-free coat. |
| Hygroscopic Core Excipients | Even with a good coating, highly hygroscopic excipients in the tablet core can pull moisture through the film over time. Consider replacing highly hygroscopic fillers or binders with less hygroscopic alternatives like microcrystalline cellulose.[22] |
Experimental Protocols
Protocol 1: Co-crystallization by Solvent Evaporation
This protocol provides a general method for screening co-crystals of valsartan sodium.
-
Molar Ratio Preparation: Accurately weigh equimolar amounts of valsartan sodium and the selected co-former (e.g., succinic acid).
-
Dissolution: Dissolve the mixture in a minimal amount of a suitable solvent (e.g., ethanol, methanol, acetone) with gentle heating and stirring until a clear solution is obtained.
-
Crystallization: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Isolation and Drying: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum at a controlled temperature.
-
Characterization: Analyze the resulting solid by PXRD, DSC, and FTIR to confirm the formation of a new crystalline phase and compare its hygroscopicity to the parent valsartan sodium salt using DVS.
Protocol 2: Dynamic Vapor Sorption (DVS) Analysis
This protocol outlines the key steps for assessing the hygroscopicity of a valsartan sodium sample.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-15 mg) onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.
-
Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.
-
Desorption Isotherm: Subsequently, decrease the relative humidity in a stepwise manner (e.g., from 90% back to 0% RH), again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The total mass gain at a high RH (e.g., 90% RH) is a key indicator of the material's hygroscopicity.
Data Presentation
Table 1: Comparison of Hygroscopicity for Different Valsartan Solid Forms
| Solid Form | Co-former/Method | % Weight Gain at 80% RH | Reference |
| Amorphous Valsartan | - | High | [1] |
| Crystalline Form E | Polymorph Screening | Significantly Lower than Amorphous | [1] |
| Valsartan-Succinic Acid Co-crystal | Succinic Acid | Lower than pure drug | [5] |
| Valsartan-Nicotinamide Co-amorphous | Nicotinamide | Reduced hygroscopicity | [11] |
Note: The values in this table are illustrative and based on qualitative descriptions from the literature. Actual quantitative data would be generated from DVS experiments.
Visualizations
Caption: Experimental workflow for hygroscopicity reduction.
Caption: Key steps in DVS analysis methodology.
References
- 1. Item - Highly Crystalline Forms of Valsartan with Superior Physicochemical Stability - American Chemical Society - Figshare [acs.figshare.com]
- 2. Troubleshooting the Poor Flow Problem of Valsartan Drug Powder Using the Crystallo-Co-Agglomeration Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. RU2275363C2 - Valsartan salts, pharmaceutical composition based on thereof and method for preparing salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US10745363B2 - Crystal forms of valsartan disodium salt - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US11318116B2 - Stable amorphous form of sacubitril valsartan trisodium complex and processes for preparation thereof - Google Patents [patents.google.com]
- 13. rjptonline.org [rjptonline.org]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Improvements in sticking, hygroscopicity, and compactibility of effervescent systems by fluid-bed coating - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05884B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 19. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 20. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 21. mt.com [mt.com]
- 22. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
Technical Support Center: Enhancing the Dissolution Rate of Valsartan Solid Dispersions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the dissolution rate of valsartan (B143634) solid dispersions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and evaluation of valsartan solid dispersions.
| Problem | Potential Causes | Recommended Solutions |
| Low Drug Content in Solid Dispersion | - Incomplete dissolution of valsartan or the carrier in the solvent during preparation.- Phase separation during solvent evaporation or cooling.- Sublimation of the drug during drying processes like freeze-drying if not properly controlled. | - Ensure complete dissolution by optimizing the solvent system or increasing the solvent volume.- Employ rapid solvent evaporation or quenching to prevent phase separation.[1]- Carefully control temperature and pressure during drying to minimize drug loss. |
| Poor Flowability of the Solid Dispersion Powder | - The amorphous nature of the solid dispersion can sometimes lead to sticky or cohesive powders.- Residual solvent can cause powder agglomeration.- The inherent properties of the carrier may contribute to poor flow. | - Incorporate a glidant like talc (B1216) or colloidal silicon dioxide into the formulation.[2]- Ensure complete removal of the solvent by optimizing the drying time and temperature.- Consider granulation of the solid dispersion to improve flow properties. |
| Physical Instability of the Solid Dispersion During Storage (Recrystallization) | - The chosen carrier may not be able to maintain the amorphous state of valsartan over time, especially under high humidity and temperature.- Insufficient amount of carrier relative to the drug.- The presence of residual crystalline drug that can act as a nucleus for crystal growth. | - Select a carrier with a high glass transition temperature (Tg) to improve stability.- Increase the carrier-to-drug ratio to ensure complete molecular dispersion.- Confirm the absence of crystallinity in the freshly prepared solid dispersion using techniques like XRD or DSC.[3][4]- Store the solid dispersion in a desiccator or under controlled humidity conditions. |
| No Significant Improvement in Dissolution Rate | - The drug is not in an amorphous state within the solid dispersion.- The chosen carrier is not effectively enhancing the wettability of valsartan.- The drug and carrier have undergone a chemical interaction that reduces solubility.- The particle size of the solid dispersion is too large. | - Verify the amorphous nature of valsartan in the solid dispersion using XRD and DSC analysis.[3][4]- Select a more hydrophilic carrier or add a surfactant to the formulation.[5][6]- Use FTIR to check for any chemical interactions between valsartan and the carrier.[3][7]- Reduce the particle size of the solid dispersion by milling or sieving.[8][9] |
| Inconsistent Dissolution Profiles Between Batches | - Variability in the preparation method (e.g., evaporation rate, cooling rate).- Inhomogeneous mixing of the drug and carrier.- Differences in the particle size distribution of the prepared solid dispersions. | - Standardize all parameters of the preparation method, including solvent volume, temperature, and drying time.- Ensure thorough mixing of the drug and carrier before solvent addition or melting.- Sieve the solid dispersion to obtain a uniform particle size range for dissolution testing. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which solid dispersions enhance the dissolution rate of valsartan?
Solid dispersions primarily enhance the dissolution rate of the poorly water-soluble drug valsartan through several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular level within a carrier matrix, effectively reducing its particle size to a minimum and increasing the surface area available for dissolution.[8][10]
-
Increased Wettability: Hydrophilic carriers used in solid dispersions can improve the wettability of the hydrophobic valsartan particles, allowing for better contact with the dissolution medium.[8][10]
-
Conversion to Amorphous State: The crystalline structure of valsartan can be converted into a higher-energy amorphous state.[3][4][5] This amorphous form has a higher apparent solubility and faster dissolution rate compared to the stable crystalline form.
2. How do I select an appropriate carrier for valsartan solid dispersions?
The choice of carrier is critical for a successful solid dispersion formulation. Key considerations include:
-
Solubility and Miscibility: The carrier should be freely soluble in the dissolution medium and be able to form a solid solution or dispersion with valsartan.
-
Hydrophilicity: Hydrophilic carriers like Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC), and Poloxamers are commonly used to improve the wettability and dissolution of valsartan.[1][5]
-
Physical Stability: The carrier should be able to maintain valsartan in its amorphous state during storage. Carriers with a high glass transition temperature (Tg) are often preferred.
-
Drug-Carrier Ratio: The optimal ratio should be determined experimentally, as too little carrier may not achieve the desired dissolution enhancement, while too much may lead to manufacturing challenges or affect the final dosage form properties.[11][12]
3. What are the most common methods for preparing valsartan solid dispersions?
Several methods can be used, each with its own advantages:
-
Solvent Evaporation Method: Both valsartan and the carrier are dissolved in a common solvent, which is then evaporated to form the solid dispersion.[1][10] This method is suitable for thermolabile drugs.
-
Melting (Fusion) Method: The drug and carrier are melted together at a high temperature and then rapidly cooled to form the solid dispersion.[4] This method avoids the use of organic solvents.
-
Kneading Technique: A paste is formed by kneading the drug and carrier with a small amount of a hydroalcoholic solution, which is then dried and sieved.[3][8]
-
Freeze-Drying (Lyophilization): The drug and carrier are dissolved in a suitable solvent (often aqueous-based), frozen, and then the solvent is removed by sublimation under vacuum.[5][6] This can produce porous powders with high surface areas.
4. Which analytical techniques are essential for characterizing valsartan solid dispersions?
A combination of techniques is necessary to fully characterize the solid dispersion:
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties, such as melting point and glass transition temperature, and to confirm the amorphous nature of the drug in the dispersion.[3][7][10]
-
X-Ray Diffractometry (XRD): To assess the crystallinity of the drug. The absence of sharp peaks characteristic of crystalline valsartan indicates its conversion to an amorphous state.[3][4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between valsartan and the carrier.[3][5][7]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion particles.[4][10]
-
In Vitro Dissolution Studies: To evaluate the rate and extent of drug release from the solid dispersion compared to the pure drug.[1][4][5]
Quantitative Data Summary
Table 1: Comparison of Dissolution Enhancement with Different Carriers and Methods
| Carrier | Preparation Method | Drug:Carrier Ratio | Dissolution Medium | % Drug Release (Time) | Reference |
| PEG 6000 | Freeze-Drying | - | pH 6.8 | Significantly improved vs. pure drug | [5] |
| HPMC | Freeze-Drying | - | pH 6.8 | Significantly improved vs. pure drug | [5] |
| Sodium Starch Glycolate (SSG) | Solvent Evaporation | 1:9 | - | Highest dissolution in 30 mins | [10] |
| Kollidon | Kneading | 1:4 | - | Significantly higher than pure drug | [3][8] |
| Povidone K30 | Kneading | - | - | Improved dissolution | [3][8] |
| Skimmed Milk Powder | Dispersion Method | 1:9 | pH 6.8 Phosphate (B84403) Buffer | 81.60% (vs. 34.91% for pure drug) | [9] |
| Sodium Starch Glycolate (SSG) | Solid Dispersion | 1:9 | - | 87.18% (vs. 34.91% for pure drug) | [11] |
| Soluplus | Solvent Evaporation | 1:3 | - | Highest solubility and dissolution | [12] |
| Poloxamer 188 | Melting | - | pH 6.8 Phosphate Buffer | Substantially improved vs. pure drug | [4] |
| β-Cyclodextrin | Solvent Evaporation | - | pH 6.8 Phosphate Buffer | Marked increase in dissolution | [7] |
| PVP K30 | Solvent Evaporation | 1:1, 1:2, 1:4 | pH 6.8 Phosphate Buffer | Superior dissolution vs. pure drug | [1] |
| HPMC E3 | Solvent Evaporation | 1:1, 1:2, 1:4 | pH 6.8 Phosphate Buffer | Superior dissolution vs. pure drug | [1] |
Table 2: Solubility of Valsartan in Different Media and Formulations
| Formulation | Medium | Solubility (mg/mL) | Fold Increase | Reference |
| Pure Valsartan | Water | 0.17 | - | [4] |
| Pure Valsartan | Water | 0.18 ± 0.04 | - | [12] |
| Solid Dispersion with Poloxamer 188 (5% w/v) | Aqueous Solution | - | Up to 48-fold | [4] |
| Solid Dispersion with Soluplus (1:3 ratio) | - | 15.35 ± 0.02 | ~90-fold | [12] |
Experimental Protocols
Preparation of Valsartan Solid Dispersion by Solvent Evaporation
-
Accurately weigh valsartan and the selected carrier (e.g., PVP K30, HPMC) in the desired ratio (e.g., 1:1, 1:2, 1:4).[1]
-
Dissolve both the drug and the carrier in a suitable organic solvent (e.g., ethanol, methanol) with continuous stirring until a clear solution is obtained.[1][10][13]
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).[1]
-
Dry the resulting solid mass in a vacuum oven to ensure complete removal of the solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a sieve of appropriate mesh size to obtain a uniform powder.[1]
-
Store the prepared solid dispersion in a desiccator until further analysis.
In Vitro Dissolution Testing
-
Use a USP Dissolution Testing Apparatus 2 (paddle method).[1][4]
-
The dissolution medium is typically 900 mL of a phosphate buffer solution (pH 6.8) maintained at 37 ± 0.5°C.[1][4][9][13]
-
Add a quantity of the solid dispersion equivalent to a specific dose of valsartan (e.g., 40 mg or 80 mg) to the dissolution vessel.[1][4]
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[1]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of valsartan in the filtered samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (around 250 nm).[4][9]
-
Calculate the cumulative percentage of drug released at each time point.
Characterization by Differential Scanning Calorimetry (DSC)
-
Accurately weigh a small sample (3-5 mg) of the solid dispersion into an aluminum pan.
-
Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C) under a nitrogen purge.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Analyze the thermogram for the presence or absence of the melting endotherm of crystalline valsartan. A shift in the baseline indicates a glass transition.
Characterization by X-Ray Diffractometry (XRD)
-
Place a small amount of the powdered solid dispersion sample on the sample holder.
-
Scan the sample over a specific range of 2θ angles (e.g., 5° to 50°) using a Cu Kα radiation source.
-
Record the diffraction pattern.
-
Compare the XRD pattern of the solid dispersion with that of the pure crystalline drug and the carrier. The absence of sharp diffraction peaks corresponding to crystalline valsartan indicates that the drug is in an amorphous state.[3][4]
Visualizations
Caption: Experimental workflow for developing valsartan solid dispersions.
Caption: Troubleshooting logic for low dissolution rates.
References
- 1. Preparation and evaluation of valsartan orodispersible tablets using PVP-K30 and HPMC E3 solid dispersions by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting the Poor Flow Problem of Valsartan Drug Powder Using the Crystallo-Co-Agglomeration Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Enhanced dissolution and oral bioavailability of valsartan solid dispersions prepared by a freeze-drying technique using hydrophilic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. iajps.com [iajps.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Valsartan Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing valsartan (B143634) degradation in pharmaceutical formulations.
Troubleshooting Guide
This guide addresses common issues encountered during valsartan formulation development and stability testing.
| Issue | Potential Causes | Recommended Solutions & Experimental Protocols |
| Loss of Assay / Appearance of Unknown Peaks in HPLC | 1. Chemical Degradation: Valsartan is susceptible to degradation under various stress conditions.[1][2] 2. Excipient Incompatibility: Interaction with certain excipients can accelerate degradation.[3][4][5][6] 3. Environmental Factors: Exposure to heat, humidity, or light can cause degradation.[7][8][9] | 1. Conduct Forced Degradation Studies: To identify potential degradants and establish a stability-indicating analytical method.[1][10] See Protocol 1 . 2. Perform Excipient Compatibility Studies: Screen for interactions between valsartan and proposed excipients.[3][4][5][6] See Protocol 2 . 3. Control Environmental Conditions: Store and process the formulation under controlled temperature, humidity, and light.[7][8][9] |
| Inconsistent Dissolution Profile | 1. Physical Instability: Changes in the solid-state form of valsartan or the formulation matrix. 2. Formulation Issues: Improper granulation or compression parameters.[11][12] 3. Moisture Content: Valsartan's solubility and dissolution can be affected by moisture.[8][11] | 1. Solid-State Characterization: Use techniques like DSC and XRD to assess the physical form of valsartan in the formulation.[5][13][14] 2. Formulation Optimization: Optimize granulation process (e.g., wet granulation with non-aqueous solvent or dry granulation) and compression force.[11][12] 3. Control Moisture: Maintain low moisture content in the final formulation and consider appropriate packaging.[7][11] |
| Discoloration of Formulation | 1. Oxidative Degradation: Valsartan can degrade in the presence of oxidizing agents.[15][2] 2. Light Sensitivity: Exposure to UV light can lead to the formation of colored degradants.[1][9] 3. Excipient Interaction: Certain excipients may contribute to color changes. | 1. Use of Antioxidants: Consider the addition of a suitable antioxidant to the formulation. 2. Light Protection: Protect the formulation from light at all stages of manufacturing and storage using light-resistant packaging.[9] 3. Excipient Selection: Choose excipients that are known to be compatible and do not contribute to color changes.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for valsartan?
A1: Valsartan primarily degrades through hydrolysis (acidic and alkaline conditions), oxidation, and photolysis.[1][2][9][10] Under acidic hydrolysis, the amide linkage can be cleaved.[16][17] Oxidative degradation can occur in the presence of peroxides.[2] Photodegradation can result from exposure to UV light.[1][9]
Q2: Which excipients are known to be incompatible with valsartan?
A2: Studies have indicated potential incompatibilities between valsartan and certain excipients, including crospovidone, hypromellose, magnesium stearate, and polyvinylpyrrolidone (B124986) (PVP K30).[3][4][5][6][13] These interactions can lead to the formation of degradation products.
Q3: What are the recommended storage conditions for valsartan formulations?
A3: To minimize degradation, valsartan formulations should be protected from light and moisture.[7][9] Storage at controlled room temperature (e.g., 20-25°C) with controlled humidity (e.g., below 40% RH) is advisable.[7][11] The use of appropriate packaging, such as blisters or tightly sealed containers, is crucial.[7]
Q4: How can I develop a stability-indicating HPLC method for valsartan?
A4: A stability-indicating HPLC method must be able to separate the valsartan peak from all potential degradation products.[1] The development involves subjecting valsartan to forced degradation under stress conditions (acid, base, oxidation, heat, and light) to generate the degradants.[1][10] The chromatographic conditions (e.g., column, mobile phase, flow rate, and detection wavelength) are then optimized to achieve adequate resolution between all peaks.[15][18]
Q5: Is valsartan sensitive to moisture during manufacturing?
A5: Yes, valsartan is considered to be moisture-sensitive.[7][11] For wet granulation, it is recommended to use non-aqueous solvents like isopropyl alcohol or to employ a dry granulation method such as slugging or roller compaction to minimize moisture exposure.[11] The moisture content of the final granules should be controlled, typically to below 2%.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study of Valsartan
Objective: To generate potential degradation products of valsartan and to test the specificity of the analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of valsartan in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[16]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl and reflux at 70°C for 1 hour.[16] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH and reflux at 70°C for 1 hour.[16] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 30% hydrogen peroxide at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose the solid drug powder to dry heat at 70°C for 60 days.[9] Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid drug powder spread in a thin layer to UV light (e.g., in a photostability chamber) for a defined period.[1][9] Dissolve the sample in a suitable solvent for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should be capable of separating the main peak from any degradation products.
Protocol 2: Excipient Compatibility Study
Objective: To evaluate the compatibility of valsartan with various pharmaceutical excipients.
Methodology:
-
Sample Preparation: Prepare binary mixtures of valsartan with each excipient, typically in a 1:1 ratio by weight.[3][4][13] Also, prepare a sample of pure valsartan as a control.
-
Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) in open containers for a specified period (e.g., 4 weeks).[3][4]
-
Analytical Testing: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:
-
Appearance: Observe any changes in color or physical state.
-
Assay of Valsartan: Quantify the amount of valsartan remaining using a validated stability-indicating HPLC method.
-
Degradation Products: Monitor for the appearance of any new peaks in the HPLC chromatogram.
-
-
Data Evaluation: Compare the results of the binary mixtures with the control sample. A significant decrease in the assay of valsartan or the appearance of degradation peaks in the mixture indicates a potential incompatibility.
Visualizations
Caption: Valsartan degradation pathways under different stress conditions.
Caption: A logical workflow for troubleshooting valsartan formulation issues.
Caption: Experimental workflow for developing a stable valsartan formulation.
References
- 1. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. nveo.org [nveo.org]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. impactfactor.org [impactfactor.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. hrpub.org [hrpub.org]
- 11. researchgate.net [researchgate.net]
- 12. jchps.com [jchps.com]
- 13. nveo.org [nveo.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. acgpubs.org [acgpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Optimizing Mobile Phase for Valsartan HPLC Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase in High-Performance Liquid Chromatography (HPLC) analysis of valsartan (B143634).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for valsartan HPLC analysis?
A common starting point for developing a valsartan HPLC method is a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). A typical starting ratio could be in the range of 50:50 to 70:30 (organic:aqueous).
Q2: Why is an acidic pH generally used for the mobile phase in valsartan analysis?
Valsartan is an acidic compound with a tetrazole ring and a carboxylic acid group. Using a mobile phase with an acidic pH (typically between 2.5 and 3.5) ensures that the carboxylic acid group is protonated (in its non-ionized form). This increases its hydrophobicity and leads to better retention and sharper peak shapes on a reversed-phase column.[1][2]
Q3: What are the common organic modifiers used, and how do they affect the analysis?
Acetonitrile and methanol (B129727) are the most frequently used organic modifiers.
-
Acetonitrile generally provides lower backpressure and better peak shapes for many compounds.
-
Methanol is a more polar and less expensive alternative. The choice between the two can affect the selectivity and retention time of valsartan and its impurities.
Q4: How does the buffer concentration in the mobile phase impact the separation?
The buffer concentration, typically in the range of 10-50 mM, is crucial for maintaining a stable pH and achieving reproducible results. Inadequate buffer concentration can lead to peak shifting and tailing, especially when analyzing samples in different matrices.
Q5: What is a suitable detection wavelength for valsartan?
Valsartan has a UV absorbance maximum around 250 nm. Therefore, detection wavelengths between 247 nm and 273 nm are commonly used for its quantification.[3][4]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is sufficiently low (e.g., 2.5-3.5) to suppress the ionization of valsartan's carboxylic acid group.[1] |
| Column secondary interactions | Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help, but pH control is generally preferred for valsartan. |
| Sample solvent mismatch | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength than the mobile phase.[1] |
| Column overload | Reduce the concentration of the injected sample. |
| Column contamination or aging | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate column equilibration | Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) before injecting the first sample. |
| Fluctuations in mobile phase composition | Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC pump and check for leaks. |
| Temperature variations | Use a column oven to maintain a constant temperature.[4] |
| Changes in mobile phase pH | Prepare fresh buffer daily and always verify the pH after mixing all components. |
Issue 3: Poor Resolution Between Valsartan and Impurities/Degradants
| Potential Cause | Troubleshooting Step |
| Mobile phase is too strong (eluting too quickly) | Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation. |
| Mobile phase is too weak (long run times) | Increase the percentage of the organic solvent to decrease retention times, but monitor for co-elution. |
| Suboptimal organic modifier | Try switching from acetonitrile to methanol or vice versa, as this can alter the selectivity of the separation. |
| Incorrect pH | Adjusting the pH of the mobile phase can change the ionization state of both valsartan and its impurities, thereby affecting their retention and potentially improving resolution. |
| Gradient elution may be necessary | If isocratic elution does not provide adequate separation, developing a gradient method where the organic solvent concentration is increased over time can be beneficial. |
Data Presentation: Example Mobile Phase Compositions
The following table summarizes various mobile phase compositions that have been successfully used for the HPLC analysis of valsartan.
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Acetonitrile : 0.02 mM Sodium Dihydrogen Phosphate Buffer (pH 2.5) (42:58 v/v) | Waters Symmetry C18 (250 x 4.6 mm, 5 µm) | 1.0 | 250 | [1] |
| Acetonitrile : Water (70:30 v/v) | Phenomenex C18 (75 x 4.6 mm, 2.6 µm) | 1.0 | 247 | [4] |
| Acetonitrile : Water : Glacial Acetic Acid (500:500:1 v/v) | Thermohypersil ODS (150 x 4.6 mm, 5 µm) | 1.0 | 273 | [3] |
| Methanol : Phosphate Buffer (pH 2.5) (75:25 v/v) | Phenomenex C18 (250 x 4.6 mm, 5 µm) | 1.2 | Not Specified | [5] |
| Methanol : Ammonium Dihydrogen Phosphate Buffer (pH 3.0 with Formic Acid) (66.5:33.5 v/v) | C18 (250 x 4.6 mm) | 1.0 | 265 | [6] |
Experimental Protocols
Protocol 1: Preparation of an Acetonitrile/Phosphate Buffer Mobile Phase
This protocol describes the preparation of a mobile phase similar to one used in a validated stability-indicating HPLC method for valsartan.[1]
Materials:
-
Acetonitrile (HPLC grade)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Orthophosphoric Acid (H₃PO₄)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer (0.02 M Sodium Dihydrogen Phosphate, pH 2.5):
-
Weigh an appropriate amount of Sodium Dihydrogen Phosphate to prepare a 0.02 M solution (e.g., 2.40 g per 1 L).
-
Dissolve the salt in deionized water.
-
Adjust the pH of the solution to 2.5 using diluted orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
-
Prepare the Mobile Phase:
-
Measure the desired volumes of the prepared aqueous buffer and acetonitrile. For a 42:58 (v/v) acetonitrile to buffer ratio, mix 420 mL of acetonitrile with 580 mL of the aqueous buffer.
-
Thoroughly mix the solution.
-
-
Degassing:
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration to prevent the formation of air bubbles in the HPLC system.
-
Protocol 2: Standard and Sample Solution Preparation
Standard Solution Preparation:
-
Accurately weigh about 25 mg of valsartan reference standard into a 25 mL volumetric flask.
-
Add approximately 20 mL of acetonitrile and sonicate for 20 minutes to dissolve.[1]
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to achieve the desired working concentration.
Sample (Tablet) Solution Preparation:
-
Weigh and finely powder 20 valsartan tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of valsartan and transfer it to a 25 mL volumetric flask.
-
Add a mixture of acetonitrile and the aqueous buffer, then sonicate to ensure complete extraction of the drug.[1]
-
Dilute to volume with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Visualizations
Caption: Workflow for HPLC Mobile Phase Optimization.
Caption: Troubleshooting Logic for Peak Tailing Issues.
References
- 1. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of Valsartan | SIELC Technologies [sielc.com]
- 3. jocpr.com [jocpr.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
Technical Support Center: Minimizing Valsartan Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize valsartan (B143634) degradation under common experimental stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is valsartan most likely to degrade?
A1: Valsartan is most susceptible to degradation under oxidative, photolytic, and acidic conditions.[1][2] While it shows relative stability under neutral, alkaline, and thermal stress at room temperature, degradation can be induced at elevated temperatures.[1][3]
Q2: What is the optimal pH for maintaining the stability of valsartan in aqueous solutions?
A2: Valsartan demonstrates the highest stability in neutral to alkaline conditions, specifically around pH 6.8 and pH 12.[4] It is highly susceptible to degradation in acidic environments (e.g., pH 2).[4][5] Therefore, for preparing stock solutions or in experimental media, maintaining a pH of 6.8 or higher is recommended to minimize hydrolytic degradation.
Q3: How should I store my valsartan stock solutions to ensure stability?
A3: Valsartan stock solutions, particularly when dissolved in organic solvents like acetonitrile (B52724) or methanol (B129727), should be stored in a cool, dark place.[6] Refrigeration at 2-8°C is recommended for short-to-medium-term storage.[5][6] Containers should be tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen. For aqueous solutions, ensure the pH is in the neutral to alkaline range.
Q4: I'm observing unexpected peaks in my HPLC analysis of valsartan. What could be the cause?
A4: Unexpected peaks are likely degradation products. The most common causes are exposure to light, oxidative stress from dissolved oxygen or reactive reagents, or acidic conditions in your sample or mobile phase. Review your sample preparation and handling procedures for potential exposure to these stress factors. The troubleshooting guide below provides a more detailed approach to identifying the source of degradation.
Q5: Are there any excipients that are known to be incompatible with valsartan?
A5: Yes, studies have shown that valsartan can be incompatible with certain excipients, such as crospovidone and hypromellose, especially under conditions of high humidity and temperature.[7][8] These incompatibilities can lead to the formation of degradation products. When developing formulations, it is crucial to conduct compatibility studies.
Troubleshooting Guides
Issue: Appearance of Unknown Peaks in Chromatogram
Possible Cause 1: Photodegradation
-
Symptoms: Appearance of new peaks, particularly if samples were exposed to ambient or UV light for extended periods. Valsartan is known to degrade upon exposure to UV light.[1][2]
-
Solutions:
-
Work with valsartan solutions in a dimly lit environment.
-
Use amber-colored glassware or vials to protect solutions from light.
-
If transparent containers are necessary, wrap them in aluminum foil.
-
Minimize the exposure time of solutions to light during sample preparation and analysis.
-
Possible Cause 2: Oxidative Degradation
-
Symptoms: Emergence of degradation products when samples are exposed to air for long durations, or when using solvents that are not de-gassed. Valsartan is susceptible to oxidative degradation.[1][2]
-
Solutions:
-
Use freshly prepared solutions.
-
De-gas solvents and mobile phases by sonication or sparging with an inert gas like nitrogen or argon.
-
Consider adding a suitable antioxidant to your formulation if compatible with your experimental design.
-
For highly sensitive experiments, prepare and handle solutions under an inert atmosphere (e.g., in a glove box).
-
Possible Cause 3: Acidic Hydrolysis
-
Symptoms: Degradation is observed when using acidic buffers or mobile phases (pH < 5). Valsartan is known to be labile in acidic conditions.[4][5]
-
Solutions:
-
Adjust the pH of your aqueous solutions to neutral or slightly alkaline (pH 6.8 or above).[4]
-
If an acidic mobile phase is required for chromatographic separation, ensure that the sample is not held in this mobile phase for an extended period before injection.
-
Keep sample vials in a cooled autosampler to slow down potential degradation.
-
Issue: Loss of Valsartan Assay Over Time
Possible Cause 1: Thermal Degradation
-
Symptoms: A gradual decrease in the main valsartan peak area in samples that have been stored for a period, especially at room temperature or higher. While generally stable at room temperature, elevated temperatures can accelerate degradation, particularly in the presence of other stressors.[3]
-
Solutions:
Possible Cause 2: Inappropriate Solvent
-
Symptoms: Rapid degradation observed after dissolving valsartan in a particular solvent.
-
Solutions:
-
Valsartan is soluble in methanol and ethanol (B145695) and slightly soluble in water.[2] Ensure the chosen solvent is pure and free of contaminants that could promote degradation (e.g., peroxides in aged ethers).
-
When preparing aqueous solutions, use a buffer to maintain a stable, non-acidic pH.
-
Data Presentation
Table 1: Summary of Valsartan Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1 M HCl | 6 hours | 60°C | 23.61% | [3] |
| 1 M HCl | 2 hours (reflux) | - | 58.35% (for one product) | [9] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 hours | Room Temp. | 21.38% | [9] |
| Oxidative Degradation | 7% H₂O₂ | 6 hours | 60°C | 19.77% | [3] |
| 10% H₂O₂ | - | - | 14.22% (for one product) | [9] | |
| Photolytic Degradation | UV light at 254 nm | 8 hours | - | Significant | [3] |
| Thermal Degradation | Dry heat | 6 hours | 60°C | No significant degradation | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Valsartan
This protocol outlines the conditions for intentionally degrading valsartan to identify potential degradation products and to test the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve valsartan in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Heat the mixture at 60-70°C for a specified period (e.g., 1-6 hours).[10]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 1 N NaOH.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Expose a solution of valsartan in a transparent container (e.g., quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 8 hours).[10]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute the exposed and control samples with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place solid valsartan powder in a petri dish or a loosely capped vial.
-
Heat in a hot air oven at a specified temperature (e.g., 60°C) for a defined duration (e.g., 6 hours).[3]
-
Dissolve the heat-treated and a control sample in the solvent and dilute with the mobile phase for analysis.
-
3. Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method. The method should be capable of separating the main valsartan peak from all degradation product peaks.
Visualizations
Caption: Major degradation pathways of valsartan under different stress conditions.
Caption: Experimental workflow for a valsartan forced degradation study.
Caption: Decision tree for troubleshooting valsartan degradation in experiments.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hpc-standards.com [hpc-standards.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. hrpub.org [hrpub.org]
- 8. acgpubs.org [acgpubs.org]
- 9. akjournals.com [akjournals.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Valsartan Nanoparticle Formulation
Welcome to the technical support center for the formulation of valsartan (B143634) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the entrapment efficiency of valsartan in their nanoparticle formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions to improve your valsartan nanoparticle entrapment efficiency.
Q1: My valsartan entrapment efficiency is consistently low. What are the most likely causes and how can I improve it?
A1: Low entrapment efficiency (EE) for a hydrophobic drug like valsartan is a common challenge. Several factors in your formulation and process parameters could be the cause. Here’s a step-by-step troubleshooting guide:
-
Polymer Selection and Concentration: The choice of polymer and its concentration are critical. Some polymers have a higher affinity for valsartan. If you are observing low EE, consider the following:
-
Increase Polymer Concentration: A higher concentration of the polymer matrix can provide more space for the drug to be encapsulated. Studies have shown that increasing the concentration of polymers like pullulan acetate (B1210297) can lead to a significant increase in valsartan entrapment efficiency.[1]
-
Evaluate Different Polymers: The interaction between the drug and the polymer is crucial. If one polymer isn't working, another might offer better results due to different chemical structures and affinities. For instance, Eudragit® RLPO has demonstrated high encapsulation efficiency for valsartan, reaching up to 96.4%.[2][3]
-
-
Drug-to-Polymer Ratio: An inappropriate drug-to-polymer ratio can lead to drug saturation in the polymer matrix, resulting in precipitation or expulsion of the drug.
-
Optimize the Ratio: Systematically vary the drug-to-polymer ratio to find the optimal loading capacity of your chosen polymer.
-
-
Solvent System: The solubility of both valsartan and the polymer in the organic solvent, and the miscibility of the organic solvent with the aqueous phase, are key.
-
Solvent Selection: Valsartan and the polymer should have a high affinity for the same solvent.[1] Dichloromethane (DCM) is a commonly used solvent in the emulsion-solvent evaporation method for valsartan nanoparticles.[2]
-
Solvent Evaporation Rate: A very rapid evaporation of the organic solvent can lead to premature drug precipitation before it can be entrapped within the forming nanoparticles. A slower, controlled evaporation process is often beneficial.
-
-
Surfactant/Stabilizer Concentration: Surfactants play a dual role; they stabilize the nanoparticle dispersion but can also increase the drug's solubility in the aqueous phase, leading to lower EE.
-
Optimize Surfactant Concentration: Higher surfactant concentrations can sometimes decrease entrapment efficiency.[4] Finding the lowest effective concentration of your stabilizer (like PVA or Pluronic F127) is key. Interestingly, in some systems using Eudragit® RLPO, stable nanoparticles with high EE were formed even without a stabilizer.[2][3]
-
Q2: I'm observing significant batch-to-batch variability in entrapment efficiency. What should I focus on to improve consistency?
A2: Batch-to-batch inconsistency often points to a lack of precise control over critical process parameters. To improve reproducibility, focus on the following:
-
Stirring Speed/Homogenization Rate: The energy input during nanoparticle formation affects particle size and drug entrapment.
-
Maintain Consistent Energy Input: Ensure that the stirring speed or homogenization pressure and duration are identical for every batch. For instance, in the nanoprecipitation method, a constant magnetic stirring speed of 1000 rpm is often used.[1]
-
-
Rate of Addition of Phases: The speed at which the organic phase is introduced into the aqueous phase (or vice versa) can influence nanoparticle formation and drug encapsulation.
-
Standardize the Addition Rate: Use a syringe pump or a burette to maintain a constant and slow dropwise addition of one phase to the other.
-
-
Temperature Control: Temperature can affect solvent evaporation rates and the solubility of components.
-
Maintain a Constant Temperature: Conduct your experiments in a temperature-controlled environment (e.g., a water bath) to ensure consistency. The nanoprecipitation method is typically performed at room temperature (25 °C).[1]
-
-
Solvent Evaporation Process: The method and rate of solvent removal are crucial.
-
Standardize Evaporation: Ensure the conditions for solvent evaporation (e.g., stirring overnight at a specific pressure and temperature) are the same for all batches.[4]
-
Q3: My nanoparticles are showing a large particle size and a high polydispersity index (PDI). Could this be related to my low entrapment efficiency?
A3: Yes, there is often a correlation. A large particle size and high PDI can indicate particle aggregation or instability in the formulation, which can also lead to poor drug entrapment.
-
Check for Aggregation: Agglomeration of nanoparticles can physically trap some of the free drug, giving a falsely high reading of entrapment if not separated properly. It also suggests that the stabilization of your nanoparticles is insufficient.
-
Optimize Stabilizer: Re-evaluate the type and concentration of your stabilizer.
-
Sonication: In some methods, sonication is used to break up aggregates and ensure a uniform dispersion.[5]
-
-
Review Formulation Components:
-
Surfactant Choice: The right surfactant can control particle size. For example, Poloxamer 188 has been used effectively in high-pressure homogenization methods for valsartan.[6]
-
Lipid Concentration (for lipid nanoparticles): In the case of lipid-based nanoparticles like ethosomes, increasing lipid concentration can lead to a significant increase in vesicle size.[7]
-
Q4: Can the analytical method for determining entrapment efficiency be a source of error?
A4: Absolutely. An inaccurate or unvalidated analytical method can give misleading results.
-
Complete Separation of Free Drug: It is crucial to completely separate the nanoparticles from the aqueous phase containing the unentrapped drug.
-
Effective Centrifugation: Use ultracentrifugation at a sufficiently high speed and for an adequate duration to pellet the nanoparticles. For example, centrifugation at 10,000 rpm for 30 minutes has been reported.[1]
-
-
Accurate Quantification of Valsartan: The method used to measure the concentration of valsartan in the supernatant or within the nanoparticles must be accurate and sensitive.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of different formulation variables on the entrapment efficiency of valsartan nanoparticles.
Table 1: Effect of Polymer and Stabilizer Concentration on Entrapment Efficiency (%)
| Polymer | Polymer Conc. (mg/mL) | Stabilizer (PVA) Conc. (%) | Entrapment Efficiency (%) | Reference |
| Eudragit® RLPO | 40 | 1.0 | 96.4 | [2] |
| Eudragit® RLPO | 80 | 1.0 | 96.4 | [2] |
| Eudragit® RLPO | 40 | 0.5 | 95.2 | [2] |
| Eudragit® RLPO | 80 | 0.5 | 95.2 | [2] |
| Eudragit® RLPO | 40 | 0 (self-stabilizing) | 96.4 | [2] |
| Eudragit® RLPO | 80 | 0 (self-stabilizing) | 82.0 | [2] |
| Pullulan Acetate | 10 | 0.067 (Pluronic F127) | 75.13 ± 0.13 | [1] |
| Pullulan Acetate | 20 | 0.067 (Pluronic F127) | 82.57 ± 0.15 | [1] |
| Pullulan Acetate | 30 | 0.067 (Pluronic F127) | 90.24 ± 0.14 | [1] |
Table 2: Influence of Lipid and Ethanol Concentration on Entrapment Efficiency (%) in Ethosomes
| Formulation Code | Lipid (Lecithin) Conc. (%) | Ethanol Conc. (%) | Entrapment Efficiency (%) | Reference |
| F1 | 1 | 20 | 90.01 ± 0.01 | [7] |
| F4 | 1 | 40 | 96.38 ± 0.01 | [7] |
| F5 | 2 | 20 | 85.24 ± 0.02 | [7] |
| F8 | 2 | 40 | 90.14 ± 0.01 | [7] |
Experimental Protocols
1. Preparation of Valsartan-Loaded Nanoparticles by Emulsion-Solvent Evaporation
This method is widely used for encapsulating hydrophobic drugs like valsartan.
-
Materials: Valsartan, Eudragit® RLPO (or another suitable polymer), Dichloromethane (DCM), Polyvinyl alcohol (PVA).
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of Eudragit® RLPO (e.g., 80-160 mg) and valsartan in an organic solvent like DCM (e.g., 2 mL).[2]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer like PVA (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion overnight at room temperature under a magnetic stirrer to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.[4]
-
Nanoparticle Collection: The resulting nanosuspension can be used directly or further processed (e.g., centrifuged and washed, or spray-dried).[4]
-
2. Preparation of Valsartan-Loaded Nanoparticles by Nanoprecipitation
This is a simple and rapid method for preparing polymeric nanoparticles.
-
Materials: Valsartan, Pullulan Acetate, Acetone (B3395972), Pluronic F127, Distilled Water.
-
Procedure:
-
Organic Phase Preparation: Dissolve a defined amount of pullulan acetate and valsartan in acetone (e.g., 5 mL).[1]
-
Aqueous Phase Preparation: Dissolve a stabilizer, such as Pluronic F127 (e.g., 10 mg), in distilled water (e.g., 15 mL).[1]
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase while stirring magnetically at a constant speed (e.g., 1000 rpm) at room temperature.[1]
-
Solvent Evaporation: Continue stirring until the organic solvent (acetone) has completely evaporated.[1]
-
Nanoparticle Separation: Centrifuge the final nanosuspension (e.g., at 10,000 rpm for 30 minutes) to separate the nanoparticles from the free drug in the supernatant.[1]
-
3. Determination of Entrapment Efficiency (Indirect Method)
This is the most common method for determining the amount of drug successfully encapsulated.
-
Procedure:
-
Separation: Separate the nanoparticles from the aqueous medium by centrifugation (e.g., 15,000 rpm for 30-60 minutes).[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the unentrapped, free valsartan.
-
Quantification: Measure the concentration of valsartan in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (at λmax 250 nm) or RP-HPLC.[1][9]
-
Calculation: Calculate the Entrapment Efficiency (EE%) using the following formula:
EE (%) = [(Total amount of valsartan used - Amount of valsartan in the supernatant) / Total amount of valsartan used] x 100
-
Visualizations
Caption: Workflow for nanoparticle preparation and entrapment efficiency analysis.
Caption: Key factors influencing valsartan entrapment efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sustainable Stabilizer-Free Nanoparticle Formulations of Valsartan Using Eudragit® RLPO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and in vitro characterization of valsartan-loaded ethyl cellulose and poly(methyl methacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpps.com [wjpps.com]
- 6. Nanosizing of valsartan by high pressure homogenization to produce dissolution enhanced nanosuspension: pharmacokinetics and pharmacodyanamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Formulation, and Characterization of Valsartan Nanoethosomes for Improving Their Bioavailability [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Process Optimization for Valsartan Disodium Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization process of valsartan (B143634) disodium (B8443419).
Frequently Asked Questions (FAQs)
Q1: What are the different solid forms of valsartan disodium I might encounter?
A1: this compound can exist in various solid forms, primarily as amorphous or different crystalline polymorphs. Several crystalline forms have been identified and are designated as Form A, B, D, E, F, G, and H.[1][2] The amorphous form is also commonly produced.[3] The specific form obtained depends heavily on the crystallization process parameters. It is crucial to control these parameters to obtain the desired polymorph, as different forms can exhibit varying physical and chemical properties, such as solubility and stability.[4][5]
Q2: Which analytical techniques are essential for characterizing this compound crystals?
A2: A combination of analytical techniques is necessary for the comprehensive characterization of this compound solid forms. The most commonly employed methods include:
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form (polymorph) by its unique diffraction pattern.[1][5][6]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal events associated with different polymorphs.[1][6][7]
-
Fourier Transform Infrared Spectroscopy (FT-IR): To confirm the chemical structure and identify potential salt formation or solvates.[7]
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the crystals.[7]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and determine the presence of solvents or water.
A variety of other analytical methods, including HPLC, UPLC, and LC-MS, are used for purity assessment and quantification.[8][9]
Q3: What are the key factors influencing the polymorphic outcome of this compound crystallization?
A3: The final crystalline form of this compound is highly sensitive to the crystallization conditions. Key factors that must be carefully controlled include:
-
Solvent System: The choice of solvent or solvent mixture is critical. Different solvents can lead to the formation of different polymorphs or the amorphous form.[5][10]
-
Temperature: Both the crystallization temperature and the drying temperature play a significant role in determining the final solid form.[3][6]
-
Stirring/Agitation Rate: The rate of stirring can influence nucleation and crystal growth, thereby affecting the polymorphic outcome.
-
Reactant Concentration and Addition Rate: The concentration of valsartan and the rate of addition of the sodium source can impact supersaturation and, consequently, the crystal form.
-
Humidity: Some forms of this compound are hygroscopic, and the presence of moisture during processing or storage can induce polymorphic transformations.[5]
Troubleshooting Guide
Problem 1: The final product is amorphous instead of crystalline.
-
Possible Cause: Rapid precipitation or crashing out of the product from the solution. This can be due to a very high level of supersaturation, rapid cooling, or the use of a strong anti-solvent.
-
Troubleshooting Steps:
-
Control Supersaturation: Decrease the rate of addition of the anti-solvent or the sodium source.
-
Optimize Cooling Profile: Implement a slower, more controlled cooling ramp.
-
Solvent Selection: Experiment with solvent systems that have a moderate solubility for this compound to allow for slower crystal growth.
-
Seeding: Introduce seed crystals of the desired polymorph to encourage heterogeneous nucleation and growth of the target crystalline form.
-
Problem 2: An undesired polymorph is obtained.
-
Possible Cause: The crystallization conditions are favoring the nucleation and growth of a metastable or undesired polymorph.
-
Troubleshooting Steps:
-
Review Solvent System: The choice of solvent is a primary driver of polymorphism. Consult literature for solvent systems known to produce the desired form. For example, specific crystalline forms have been prepared using solvents like isopropanol, methyl tert-butyl ether, and acetone.[3][6]
-
Adjust Temperature: The temperature of crystallization can significantly influence the polymorphic outcome. Experiment with different temperatures within the process.
-
Control Stirring: The agitation rate can affect both nucleation kinetics and crystal growth. Vary the stirring speed to see its impact on the final form.
-
Slurry Experiment: Slurrying the undesired polymorph in a suitable solvent at a specific temperature can sometimes convert it to the more stable, desired form.
-
Problem 3: The product has poor flowability.
-
Possible Cause: The crystals may be acicular (needle-shaped) or have a wide particle size distribution with a high percentage of fines. Amorphous material also tends to have poor flow properties.[11][12]
-
Troubleshooting Steps:
-
Optimize Crystal Habit: Modify crystallization parameters to favor the growth of more equant (cubic or spherical) crystals. This can sometimes be achieved by adjusting the solvent system, cooling rate, or using additives.
-
Control Particle Size: Implement controlled cooling and agitation to influence the particle size distribution. Seeding can also help in achieving a more uniform particle size.
-
Spherical Crystallization/Agglomeration: Techniques like crystallo-co-agglomeration can be employed to produce spherical crystals with improved flow properties.[11][12]
-
Experimental Protocols
Protocol 1: Preparation of Crystalline this compound
This protocol is a general guideline based on common procedures found in the literature.[3] Specific parameters may need to be optimized to obtain a particular polymorph.
-
Dissolution: Dissolve valsartan free acid (e.g., 20.0 g) in a suitable alcohol such as isopropyl alcohol (e.g., 9.3 volumes).
-
Salt Formation: Add a 2.0 N solution of sodium hydroxide (B78521) (e.g., 2.3 volumes) to the valsartan solution.
-
Stirring: Stir the resulting solution at room temperature for approximately 1 hour.
-
Solvent Removal: Distill the solvent at a controlled temperature (e.g., 40-45°C) under vacuum.
-
Solvent Swap (Optional): Add another volume of isopropyl alcohol (e.g., 4.5 volumes) and repeat the distillation to ensure complete removal of water.
-
Crystallization: Add an anti-solvent, such as methyl tert-butyl ether (e.g., 10.0 volumes), at room temperature.
-
Maturation: Stir the suspension at room temperature for 2-4 hours to allow for complete crystallization.
-
Isolation: Filter the solid product.
-
Drying: Dry the isolated solid under vacuum at an elevated temperature (e.g., 55-60°C).
Protocol 2: Preparation of Amorphous this compound
This protocol provides a general method for producing amorphous this compound.[3]
-
Reaction Mixture: Prepare a solution of sodium hydroxide (e.g., 2.03 equivalents) in methanol (B129727) (e.g., 2 volumes) and stir at 55-60°C for 20-30 minutes.
-
Cooling: Cool the sodium hydroxide solution to 25-30°C.
-
Addition: Add the cooled sodium hydroxide solution dropwise to a solution of valsartan (e.g., 25 g) in methanol (e.g., 3 volumes).
-
Stirring: Stir the resulting solution at 25-30°C for 1 hour.
-
Degassing: Degas the solution for 1-2 hours at 50-60°C.
-
Cooling: Cool the solution to 25-30°C.
-
Precipitation: Add an anti-solvent, such as n-heptane (e.g., 5 volumes), and stir for 1-2 hours at room temperature.
-
Isolation: Filter the precipitate under a nitrogen atmosphere and wash with n-heptane (e.g., 1 volume).
-
Drying: Dry the solid under reduced pressure at 60-65°C.
Data Presentation
Table 1: Summary of Process Parameters for Different this compound Forms
| Solid Form | Key Solvents | Reagents | Temperature (°C) | Key Process Steps | Reference |
| Crystalline | Isopropyl alcohol, Methyl tert-butyl ether | 2.0N Sodium hydroxide | 40-45 (Distillation), 55-60 (Drying) | Distillation, Anti-solvent addition | [3] |
| Amorphous | Methanol, n-heptane | Sodium hydroxide | 50-60 (Degassing), 60-65 (Drying) | Degassing, Anti-solvent precipitation | [3] |
| Form A | Isopropanol, n-heptane/ethanol | Sodium hydroxide | 40 (Drying) | Reduced pressure concentration, Slurrying | [6] |
| Form B | Water, 3-pentanone | Sodium hydroxide | Ambient | Reduced pressure concentration | [1] |
| Form E | Dioxane | This compound salt | Ambient | Stirring for 72h | [6] |
| Form F | Ethyl acetate | This compound salt | Ambient | Stirring for 72h | [1][6] |
Visualizations
Caption: General experimental workflow for this compound crystallization.
Caption: Logical workflow for troubleshooting undesired polymorph formation.
References
- 1. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP3498698A1 - Solid forms of this compound and process of preparation thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. WO2018040065A1 - Crystal forms of this compound salt - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. wjpmr.com [wjpmr.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Troubleshooting the Poor Flow Problem of Valsartan Drug Powder Using the Crystallo-Co-Agglomeration Technique | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Solving tablet sticking issues in valsartan manufacturing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address tablet sticking issues commonly encountered during the manufacturing of valsartan (B143634) tablets.
Troubleshooting Guide
Question: We are experiencing significant sticking of valsartan tablets to the punch faces. What are the potential causes and how can we troubleshoot this issue?
Answer:
Tablet sticking during valsartan manufacturing is a multifaceted issue stemming from formulation, processing, and environmental factors. A systematic approach is crucial for effective troubleshooting.
1. Formulation-Related Causes and Solutions:
-
Moisture Content: Valsartan's hygroscopic nature makes it prone to sticking, especially in the presence of excess moisture.[1][2] Capillary action due to high moisture content can increase adhesion forces between the granules and the punch tip.[3][4]
-
Inadequate Lubrication: Insufficient or improperly mixed lubricant is a primary cause of sticking.[5] Lubricants form a barrier between the tablet surface and the punch faces, reducing friction.[6][7]
-
Binder Concentration: Excessive binder can lead to harder granules that are more prone to sticking.
-
Solution: Evaluate and optimize the binder concentration in your formulation.
-
-
Excipient Compatibility: Incompatibility between valsartan and certain excipients can contribute to sticking.
-
Solution: Ensure all excipients are compatible with valsartan. Studies have shown valsartan to be incompatible with crospovidone and hypromellose under accelerated stability conditions.[10]
-
2. Processing-Related Causes and Solutions:
-
Compression Force: Inadequate compression force can result in softer tablets with higher sticking tendencies. Conversely, excessive force can also sometimes exacerbate sticking.
-
Solution: Optimize the main compression force. A study on a valsartan and pravastatin (B1207561) fixed-dose combination tablet found an ideal compression force range of 8 to 12 kN.[11] Increasing compression force generally increases tablet hardness and can reduce sticking.[12][13]
-
-
Compression Speed (Turret Speed): High turret speeds can lead to insufficient dwell time, air entrapment, and increased friction, all of which can contribute to sticking.
-
Solution: Optimize the turret speed. A study indicated an ideal press speed range of 15 to 25 rpm for a valsartan combination tablet.[11]
-
-
Tooling: Worn or improperly maintained punches and dies can have surface imperfections that promote sticking.
-
Solution: Regularly inspect and polish punches and dies. Ensure proper cleaning and storage procedures are followed. Consider using tooling with specialized coatings to reduce sticking.
-
3. Environmental Causes and Solutions:
-
Humidity: High ambient humidity can cause the hygroscopic valsartan formulation to absorb moisture, leading to sticking.
-
Solution: Control the relative humidity (RH) of the manufacturing suite. For valsartan and sacubitril (B1662468) tablets, a relative humidity of not more than 40-50% is recommended.[1] Maintaining RH below 40% at all stages is advisable.[2]
-
-
Temperature: Elevated temperatures can soften certain excipients, increasing their tackiness and the likelihood of sticking.
-
Solution: Maintain a controlled temperature in the compression room.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of magnesium stearate (B1226849) to prevent sticking in valsartan tablets?
A1: The optimal concentration of magnesium stearate typically ranges from 0.5% to 2.0% w/w. However, the exact amount should be determined through a lubricant sensitivity study for your specific formulation. Over-lubrication can negatively impact tablet hardness and dissolution.[8][9]
Q2: How does compression force affect valsartan tablet sticking?
A2: Compression force plays a critical role. Insufficient force can lead to weak tablets that are more prone to sticking. Increasing the compression force generally increases tablet hardness and reduces sticking.[12][13] However, an optimal range must be determined, as excessive force can sometimes cause other tableting issues. For a valsartan combination tablet, a range of 8 to 12 kN was found to be ideal.[11]
Q3: What are the ideal environmental conditions for manufacturing valsartan tablets?
A3: Due to the hygroscopic nature of valsartan, environmental control is crucial. It is recommended to maintain the relative humidity below 40-50% and to control the temperature in the manufacturing area.[1][2]
Q4: Can the type of granulation process influence sticking?
A4: Yes. While wet granulation is a common method, if not properly controlled, it can introduce excess moisture, leading to sticking.[14] If sticking persists with wet granulation, consider using a non-aqueous solvent like isopropanol (B130326) or exploring dry granulation methods such as slugging or roller compaction.[2]
Q5: What analytical tests can be used to evaluate the effectiveness of troubleshooting efforts?
A5: Key in-process and finished product tests include:
-
Tablet Hardness: To ensure tablets are within the target range (typically 4-10 kg/cm ² for oral tablets).[15]
-
Tablet Friability: To assess the tablet's ability to withstand abrasion. A weight loss of less than 1% is generally acceptable.[16]
-
In-vitro Dissolution: To ensure that any changes made to the formulation or process do not negatively impact the drug release profile.[16][17][18]
-
Visual Inspection: For signs of picking, sticking, or other surface defects.
Data Presentation
Table 1: Recommended Starting Process Parameters for Valsartan Tablet Compression
| Parameter | Recommended Range | Rationale |
| Relative Humidity | < 40-50% | Valsartan is hygroscopic; lower humidity prevents moisture absorption and sticking.[1][2] |
| Temperature | 20-25°C | Prevents softening of excipients that can lead to sticking. |
| Magnesium Stearate | 0.5 - 2.0% w/w | Balances lubrication to prevent sticking with potential negative impacts on hardness and dissolution.[8] |
| Compression Force | 8 - 12 kN | Optimizes tablet hardness to reduce sticking.[11] |
| Turret Speed | 15 - 25 rpm | Ensures sufficient dwell time to prevent air entrapment and reduce friction.[11] |
Note: These are starting ranges and should be optimized for your specific formulation and equipment.
Experimental Protocols
1. Protocol: Lubricant Sensitivity Study
Objective: To determine the optimal concentration of a lubricant (e.g., magnesium stearate) that minimizes sticking while maintaining acceptable tablet quality attributes.
Methodology:
-
Prepare several small batches of the final valsartan blend with varying concentrations of magnesium stearate (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/w).
-
Ensure each batch is blended for a consistent and adequate time to ensure uniform lubricant distribution.
-
Compress each batch into tablets using the target compression force and speed.
-
During compression, visually inspect the punch faces for any signs of sticking or filming after a set number of compressions (e.g., every 500 tablets).
-
Collect tablet samples from each batch and evaluate them for:
-
Hardness
-
Friability
-
Disintegration Time
-
In-vitro Dissolution Profile
-
-
Analyze the data to identify the lubricant concentration that provides the best balance between preventing sticking and maintaining desired tablet quality.
2. Protocol: Optimization of Compression Parameters
Objective: To identify the optimal compression force and turret speed to minimize sticking and produce tablets with desired physical properties.
Methodology:
-
Utilize a Design of Experiments (DoE) approach, such as a 2² full factorial design, with compression force and turret speed as the factors.[12][13]
-
Define the low and high levels for each factor based on equipment capabilities and preliminary trials (e.g., Compression Force: 8 kN and 12 kN; Turret Speed: 15 rpm and 25 rpm).[11]
-
Prepare a single, homogenous batch of the final valsartan blend.
-
Perform compression runs for all the experimental combinations defined by the DoE.
-
During each run, monitor for sticking and collect tablet samples.
-
Evaluate the collected tablets for critical quality attributes (CQAs) such as hardness, thickness, friability, and disintegration time.
-
Analyze the results using statistical software to determine the main effects and interactions of the process parameters on the CQAs.
-
Identify the optimal operating ranges for compression force and turret speed that result in minimal sticking and tablets that meet all quality specifications.
3. Protocol: Tablet Hardness and Friability Testing
Objective: To assess the mechanical strength of the compressed valsartan tablets.
Methodology for Hardness Testing: [15][19]
-
Use a calibrated tablet hardness tester.
-
Place a single tablet on the testing platform.
-
Initiate the test, applying a diametrical crushing force until the tablet fractures.
-
Record the force required to break the tablet in kilograms (kg) or Newtons (N).
-
Repeat for a representative sample of tablets (e.g., n=10) and calculate the average hardness.
Methodology for Friability Testing: [15][20]
-
Take a sample of tablets (for tablets with a unit weight ≤ 650 mg, use a sample as close as possible to 6.5 g; for tablets > 650 mg, use 10 tablets).[20]
-
Accurately weigh the initial sample (W_initial).
-
Place the tablets in a friabilator drum.
-
Rotate the drum 100 times.[20]
-
Remove the tablets, carefully de-dust them, and accurately re-weigh the sample (W_final).
-
Calculate the percentage friability using the formula: % Friability = [(W_initial - W_final) / W_initial] * 100
Visualizations
Caption: Factors contributing to tablet sticking in valsartan manufacturing.
Caption: A systematic workflow for troubleshooting tablet sticking issues.
Caption: The interplay of cohesive and adhesive forces determining tablet sticking.
References
- 1. EP3694493A1 - Tablet containing valsartan and sacubitril - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. tablettingscience.com [tablettingscience.com]
- 5. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic evaluation of common lubricants for optimal use in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. tianjiutech.com [tianjiutech.com]
- 15. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 16. rjptonline.org [rjptonline.org]
- 17. Valsartan Orodispersible Tablets: Formulation, In vitro/In vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 20. Hardness and Friability Test for Tablets [pharmaspecialists.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for the analysis of valsartan (B143634) and its related compounds. It offers troubleshooting guides and frequently asked questions in a user-friendly format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for valsartan and its related compounds?
A1: The most prevalent analytical techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS) for enhanced specificity and identification of impurities.[1][2][3] Reverse-phase HPLC with a C18 column is a widely used method.[4][1][5]
Q2: What are the critical impurities associated with valsartan?
A2: Besides degradation products, there has been significant concern regarding the presence of nitrosamine (B1359907) impurities, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), which are classified as probable human carcinogens.[6][7][8][9][10] These impurities can form during the synthesis of the valsartan active pharmaceutical ingredient (API).[7][8] Other process-related impurities and chiral impurities are also monitored.[3][11]
Q3: Why is LC-MS preferred over HPLC-PDA for degradation studies of valsartan?
A3: In some cases, HPLC with Photodiode Array (PDA) detection may fail to indicate degradation, as some degradation products can co-elute with the main valsartan peak.[5][12] LC-MS provides the necessary selectivity to identify and quantify these co-eluting degradation products, making it essential for comprehensive stability-indicating method development.[5][12]
Q4: Under what conditions is valsartan typically found to be unstable?
A4: Forced degradation studies have shown that valsartan is susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[3] Mild degradation has also been observed under photolytic (UV light) conditions.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of valsartan.
Issue 1: High Backpressure in the HPLC System
-
Question: My HPLC system is showing unusually high backpressure during valsartan analysis. What are the possible causes and how can I resolve this?
-
Answer: High backpressure is a common issue that can stem from several sources. A systematic approach is necessary to identify and rectify the problem.
-
Potential Causes:
-
Troubleshooting Steps:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.
-
Backflush the Column: If the column is the source of high pressure, reverse the column direction and flush with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) at a low flow rate.[14]
-
Check Filters and Frits: If the pressure remains high without the column, inspect and clean or replace the inline filter and column inlet frit.[13]
-
Mobile Phase Preparation: Ensure the mobile phase is properly filtered and degassed. If using buffers, ensure they are fully dissolved and compatible with the organic modifier to prevent precipitation.[13]
-
Troubleshooting workflow for high backpressure. -
Issue 2: Peak Tailing or Splitting for Valsartan Peak
-
Question: I am observing significant peak tailing or splitting for the valsartan peak. What could be causing this and how can I improve the peak shape?
-
Answer: Poor peak shape can compromise the accuracy and precision of your analysis. The issue can originate from the column, the mobile phase, or the sample itself.
-
Potential Causes:
-
Column Overload: Injecting too much sample can lead to peak tailing.[13]
-
Column Degradation: A void at the head of the column or a contaminated frit can disrupt the sample path, causing peak splitting.[14]
-
Secondary Interactions: Interactions between the acidic valsartan molecule and active sites on the silica (B1680970) packing material can cause tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of valsartan and lead to poor peak shape.
-
Sample Solvent Effects: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.
-
Check the Column: If the problem persists, try a new or proven column to rule out column degradation.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH. For an acidic compound like valsartan, a lower pH (e.g., 2.5-3.0) is often used to suppress ionization and reduce tailing.[4]
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve and inject your sample in the mobile phase.
-
Troubleshooting workflow for poor peak shape. -
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Valsartan
This protocol is based on a validated method for the determination of valsartan in the presence of its degradation products.[4]
-
Instrumentation: HPLC system with a UV detector (e.g., Waters 2695).[4]
-
Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of 0.02 M sodium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile in a 58:42 (v/v) ratio.[4]
-
Detection Wavelength: 254 nm.[1]
-
Column Temperature: Ambient.[4]
-
Standard Solution Preparation: Prepare a stock solution of valsartan (e.g., 1 mg/mL) in acetonitrile. Dilute with the mobile phase to achieve the desired working concentrations (e.g., 1-200 µg/mL).[4]
-
Sample Preparation (Tablets): Weigh and crush tablets to a fine powder. Dissolve an amount of powder equivalent to a single dose in acetonitrile, sonicate to ensure complete dissolution, and dilute to the final concentration with the mobile phase. Filter through a 0.45 µm filter before injection.[17]
Protocol 2: Forced Degradation Study of Valsartan
This protocol outlines the conditions for stress testing to identify potential degradation products.[4][3][15]
-
Acid Hydrolysis: Reflux valsartan solution (e.g., 0.5 mg/mL) in 1 M HCl for a specified period (e.g., 24 hours at 70°C). Neutralize the solution before analysis.[3]
-
Alkaline Hydrolysis: Reflux valsartan solution in 1 M NaOH for a specified period (e.g., 24 hours at 70°C). Neutralize the solution before analysis.[3]
-
Oxidative Degradation: Treat valsartan solution with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid valsartan powder to dry heat (e.g., 70°C) for a specified duration.
-
Photolytic Degradation: Expose valsartan solution to UV light (e.g., 320–400 nm) in a photostability chamber.[4]
Data and Method Parameters
The following tables summarize quantitative data and chromatographic conditions from various published methods for valsartan analysis.
Table 1: Summary of HPLC Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 1-200 µg/mL | [4] |
| 4-12 µg/mL | [18] | |
| 40-140 µg/mL | [17] | |
| 80-240 ppm | [15] | |
| Limit of Detection (LOD) | 1.24 µg/mL | [19] |
| 2.72 µg/mL | [17] | |
| Limit of Quantitation (LOQ) | 0.993 µg/mL | [4] |
| 3.6 µg/mL | [19] | |
| 8.25 µg/mL | [17] | |
| Accuracy (% Recovery) | 98.6-100.5% | [19] |
| 99.0-100.2% | [17] |
Table 2: Comparison of Chromatographic Conditions
| Parameter | Method A | Method B | Method C |
| Reference | [4] | [15] | [18] |
| Column | Waters Symmetry C18 (250x4.6mm, 5µm) | SHIMADZU LC2010C HT | X terra RP-18 (100x4.6mm, 5µm) |
| Mobile Phase | 0.02M NaH₂PO₄ (pH 2.5) : Acetonitrile (58:42) | Acetonitrile : Water : Glacial Acetic Acid (50:50:0.1) | Water : Acetonitrile : Glacial Acetic Acid (550:450:1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.0 mL/min |
| Detection λ | Not Specified | 230 nm | 248 nm |
| Retention Time | 9.3 min | Not Specified | 2.53 min |
References
- 1. HPLC Analysis of Valsartan | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Laboratory analysis of valsartan products | FDA [fda.gov]
- 7. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ankinlaw.com [ankinlaw.com]
- 10. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 11. phenomenex.com [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 15. hrpub.org [hrpub.org]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Enhancing the Stability of Amorphous Valsartan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the stability of amorphous valsartan (B143634).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my amorphous valsartan recrystallizing during storage or processing?
A1: Amorphous valsartan is thermodynamically metastable, meaning it has a natural tendency to convert to a more stable, lower-energy crystalline form.[1] This conversion can be triggered by several factors:
-
Temperature: Storing the material at temperatures near or above its glass transition temperature (Tg) significantly increases molecular mobility, facilitating the arrangement of molecules into a crystal lattice. The reported Tg for valsartan is approximately 65-78°C, but this can vary based on the preparation method and purity.[2][3]
-
Humidity: Water acts as a plasticizer, lowering the Tg of the amorphous solid.[4] Increased moisture content enhances molecular mobility even at room temperature, promoting recrystallization.
-
Mechanical Stress: Processes like milling or high-pressure compression can introduce the energy required to initiate crystallization.
-
Impurities: The presence of crystalline seeds can act as templates, accelerating the crystallization process.
Troubleshooting Tip: If you observe recrystallization (confirmed by PXRD showing sharp peaks or DSC showing a melting endotherm), first evaluate your storage conditions. Ensure the temperature is well below the Tg and the relative humidity (RH) is low. Consider storing samples in a desiccator with a suitable drying agent.
Q2: How can I prevent the recrystallization of amorphous valsartan?
A2: The primary strategy is to inhibit molecular mobility and prevent the nucleation and growth of crystals. Two common and effective approaches are:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing valsartan in a polymer matrix. The polymer physically separates valsartan molecules, hinders molecular motion, and can increase the overall Tg of the mixture. Common polymers include Poloxamer 188, HPMC, and various grades of Kollidon®.
-
Co-amorphous Systems: This technique involves creating a single amorphous phase of valsartan with another low-molecular-weight compound, known as a co-former. Stability is enhanced through specific molecular interactions, such as hydrogen bonding, between valsartan and the co-former.[5] Suitable co-formers include amino acids (e.g., L-arginine, L-lysine), other APIs, or small molecules like 2-aminopyridine.[5][6] Co-amorphous systems have been shown to remain physically stable for at least 3 months at 40°C under dry conditions.[6]
Q3: My characterization results are ambiguous. How can I definitively confirm the amorphous state of my valsartan sample?
A3: A multi-technique approach is recommended for unambiguous characterization:
-
Powder X-ray Diffraction (PXRD): This is the gold standard. A truly amorphous sample will exhibit a broad, diffuse "halo" pattern with no sharp Bragg peaks. Crystalline material will show distinct, sharp peaks.
-
Differential Scanning Calorimetry (DSC): An amorphous material will show a characteristic step-like change in the heat flow curve, known as the glass transition (Tg).[3] You should not see a sharp melting endotherm unless the sample crystallizes during the heating process (cold crystallization), which would appear as an exothermic event before the melt.
-
Solid-State NMR (SSNMR): This powerful technique can distinguish between different amorphous forms (e.g., the more ordered 'AR' form vs. the fully amorphous 'AM' form) by probing the local molecular environment and mobility.[2][7]
-
Scanning Electron Microscopy (SEM): While not definitive on its own, SEM can provide morphological evidence. Amorphous particles often appear as irregular shapes, while crystalline forms may have distinct habits like needles or plates.[8]
Q4: I'm observing chemical degradation in my amorphous valsartan formulation. What are the likely causes and how can I investigate them?
A4: Amorphous valsartan can be susceptible to chemical degradation, particularly through hydrolysis and oxidation.
-
Common Degradation Pathways: Under acidic conditions, the primary degradation pathway is the hydrolysis of the amide bond.[9][10][11] Oxidative stress (e.g., exposure to peroxides) can also lead to degradation products.[12][13]
-
Investigation Strategy: To identify the cause, perform a forced degradation study . Expose your valsartan sample to various stress conditions as recommended by ICH guidelines (e.g., acid, base, oxidation, heat, and photolysis).[12][14][15]
-
Analytical Method: Use a stability-indicating HPLC method to analyze the stressed samples. This method must be able to separate the intact valsartan peak from all potential degradation product peaks.[12][14]
-
Crucial Tip: Standard HPLC with UV/PDA detection may be insufficient, as some degradation products of valsartan can co-elute with the parent drug.[9][10] It is highly recommended to use HPLC coupled with Mass Spectrometry (LC-MS) for reliable detection and identification of degradation products.[9][10]
-
-
Excipient Incompatibility: Certain excipients can promote degradation. Studies have shown that valsartan can be incompatible with crospovidone and hypromellose under accelerated stability conditions (40°C / 75% RH).[4][16] Always perform compatibility studies with your chosen excipients.
Data Presentation: Stabilization Strategies
The following table summarizes key findings from studies on stabilizing amorphous valsartan.
| Stabilization Strategy | Excipient / Co-former | Preparation Method | Key Stability & Performance Findings |
| Co-amorphous System | L-Arginine, L-Lysine, L-Histidine | Vibrational Ball Milling | Physically stable for at least 3 months at 40°C (dry conditions). Significantly increased dissolution rate compared to amorphous valsartan alone.[6] |
| Co-amorphous System | 2-Aminopyridine (1:2 molar ratio) | Solvent Evaporation | Physically stable for 6 months at room temperature (dry conditions). Showed a 4.5-fold and 15.6-fold increase in solubility in 0.1 N HCl and water, respectively.[5] |
| Solid Dispersion | Poloxamer 188 | Melting Method | Resulting solid dispersion was stable under accelerated storage conditions. Confirmed to be in amorphous form via PXRD and DSC, leading to enhanced dissolution. |
| Solid Dispersion | Solubility-enhancing polymers | Spray Drying, Melt Extrusion | Can produce valsartan in a form that exhibits improved bioavailability. A significant portion of the valsartan is rendered amorphous.[17] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Valsartan
This protocol outlines a general procedure for stress testing to evaluate the intrinsic stability of valsartan and validate a stability-indicating analytical method.
-
Prepare Stock Solution: Accurately weigh and dissolve valsartan in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat the solution in a water bath at 60-70°C for 1-6 hours.[12][18] After the specified time, cool the solution and neutralize it with an equivalent amount of 1 M NaOH. Dilute to a final concentration with the mobile phase.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Heat the solution in a water bath at 60-70°C for 1-6 hours.[12][18] After the specified time, cool and neutralize with 1 M HCl. Dilute to a final concentration with the mobile phase.
-
Oxidative Degradation: Treat a portion of the drug solution with 3-7% hydrogen peroxide (H₂O₂) and heat at 60°C for several hours.[11][12] Dilute to a final concentration with the mobile phase.
-
Thermal Degradation: Expose the solid valsartan powder to dry heat at 105°C for 12 hours or at 50°C for 8 hours.[15][18] After exposure, dissolve the powder and dilute to the final concentration.
-
Photolytic Degradation: Expose a valsartan solution to UV light (e.g., in a photostability chamber) for a specified duration.[11][14]
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC or UPLC-MS method.[13][14]
Protocol 2: Characterization of Amorphous State by DSC
This protocol describes a typical DSC experiment to determine the glass transition (Tg) of an amorphous valsartan sample.
-
Sample Preparation: Accurately weigh 2-5 mg of the amorphous valsartan powder into a standard aluminum DSC pan.[8] Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen at a flow rate of 20-50 mL/min.[3][8]
-
Thermal Program:
-
Equilibrate the cell at a low temperature (e.g., 25°C).
-
Ramp the temperature up at a constant heating rate (e.g., 10°C/min) to a temperature above the expected Tg but below decomposition (e.g., 140°C).[1][3][8]
-
(Optional) Hold at the high temperature for a few minutes to erase thermal history.
-
Cool the sample back down to the starting temperature at a controlled rate.
-
Perform a second heating ramp under the same conditions as the first. The Tg is typically reported from the second heat to ensure a consistent thermal history.
-
-
Data Analysis: Analyze the heat flow vs. temperature curve from the second heating scan. The Tg is observed as a stepwise shift (an inflection point) in the baseline.
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental and logical workflows for working with amorphous valsartan.
Caption: Troubleshooting workflow for amorphous valsartan instability.
Caption: Workflow for developing a stable amorphous valsartan formulation.
Caption: Simplified degradation pathways for valsartan under stress.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Coamorphous Systems of Valsartan: Thermal Analysis Contribution to Evaluate Intermolecular Interactions Effects on the Structural Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Amino acids as co-amorphous excipients for tackling the poor aqueous solubility of valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nveo.org [nveo.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Identification and Characterization of Degradation Products of Valsartan by UPLC/Q-TOF-MS Technique - ProQuest [proquest.com]
- 14. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hrpub.org [hrpub.org]
- 16. researchgate.net [researchgate.net]
- 17. WO2008076780A2 - Amorphous valsartan and the production thereof - Google Patents [patents.google.com]
- 18. acgpubs.org [acgpubs.org]
Validation & Comparative
A Comparative Dissolution Study of Marketed Valsartan Brands
This guide provides a comprehensive comparison of the in-vitro dissolution performance of various commercially available valsartan (B143634) tablets. Valsartan is an angiotensin II receptor blocker widely prescribed for the treatment of hypertension and heart failure.[1][2] As a Biopharmaceutical Classification System (BCS) Class II drug, it is characterized by high permeability but low aqueous solubility.[1][3] Consequently, the dissolution rate of the tablet can be the rate-limiting step for drug absorption and can significantly impact its bioavailability and therapeutic efficacy.[3]
This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to facilitate the evaluation and comparison of different valsartan formulations.
Experimental Protocols
The following methodology outlines a standard protocol for the comparative dissolution study of valsartan tablets, compiled from established pharmacopeial methods and published research.[1][4][5]
1. Materials and Equipment:
-
Dissolution Apparatus: USP Apparatus II (Paddle Method)[3][4]
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer.[1]
-
Reagents: Monobasic potassium phosphate (B84403), sodium hydroxide, deionized water.
2. Dissolution Test Parameters: The dissolution conditions are critical for ensuring reproducible and relevant results.
| Parameter | Specification |
| Apparatus | USP Type II (Paddle) |
| Dissolution Medium | 900 mL of pH 6.8 phosphate buffer[1][4][5] |
| Temperature | 37 ± 0.5 °C[1][3] |
| Rotation Speed | 50 rpm[1][3][4] |
| Sampling Volume | 5 mL (to be replaced with fresh medium)[1] |
| Sampling Time Points | 15, 30, 45, and 60 minutes[1] |
| Analysis Wavelength | 250 nm[1] |
3. Procedure:
-
Prepare 900 mL of pH 6.8 phosphate buffer and bring it to a temperature of 37 ± 0.5 °C in each dissolution vessel.
-
Place one valsartan tablet in each vessel, ensuring no air bubbles are present on the tablet surface.
-
Start the paddle rotation at 50 rpm.
-
At each specified time point (15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain sink conditions.[1]
-
Filter the collected samples through a 0.45-µm syringe filter.
-
Measure the absorbance of the filtered samples using a UV-Vis spectrophotometer at a wavelength of 250 nm, using the phosphate buffer as a blank.
-
Calculate the cumulative percentage of valsartan dissolved at each time point using a previously prepared standard curve.
Data Presentation: Comparative Dissolution Profiles
The following table summarizes the percentage of drug release from different brands of valsartan tablets as reported in various independent studies. This allows for a direct comparison of their in-vitro performance.
| Time (minutes) | Study 1 - Brand A (Reference)[1] | Study 1 - Brand B[1] | Study 1 - Brand C[1] | Study 1 - Brand D[1] | Study 2 - Brand A[3] | Study 2 - Brand B[3] | Study 2 - Brand C[3] | Study 3 - Brand A[7] | Study 3 - Brand B[7] | Study 3 - Brand C[7] |
| 10 | - | - | - | - | 49.50% | 20.62% | 18.37% | - | - | - |
| 15 | >85% | >85% | >85% | >85% | - | - | - | - | - | - |
| 20 | - | - | - | - | 55.49% | 55.50% | 24.00% | - | - | - |
| 30 | - | - | - | - | 57.37% | 67.87% | 40.87% | - | - | - |
| 40 | - | - | - | - | 60.75% | 71.99% | 56.99% | - | - | - |
| 50 | - | - | - | - | 64.12% | 80.62% | 62.99% | - | - | - |
| 60 | - | - | - | - | 77.24% | 83.24% | 78.74% | 94.51% | 93.87% | 94.22% |
Note: Data is compiled from separate studies conducted in different regions (Pakistan, Bangladesh, India) and may involve different tablet strengths (e.g., 40 mg or 80 mg). Direct cross-study brand comparison should be made with caution.
Diagrams and Workflows
Visual representations of the experimental process and underlying principles provide clarity for complex procedures and relationships.
Caption: Experimental workflow for the in-vitro dissolution testing of valsartan tablets.
Caption: Logical relationship between dissolution and therapeutic equivalence for BCS Class II drugs.
Comparison and Analysis
The data reveals variability in the dissolution performance among different brands of valsartan.
-
In a study conducted in Pakistan, four different brands of 80 mg valsartan tablets were evaluated. All tested brands, including three generics and one reference multinational brand, showed more than 85% drug release within 15 minutes, indicating rapid dissolution.[1] The dissolution profiles of the generic brands were found to be comparable to the reference brand, with similarity (f2) and difference (f1) factors falling within the acceptable ranges of 50-100 and 0-15, respectively.[1][6]
-
Conversely, a study of three brands in Bangladesh showed significant differences.[3] After 60 minutes, only one brand (Brand B) met the common pharmacopeial specification of releasing not less than 80% of the drug, with a release of 83.24%. The other two brands (Brand A and Brand C) failed to comply, releasing 77.24% and 78.74%, respectively.[3]
-
A study in India on 40 mg tablets showed that all three tested brands achieved over 93% drug release, demonstrating compliance with pharmacopeial standards.[7]
These findings underscore the importance of rigorous quality control and comparative studies. While many generic versions perform equivalently to the innovator brand, some may exhibit slower or incomplete dissolution, which could potentially impact their clinical effectiveness.[3][8] For BCS Class II drugs like valsartan, such differences in dissolution can lead to variability in drug absorption and may affect bioequivalence.[9]
Conclusion
This guide demonstrates that while many marketed valsartan brands meet the required quality standards for dissolution, significant variability can exist. The provided experimental protocol offers a standardized framework for conducting comparative dissolution studies. The data presented highlights that not all generic products are interchangeable based solely on containing the same active ingredient. For researchers and drug developers, these findings emphasize the necessity of performing thorough in-vitro dissolution testing to ensure product quality and predict in-vivo performance, ultimately safeguarding therapeutic equivalence and patient safety.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. uspnf.com [uspnf.com]
- 5. uspbpep.com [uspbpep.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Quality Control Analysis of Different Marketed Valsartan Tablets: Commercial vs Generic Brands in India | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. The differences between the branded and generic medicines using solid dosage forms: In-vitro dissolution testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
A Comparative Guide to Stability-Indicating HPLC Methods for Valsartan Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of valsartan (B143634) in bulk and pharmaceutical dosage forms. The information presented is collated from various scientific studies and aims to assist researchers in selecting and implementing a suitable analytical method for their specific needs.
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. To ensure the quality, safety, and efficacy of valsartan drug products, it is crucial to employ a validated stability-indicating analytical method. Such a method can accurately quantify the active pharmaceutical ingredient (API) and resolve it from any potential degradation products that may form under various stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] This guide will delve into the experimental protocols of a typical stability-indicating HPLC method for valsartan and compare it with alternative HPLC methodologies.
Experimental Protocols
A robust stability-indicating HPLC method for valsartan involves two key stages: forced degradation studies and method validation.
Forced Degradation (Stress) Studies
Forced degradation studies are performed to demonstrate the specificity of the analytical method by intentionally degrading the drug substance under various stress conditions.[1][3][4] This helps in identifying the likely degradation products and ensuring that they do not interfere with the quantification of the active ingredient.
Typical Stress Conditions for Valsartan:
-
Acid Hydrolysis: Valsartan solution is treated with an acid (e.g., 1 M HCl) and heated (e.g., at 60°C for 6 hours).[4]
-
Alkaline Hydrolysis: The drug solution is exposed to a basic medium (e.g., 1 M NaOH) and heated (e.g., at 60°C for 12 hours).[5]
-
Oxidative Degradation: Valsartan is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-10% H₂O₂), at room temperature or elevated temperatures.[3][4]
-
Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 60°C) for a specified period.[4]
-
Photolytic Degradation: The drug is exposed to UV light (e.g., 200 watt hr/m²) and/or sunlight (e.g., 1.2 Mill lux hrs) to assess its photosensitivity.[3][5]
HPLC Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[6][7][8] The key validation parameters are summarized in the table below.
Data Presentation: Comparison of HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters of different stability-indicating HPLC methods for valsartan, providing a basis for comparison.
Table 1: Comparison of Chromatographic Conditions for Valsartan Analysis
| Parameter | Method A | Method B | Method C |
| Column | Symmetry C18 (250mm × 4.6mm, 5µ)[3] | Inertsil ODS-3 (4.0 x 125 mm, 5µm)[4] | Thermo-hypersil ODS (150 mm × 4.6 mm, 5 µm)[9] |
| Mobile Phase | 0.02 M Sodium Dihydrogen Ortho-phosphate (pH 2.5) : Acetonitrile (58:42 v/v)[3] | 50 mM NaH₂PO₄ (pH 2.6) : Methanol (35:65, v/v)[4] | Water : Acetonitrile : Glacial Acetic Acid (500:500:01)[9] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] | 1.0 mL/min[9] |
| Detection Wavelength | 254 nm[4] | 254 nm[4] | 273 nm[9] |
| Retention Time (min) | 9.38[3] | Approx. 5-6[4] | 4.6[9] |
Table 2: Comparison of Validation Parameters for Valsartan HPLC Methods
| Validation Parameter | Method A | Method B | Method C |
| Linearity Range (µg/mL) | 1–200[3] | 2.4–60[4] | 40–140[9] |
| Correlation Coefficient (r²) | >0.999[3] | >0.999[4] | >0.995[10] |
| LOD (µg/mL) | Not Reported | Not Reported | 2.72[9] |
| LOQ (µg/mL) | 0.993[3] | Not Reported | 8.25[9] |
| Accuracy (% Recovery) | 98.6-101.2%[3] | 98-102%[4] | 99.5%[10] |
| Precision (%RSD) | <2.0%[3] | <2.0%[4] | 1.5%[9] |
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships involved in the validation of a stability-indicating HPLC method for valsartan.
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Caption: Core attributes of a validated stability-indicating analytical method.
Conclusion
The selection of a suitable stability-indicating HPLC method for valsartan analysis is critical for ensuring drug quality. This guide has provided a comparative overview of different validated methods, highlighting key experimental protocols, chromatographic conditions, and validation parameters. The presented data and workflows can serve as a valuable resource for researchers and analytical scientists in the pharmaceutical industry. The choice of a specific method will depend on the available instrumentation, desired run time, and the specific requirements of the analytical task. It is imperative that any selected method is thoroughly validated in the user's laboratory to ensure its suitability for its intended purpose.[6]
References
- 1. hrpub.org [hrpub.org]
- 2. scispace.com [scispace.com]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Valsartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, two common analytical methods for the quantification of valsartan (B143634) in bulk and pharmaceutical dosage forms. The information presented is collated from various validated studies to assist in method selection, development, and cross-validation efforts in a quality control setting.
Comparative Analysis of Method Performance
The selection of an analytical method for routine quality control of valsartan requires a thorough evaluation of its validation parameters. Both HPLC and UV Spectrophotometry offer reliable approaches, each with distinct advantages and limitations. The following tables summarize the key performance characteristics of validated methods for valsartan analysis, providing a basis for objective comparison.
Table 1: Comparison of Validation Parameters for HPLC and UV Spectrophotometric Methods for Valsartan
| Validation Parameter | HPLC Method 1 | HPLC Method 2 | UV Spectrophotometric Method 1 | UV Spectrophotometric Method 2 |
| Linearity Range (µg/mL) | 40-140[1] | 4 - 12 | 2-20[2] | 10-50[3][4] |
| Correlation Coefficient (r²) | 0.9990[1] | >0.995[5] | 0.999[2] | 0.999[3][4] |
| Accuracy (% Recovery) | 99.0-100.2[1] | 99.65 | 99.2[2] | ~100[6] |
| Precision (% RSD) | < 2[1] | - | - | < 2[6] |
| Limit of Detection (LOD) (µg/mL) | 2.72[1] | - | 0.15[2] | - |
| Limit of Quantification (LOQ) (µg/mL) | 8.25[1] | - | 0.45[2] | - |
| Retention Time (min) | 4.6[1] | 2.530 | N/A | N/A |
| λmax (nm) | 273[1] | 248 | 248.21[2] | 250.0[3][4] |
Note: The data presented is a synthesis from multiple sources. Direct comparison of LOD/LOQ between different studies should be done with caution due to variations in experimental conditions.
Detailed Experimental Protocols
Reproducibility is a cornerstone of analytical chemistry. The following sections provide detailed experimental conditions for the HPLC and UV spectrophotometric methods cited in this guide.
High-Performance Liquid Chromatography (HPLC) - Method 1
-
Instrumentation : A Reverse Phase isocratic RP-HPLC system was used.[1]
-
Column : Thermo-hypersil ODS (150 mm × 4.6 mm i.d., 5 µm particle size).[1]
-
Mobile Phase : A mixture of water, acetonitrile, and glacial acetic acid in the ratio of 500:500:01 (v/v/v). The mobile phase was filtered and degassed prior to use.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : UV detection at 273 nm.[1]
-
Injection Volume : 20 µL.[1]
-
Column Temperature : 25°C.[1]
-
Run Time : 10 minutes.[1]
-
Standard Preparation : A stock solution of valsartan (1000 µg/mL) was prepared by dissolving 100 mg of valsartan in 100 mL of a diluent (water:acetonitrile, 50:50 v/v). Working standards were prepared by diluting the stock solution with the diluent.[1]
-
Sample Preparation : Twenty tablets were weighed and crushed. A quantity of powder equivalent to 100 mg of valsartan was dissolved in 50 mL of diluent, sonicated for 30 minutes, and then diluted to 100 mL. The solution was filtered, and 5.0 mL of the filtrate was diluted to 50 mL with the diluent to obtain a final concentration of 100 µg/mL.[1]
High-Performance Liquid Chromatography (HPLC) - Method 2
-
Instrumentation : A Reverse Phase - HPLC system was used.
-
Column : X terra, RP-18 (100mm x 4.6mm, 5µm).
-
Mobile Phase : A degassed mixture of water, Acetonitrile & Glacial acetic acid in the ratio of 550:450:1 (v/v/v).
-
Flow Rate : 2.0 mL/min.
-
Detection : UV detector at 248 nm.
-
Sample Preparation : Twenty tablets were weighed and powdered. A portion of the powder equivalent to 100 mg of valsartan was dissolved in 50 ml of methanol (B129727) and sonicated for 30 min. The solution was cooled and diluted to 100 ml with methanol. After filtration, 5 ml of the solution was diluted to 100 ml with the mobile phase.
UV-Visible Spectrophotometry - Method 1
-
Instrumentation : A UV-Visible Spectrophotometer with 1 cm matched quartz cells.[2]
-
Solvent : A mixture of methanol and water in equal proportion (1:1 v/v).[2]
-
λmax : 248.21 nm.[2]
-
Standard Preparation : A stock solution of valsartan (100 µg/mL) was prepared in the solvent. Further dilutions were made to obtain concentrations in the range of 2-20 µg/mL.[2]
-
Sample Preparation : The average weight of twenty tablets was determined, and the tablets were powdered. A quantity of powder equivalent to 100 mg of valsartan was dissolved in the solvent, sonicated for 15 minutes, filtered, and the volume was made up to 100 mL. Further dilutions were made to achieve the desired concentration.[2]
UV-Visible Spectrophotometry - Method 2
-
Instrumentation : A Shimadzu UV-1700 UV/Vis spectrophotometer with 1 cm matched quartz cells.[4]
-
Solvent : Methanol AR grade.[4]
-
λmax : 250.0 nm (zero-order spectrum).[4]
-
Standard Preparation : A stock solution of valsartan (500 µg/mL) was prepared in methanol. Working standards were prepared by appropriate dilution.[4]
-
Sample Preparation : Twenty tablets were weighed, and the average weight was determined. A quantity of tablet powder equivalent to 30 mg of valsartan was transferred to a 50 mL volumetric flask, dissolved by sonication with methanol, and the volume was made up to the mark. The solution was filtered, and a 5 mL aliquot of the filtrate was further diluted to 100 mL with methanol.[4]
Visualizing the Cross-Validation Workflow
A systematic approach is crucial for the cross-validation of analytical methods. The following diagram illustrates a typical workflow for comparing two analytical methods for the quantification of valsartan.
Caption: Workflow for the cross-validation of two analytical methods for valsartan.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Bioavailability of Different Valsartan Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of various oral formulations of valsartan (B143634), an angiotensin II receptor blocker widely used in the management of hypertension and heart failure. The data presented is compiled from multiple bioequivalence and pharmacokinetic studies to offer an objective overview for researchers, scientists, and professionals in drug development.
Valsartan is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] This inherent property makes its oral bioavailability sensitive to the formulation, with studies showing significant differences between solid and liquid dosage forms.[2][3] The absolute bioavailability of valsartan has been reported to be in the range of 10-35%.[4]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for different valsartan formulations, providing a quantitative comparison of their bioequivalence. The parameters include the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).
| Formulation | Dose (mg) | AUC (µg·h/mL or ng·h/mL) | Cmax (µg/mL or ng/mL) | Tmax (h) | Study Population | Reference |
| Tablets (Reference) | 160 | AUC₀₋₄₈: Not specified | Not specified | Not specified | 24 healthy male volunteers | [5] |
| Tablets (Test - Valzan®) | 160 | Relative Bioavailability to Reference: AUC₀₋₄₈: 95.055%, AUC₀₋∞: 94.55% | Relative Bioavailability to Reference: 97.23% | Not specified | 24 healthy male volunteers | [5] |
| Tablets | 320 (4x80mg) | 44,893 µg/mL·h | 6,430.3 µg/mL | 2 | 15 healthy male volunteers | [6][7][8] |
| Capsules | 320 (4x80mg) | 44,963 µg/mL·h | 5,831.4 µg/mL | 2.5 | 15 healthy male volunteers | [6][7][8] |
| Tablets | 80 | AUC₀₋∞: 20,650 ng·h/mL | 2,808 ng/mL | Not specified | Healthy adults | [3] |
| Oral Solution | 80 | AUC₀₋∞: 34,310 ng·h/mL | 5,756 ng/mL | Not specified | Healthy adults | [3] |
| Extemporaneous Suspension | 80 | AUC₀₋∞ higher by 1.56-fold vs. tablet | Cmax higher by 1.93-fold vs. tablet | Not specified | Healthy adults | [2] |
| Capsules (80mg) | 80 | AUC: 8.54 mg/L·h | 1.64 mg/L | 2 | 12 healthy volunteers | [9] |
| Oral Solution (80mg) | 80 | AUC: 14.32 mg/L·h | 3.25 mg/L | 1 | 12 healthy volunteers | [9] |
Key Findings from Comparative Studies
Bioequivalence studies comparing different brands of valsartan tablets have generally concluded that generic formulations are bioequivalent to the reference brand, with 90% confidence intervals for AUC and Cmax falling within the acceptable range of 80-125%.[5]
Studies comparing solid dosage forms like tablets and capsules have shown no statistically significant differences in their plasma concentration levels, indicating they are bioequivalent.[6][7][8]
However, significant differences in bioavailability are observed when comparing solid and liquid formulations. Both extemporaneous suspensions and oral solutions exhibit a higher rate and extent of absorption compared to tablets.[2][3] The peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) for oral solutions and suspensions were found to be 1.5 to 2.2 times higher than those of the tablet formulation.[2][3] This suggests that the dissolution of valsartan from the solid dosage form is a rate-limiting step in its absorption.
Food has a notable effect on the bioavailability of valsartan, decreasing the AUC by about 40% and Cmax by about 50%.[4][10]
Experimental Protocols
The methodologies employed in the cited bioequivalence studies generally follow a standard design. Below is a detailed description of a typical experimental protocol.
Study Design
The most common study design is a randomized, two-way, crossover design.[5] In some cases, a four-period, fully replicated crossover design is used, particularly for highly variable drugs like valsartan.[1][11]
-
Participants: Healthy adult volunteers, typically male, are recruited for these studies.[5][6][7][8] The number of participants can range from 15 to 78 subjects.[6][7][8][11]
-
Treatment Phases: The study consists of two or more periods separated by a washout period of at least 14 days to ensure complete elimination of the drug from the body before the next administration.[5]
-
Drug Administration: Participants receive a single oral dose of either the test or reference formulation in each period, according to the randomization schedule.
-
Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration (e.g., at 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[5]
Bioanalytical Method
Plasma concentrations of valsartan are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][10][11] Losartan is often used as an internal standard.[6][7][8]
Pharmacokinetic and Statistical Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
AUC₀₋t: The area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.[6]
-
AUC₀₋∞: The area under the plasma concentration-time curve from time zero to infinity.[6]
-
Cmax: The maximum observed plasma concentration.[6]
-
Tmax: The time to reach Cmax.[6]
-
t₁/₂: The elimination half-life.[5]
To determine bioequivalence, the 90% confidence intervals for the geometric mean ratios (test/reference) of log-transformed AUC and Cmax are calculated.[6] For two formulations to be considered bioequivalent, these confidence intervals must fall within the range of 80.00% to 125.00%.[5][11] Analysis of variance (ANOVA) is used to assess the effects of formulation, period, sequence, and subject.[5][12]
Experimental Workflow
The following diagram illustrates the typical workflow of a comparative bioavailability study for different valsartan formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of valsartan oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Formulation and Bioequivalence of Two Valsartan Tablets After a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colombiamedica.univalle.edu.co [colombiamedica.univalle.edu.co]
- 7. A comparative, cross-over, double blind, randomized study for bioequivalence assessment between two formulations of valsartan capsules vs. tablets. | Colombia Medica [colombiamedica.univalle.edu.co]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pharmacokinetics and Bioequivalence of Two Formulations of Valsartan 80 mg Capsules: A Randomized, Single Dose, 4-Period Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
A Head-to-Head Comparison of Valsartan and Other Angiotensin II Receptor Blockers (ARBs) for Researchers and Drug Development Professionals
An objective analysis of the performance of valsartan (B143634) against other leading ARBs, supported by experimental data, detailed protocols, and pathway visualizations to inform research and development in cardiovascular therapeutics.
Angiotensin II receptor blockers (ARBs) are a cornerstone in the management of hypertension and other cardiovascular diseases. By selectively inhibiting the action of angiotensin II at the AT1 receptor, these agents effectively lower blood pressure and confer cardiovascular protection. Valsartan, a widely prescribed ARB, faces competition from a range of other molecules within its class. This guide provides a detailed head-to-head comparison of valsartan with other prominent ARBs, focusing on efficacy, safety, pharmacokinetics, and the underlying mechanisms of action. The information is curated for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the comparative landscape of these critical therapeutic agents.
Efficacy in Blood Pressure Reduction
The primary measure of efficacy for any antihypertensive agent is its ability to reduce blood pressure. Numerous clinical trials have compared valsartan to other ARBs, with results often depending on the specific comparator and the dosages used.
A meta-analysis of 31 randomized controlled trials involving 13,110 patients concluded that valsartan at doses of 160 mg or 320 mg is more effective at lowering both systolic blood pressure (SBP) and diastolic blood pressure (DBP) than losartan (B1675146) at its highest dose of 100 mg.[1][2][3] At comparable doses, valsartan demonstrated similar antihypertensive efficacy to other ARBs.[1]
| ARBs Compared | Dosage | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) | Key Findings | References |
| Valsartan | 160 mg | -15.32 | -11.3 | Valsartan 160mg showed a significant benefit in lowering DBP compared to candesartan (B1668252) 16mg and both SBP and DBP compared to irbesartan (B333) 150mg and losartan 100mg.[4] | [1][4][5] |
| Valsartan | 320 mg | -15.85 | -11.97 | Valsartan 320mg was significantly more effective in reducing SBP and DBP compared to losartan 100mg.[4] | [1][4][5] |
| Losartan | 100 mg | -12.01 | -9.37 | Less effective than higher doses of valsartan.[1][2][3] Some studies show similar efficacy at starting doses (50mg losartan vs 80mg valsartan).[3] | [1][2][3] |
| Irbesartan | 150 mg | -11.76 | -9.24 | Some studies suggest irbesartan provides superior blood pressure reduction compared to valsartan, potentially due to greater antagonism of angiotensin II.[6][7] However, a meta-analysis showed valsartan 160mg to be more effective.[4] | [4][6][7] |
| Olmesartan (B1677269) | 20 mg | -11.3 to -12.5 | -8.5 to -11.5 | Olmesartan 20mg was found to be more effective than valsartan 80mg in reducing 24-hour ambulatory DBP and SBP.[8][9] However, another study showed valsartan 160mg had a more pronounced and earlier antihypertensive effect than olmesartan 20mg.[10][11] | [8][9][10][11] |
| Telmisartan (B1682998) | 80 mg | -20.7 to -22.5 | -16.3 to -16.8 | Studies have shown telmisartan to be more effective than valsartan in reducing blood pressure, particularly during the last 6 hours of the dosing interval.[12][13] However, one study showed similar blood pressure reduction between telmisartan 80mg and valsartan 160mg.[14] | [12][13][14] |
| Azilsartan (B1666440) | 40 mg / 80 mg | -14.9 to -15.3 | - | Azilsartan medoxomil at its maximal dose (80mg) demonstrated superior efficacy in lowering 24-hour systolic BP compared to valsartan at its maximal approved dose (320mg).[15][16][17][18][19] | [15][16][17][18][19] |
| Candesartan | 16 mg | - | - | A meta-analysis indicated that valsartan 160mg had a significant benefit in lowering DBP compared to candesartan 16mg.[4] In heart failure patients already on an ACE inhibitor, adding candesartan or valsartan did not affect mortality but did reduce hospitalizations.[20][21] | [4][20][21] |
Pharmacokinetic and Pharmacodynamic Profiles
The clinical performance of ARBs is influenced by their pharmacokinetic and pharmacodynamic properties. These characteristics, including bioavailability, half-life, and metabolism, vary among the different agents and can impact the magnitude and duration of their antihypertensive effects.[22][23]
| ARB | Bioavailability (%) | Terminal Half-life (hours) | Metabolism | Key Pharmacodynamic Features | References |
| Valsartan | ~25 | 6 | Minimal | Competitive antagonist at the AT1 receptor.[24] Food can reduce absorption. | [25][26] |
| Losartan | ~33 | 2 (parent), 6-9 (active metabolite) | CYP2C9 and CYP3A4 to active metabolite EXP3174 | Prodrug; EXP3174 is a more potent and noncompetitive antagonist.[27][28] | [27][28] |
| Irbesartan | 60-80 | 11-15 | Glucuronidation | Noncompetitive (insurmountable) antagonist.[24] High bioavailability.[28] | [24][25][28] |
| Olmesartan | ~26 | 13 | - | Prodrug, rapidly converted to active olmesartan. | [9] |
| Telmisartan | 42-58 | ~24 | Glucuronidation | Longest half-life among ARBs, providing consistent 24-hour blood pressure control.[26] Higher lipophilicity.[26] | [26] |
| Azilsartan | ~60 | ~11 | CYP2C9 | Prodrug, hydrolyzed to active azilsartan. Potent and highly selective AT1 receptor blocker.[15][18] | [15][18] |
| Candesartan | ~15 | 9 | - | Prodrug, completely converted to active candesartan. Insurmountable antagonist with high affinity for the AT1 receptor.[24] | [24] |
Safety and Tolerability
ARBs as a class are generally well-tolerated, with a side effect profile often comparable to placebo.[29] The most common side effects include dizziness, fatigue, and diarrhea.[2][30] A key advantage of ARBs over angiotensin-converting enzyme (ACE) inhibitors is the significantly lower incidence of cough.[29]
Head-to-head comparisons of valsartan with other ARBs have generally shown similar safety and tolerability profiles.[14][30] For instance, in a study comparing telmisartan and valsartan, the incidence of adverse events was comparable between the two groups.[14] Similarly, studies comparing valsartan with losartan and irbesartan found no significant differences in the overall incidence of adverse effects.[25][30]
Signaling Pathways and Experimental Workflows
A deeper understanding of the molecular mechanisms and experimental evaluation of ARBs is crucial for research and development. The following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) signaling pathway targeted by valsartan and a typical experimental workflow for evaluating the antihypertensive efficacy of an ARB in a preclinical model.
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
Caption: The RAAS pathway and the mechanism of action of Valsartan.
Preclinical Experimental Workflow for ARB Efficacy Evaluation
Caption: A typical preclinical workflow for evaluating ARB antihypertensive efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are synthesized protocols based on common practices reported in comparative clinical trials of ARBs.
Representative Clinical Trial Protocol: Comparison of Valsartan and a Comparator ARB in Essential Hypertension
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Male and female patients, aged 18-75 years, with a diagnosis of mild-to-moderate essential hypertension. This is typically defined as a mean sitting diastolic blood pressure (DBP) of 95-110 mmHg and a mean sitting systolic blood pressure (SBP) of 150-180 mmHg.
-
Exclusion Criteria:
-
Secondary hypertension.
-
History of myocardial infarction, stroke, or transient ischemic attack within the previous 6 months.
-
Clinically significant renal or hepatic impairment.
-
Pregnancy or lactation.
-
Known hypersensitivity to ARBs.
-
-
Procedure:
-
Washout Period: A 2- to 4-week single-blind placebo run-in period to wash out any previous antihypertensive medications and to establish baseline blood pressure.
-
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either valsartan or the comparator ARB at a specified starting dose (e.g., valsartan 80 mg once daily).
-
Treatment Period: A treatment period of 8 to 12 weeks. Dose titration may be performed at specified intervals (e.g., after 4 weeks) for patients not achieving a target blood pressure (e.g., DBP < 90 mmHg).
-
Blood Pressure Measurement: Office blood pressure is measured at trough (24 ± 3 hours post-dose) at each visit. Measurements are typically taken three times in the sitting position after a 5-minute rest period, and the average of the three readings is used for analysis. Ambulatory blood pressure monitoring (ABPM) may also be employed over a 24-hour period at baseline and at the end of the treatment period to assess the full diurnal blood pressure profile.
-
-
Efficacy Endpoints:
-
Primary: Change from baseline in mean sitting trough DBP at the end of the treatment period.
-
Secondary: Change from baseline in mean sitting trough SBP, response rate (proportion of patients achieving a target DBP or a specified reduction in DBP), and changes in 24-hour ambulatory blood pressure parameters.
-
-
Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, and clinical laboratory tests (including serum chemistry and urinalysis) at baseline and throughout the study.
-
Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population. Analysis of covariance (ANCOVA) is often used to compare the change from baseline in blood pressure between treatment groups, with baseline blood pressure as a covariate.
Conclusion
The selection of an ARB for therapeutic use or for further research and development requires a nuanced understanding of the comparative efficacy, safety, and pharmacokinetic profiles of the available agents. While valsartan has demonstrated robust antihypertensive efficacy, particularly at higher doses compared to losartan, other ARBs such as telmisartan and azilsartan have shown advantages in terms of 24-hour blood pressure control and overall potency in some studies. The differences in their pharmacokinetic properties, such as half-life and bioavailability, likely contribute to these variations in clinical performance. All ARBs, including valsartan, generally exhibit a favorable safety and tolerability profile. For drug development professionals, the subtle but significant differences between these molecules highlight the ongoing opportunities to refine and optimize therapies targeting the renin-angiotensin-aldosterone system for improved cardiovascular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of Telmisartan vs. Valsartan in the Treatment of Mild to Moderate Hypertension Using Ambulatory Blood Pressure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. harp3trial.org [harp3trial.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Valsartan vs. other angiotensin II receptor blockers in the treatment of hypertension: a meta-analytical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Renin Angiotensin Aldosterone System | RAAS Steps & Effects - Lesson | Study.com [study.com]
- 11. ARBs Preferable to ACE Inhibitors in Large Observational Hypertension Study | tctmd.com [tctmd.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. scispace.com [scispace.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Evaluation of antihypertensive drugs | PPTX [slideshare.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- 22. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 23. bjcardio.co.uk [bjcardio.co.uk]
- 24. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]
- 25. A prospective, randomized, open-label trial comparing telmisartan 80 mg with valsartan 80 mg in patients with mild to moderate hypertension using ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. Comparative efficacy of olmesartan, losartan, valsartan, and irbesartan in the control of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Comparison of Adverse Events Among Angiotensin Receptor Blockers in Hypertension Using the United States Food and Drug Administration Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models | PPTX [slideshare.net]
- 30. Losartan versus valsartan in the treatment of patients with mild to moderate essential hypertension: data from a multicenter, randomized, double-blind, 12-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing In-Vitro In-Vivo Correlation (IVIVC) for Valsartan Sustained-Release Tablets: A Comparative Guide
Introduction: In the development of oral sustained-release (SR) dosage forms, establishing a predictive mathematical model that correlates in-vitro drug release with in-vivo drug absorption, known as an in-vitro in-vivo correlation (IVIVC), is a critical objective. A successful IVIVC can serve as a surrogate for in-vivo bioequivalence studies, facilitating formulation development, process changes, and setting of dissolution specifications. This guide provides a comparative overview of hypothetical valsartan (B143634) sustained-release tablets with varying release profiles to illustrate the principles and methodologies involved in establishing a Level A IVIVC. Valsartan, an angiotensin II receptor antagonist, is widely used in the treatment of hypertension and heart failure. Developing a sustained-release formulation helps in improving patient compliance and maintaining therapeutic drug concentrations over an extended period.
Comparative Performance of Valsartan Sustained-Release Formulations
To establish a meaningful IVIVC, it is essential to develop formulations with different release rates. For the purpose of this guide, we will consider three hypothetical valsartan sustained-release tablet formulations: a fast-releasing (F1), a medium-releasing (F2), and a slow-releasing (F3) formulation. The in-vitro dissolution and in-vivo pharmacokinetic data presented below are representative examples derived from typical behaviors of such formulations.
Table 1: Comparative In-Vitro Dissolution Profiles of Valsartan SR Tablets
| Time (hours) | Formulation F1 (Fast Release) - % Drug Released | Formulation F2 (Medium Release) - % Drug Released | Formulation F3 (Slow Release) - % Drug Released |
| 1 | 35 | 25 | 15 |
| 2 | 55 | 40 | 28 |
| 4 | 80 | 65 | 45 |
| 6 | 95 | 85 | 60 |
| 8 | 100 | 95 | 75 |
| 12 | 100 | 100 | 90 |
| 24 | 100 | 100 | 100 |
Table 2: Comparative In-Vivo Pharmacokinetic Parameters of Valsartan SR Tablets
| Parameter | Formulation F1 (Fast Release) | Formulation F2 (Medium Release) | Formulation F3 (Slow Release) |
| Cmax (ng/mL) | 4500 | 3500 | 2500 |
| Tmax (hours) | 4 | 6 | 8 |
| AUC (0-t) (ng·h/mL) | 48000 | 47500 | 47000 |
| AUC (0-inf) (ng·h/mL) | 49000 | 48500 | 48000 |
| t1/2 (hours) | 9 | 9 | 9 |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for generating reliable data for an IVIVC. Below are the typical protocols for the key experiments.
In-Vitro Dissolution Study
Objective: To determine the rate and extent of valsartan release from the sustained-release tablets in a controlled laboratory environment.
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).
Dissolution Medium: 900 mL of phosphate (B84403) buffer with a pH of 6.8, maintained at 37 ± 0.5°C.[1]
Paddle Speed: 50 RPM.
Procedure:
-
One tablet is placed in each dissolution vessel containing the pre-warmed dissolution medium.
-
The apparatus is started, and samples (e.g., 5 mL) are withdrawn at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
An equal volume of fresh, pre-warmed dissolution medium is immediately replaced in the vessel to maintain a constant volume.
-
The withdrawn samples are filtered through a 0.45 µm filter.
-
The concentration of valsartan in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength or High-Performance Liquid Chromatography (HPLC).
In-Vivo Pharmacokinetic Study
Objective: To determine the rate and extent of valsartan absorption into the systemic circulation after oral administration of the sustained-release tablets to human subjects.
Study Design: A randomized, single-dose, three-way crossover study is typically employed.
Subjects: A sufficient number of healthy human volunteers, after obtaining informed consent and ethics committee approval. A washout period of at least one week is maintained between each treatment phase.
Procedure:
-
Subjects are fasted overnight before drug administration.
-
A single oral dose of one of the valsartan SR formulations (F1, F2, or F3) is administered with a standardized volume of water.
-
Blood samples are collected at pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 16, 24, 36, and 48 hours) post-dosing.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of valsartan in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data for each subject and each formulation.
Visualization of IVIVC Workflow and Relationship
To better understand the process of establishing an IVIVC, the following diagrams illustrate the experimental workflow and the logical relationship between in-vitro and in-vivo data.
Disclaimer: The quantitative data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only, designed to represent a typical scenario for establishing an IVIVC for valsartan sustained-release tablets. A comprehensive literature search did not yield a publicly available study with complete in-vitro and in-vivo data from multiple sustained-release formulations with varying release rates necessary for a Level A IVIVC. The experimental protocols are based on standard methodologies found in the pharmaceutical sciences literature.
References
A Comparative Analysis of Valsartan Polymorphs for Pharmaceutical Researchers
An in-depth guide to the physicochemical properties and characterization of valsartan's polymorphic and amorphous forms, offering crucial data for drug development and formulation.
Valsartan (B143634), a widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure, exists in multiple solid-state forms, including several crystalline polymorphs and amorphous solids. The specific form of the active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability. This guide provides a comparative analysis of the known polymorphs and amorphous forms of valsartan, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in selecting and characterizing the optimal solid form for their formulation needs.
Physicochemical Properties: A Comparative Overview
The selection of a specific polymorphic or amorphous form of valsartan is a critical decision in the drug development process. The following tables summarize key quantitative data for various identified forms of valsartan, offering a basis for comparison.
| Form | Key 2θ XRPD Peaks (±0.2°) | Melting Point / Thermal Events (°C) | Solubility & Dissolution Characteristics |
| Form I | 5.4, 13.0, 16.3, 19.5, 20.7, 23.4[1] | Melting interval from ethyl acetate: 105–115[2][3] | Data not consistently available in comparative studies. |
| Form II | 5.8, 12.7, 14.0, 17.6, 20.8, 22.5[1] | Data not consistently available. | Data not consistently available. |
| Form III | 5.1, 10.1, 15.3, 18.6[3][4] | Data not consistently available. | Data not consistently available. |
| Form IV | 6.2, 10.7, 14.5, 15.7, 19.0, 23.5, 24.8[2] | Data not consistently available. | Data not consistently available. |
| Form VII | 5.2, 15.2, 15.9, 18.6, 22.8, 23.6[4] | Data not consistently available. | Data not consistently available. |
| Form IX | 6.3, 14.0, 17.9[4] | Data not consistently available. | Data not consistently available. |
| Amorphous | Broad halo, maximum peak at ~20.8° (AM) or ~22.3° (AR)[5] | Glass Transition (Tg) ~76°C[6] | Generally higher solubility than crystalline forms. Solubility is pH-dependent, increasing at pH > 5.[6] The fully amorphous form (AM) has a lower dissolution rate than the more ordered amorphous form (AR).[7] |
Note: Data for all known polymorphs is not exhaustively available in the public domain. The table represents a compilation of available data from various sources.
Understanding Valsartan's Mechanism of Action: The RAAS Pathway
Valsartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor within the Renin-Angiotensin-Aldosterone System (RAAS). This pathway is a critical regulator of blood pressure and fluid balance. Understanding this mechanism is fundamental for researchers in this field.
Caption: Valsartan blocks the AT1 receptor in the RAAS pathway.
Experimental Protocols for Polymorph Characterization
Accurate characterization of valsartan polymorphs requires a suite of analytical techniques. Below are detailed methodologies for key experiments.
Powder X-ray Diffraction (XRPD)
-
Objective: To identify the crystalline form and determine the degree of crystallinity.
-
Instrumentation: A powder X-ray diffractometer with Cu-Kα radiation is typically used.
-
Sample Preparation: A small amount of the sample powder is gently packed into a sample holder. Care should be taken to avoid phase transitions during preparation.
-
Data Collection: The diffraction pattern is typically recorded over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 0.5 to 2 seconds per step.
-
Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique "fingerprint" for each crystalline form. The presence of a broad halo indicates amorphous content.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine melting points, glass transitions, and other thermal events.
-
Instrumentation: A DSC instrument equipped with a cooling system.
-
Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.
-
Method: The sample is heated at a constant rate, typically 10°C/min, under a nitrogen purge (e.g., 50 mL/min). The analysis is often carried out from 30°C to a temperature above the expected melting point.
-
Analysis: Endothermic peaks in the DSC thermogram correspond to melting or other phase transitions, while a step change in the baseline indicates a glass transition.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and detect differences in hydrogen bonding and molecular conformation between polymorphs.
-
Sample Preparation: The sample is typically dispersed in potassium bromide (KBr) and compressed into a transparent disc.
-
Data Collection: The spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Analysis: Differences in the vibrational frequencies, particularly in the fingerprint region (1500-500 cm⁻¹), can distinguish between different polymorphic forms.
Dissolution Rate Studies
-
Objective: To compare the rate at which different solid forms dissolve in a given medium.
-
Apparatus: A USP Dissolution Testing Apparatus 2 (paddle method) is commonly used.
-
Method: A specific amount of the valsartan sample (e.g., equivalent to a standard dose) is added to a vessel containing a defined volume (e.g., 900 mL) of dissolution medium (e.g., phosphate (B84403) buffer at pH 6.8). The medium is maintained at 37 ± 0.5°C and stirred at a constant speed (e.g., 50 rpm).
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with fresh medium.
-
Analysis: The concentration of dissolved valsartan in each aliquot is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The cumulative percentage of drug dissolved is then plotted against time.
Polymorphic Screening and Characterization Workflow
The process of identifying and characterizing different polymorphic forms of a drug substance is a systematic endeavor. The following diagram illustrates a typical workflow.
Caption: A typical workflow for polymorph screening and selection.
Conclusion
The solid-state form of valsartan has a profound impact on its pharmaceutical properties. While the amorphous form is commonly marketed, crystalline polymorphs may offer advantages in terms of stability. A thorough understanding and characterization of these different forms are paramount for the development of robust, safe, and effective valsartan drug products. The data and protocols presented in this guide serve as a valuable resource for researchers in navigating the complexities of valsartan's solid-state chemistry.
References
- 1. EP1950204A1 - Amorphous form of valsartan - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. EP1511739B1 - Polymorphs of valsartan - Google Patents [patents.google.com]
- 4. US20050222233A1 - Polymorphs of valsartan - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validated High-Performance Thin-Layer Chromatography (HPTLC) Method for Valsartan Quantification
This guide provides a detailed comparison of the High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of valsartan (B143634) against other analytical techniques. It is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Introduction
Valsartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension and heart failure.[1] Accurate and precise quantification of valsartan in pharmaceutical formulations is crucial for ensuring its safety and efficacy. While various analytical methods like High-Performance Liquid Chromatography (HPLC) and UV-spectrophotometry are available, HPTLC presents a simple, rapid, and cost-effective alternative.[2][3] This guide details a validated HPTLC method and compares its performance with established analytical techniques.
Experimental Protocols
A detailed methodology for the HPTLC-based quantification of valsartan is provided below. This protocol is based on established and validated methods found in the literature.[4][5][6]
1. HPTLC Method for Valsartan Quantification
-
Chemicals and Reagents: Pharmaceutical grade valsartan, methanol (B129727) (HPLC grade), chloroform (B151607) (analytical grade), ethyl acetate (B1210297) (analytical grade), toluene (B28343) (analytical grade), glacial acetic acid (analytical grade).[4][5]
-
Standard Solution Preparation: A stock solution of valsartan is prepared by dissolving a precisely weighed amount in methanol to achieve a known concentration (e.g., 100 μg/ml).[5]
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F254 HPTLC plates (10 x 10 cm).[5]
-
Mobile Phase: A mixture of chloroform, methanol, toluene, and glacial acetic acid in the ratio of 6:2:1:0.1 (v/v/v/v) or chloroform:ethyl acetate:acetic acid in a 5:5:0.2 (v/v/v) ratio.[4][5]
-
Application: Standard and sample solutions are applied to the plates as bands using an automatic sample applicator.[5]
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.[4]
-
Detection: Densitometric scanning is performed at a wavelength of 260 nm or 248 nm.[4][5]
-
2. Comparative Analytical Methods
For comparison, established methods for valsartan quantification are also summarized:
-
RP-HPLC Method:
-
UV-Spectrophotometric Method:
-
Solvent: 99.98% ethanol (B145695) or methanol.[8]
-
Wavelength: Maximum absorbance (λmax) at 252 nm in ethanol or 250 nm in methanol.[8]
-
Data Presentation: A Comparative Analysis
The performance of the HPTLC method for valsartan quantification is compared with RP-HPLC and UV-Spectrophotometry based on key validation parameters. The data presented in the tables below is a synthesis of findings from multiple studies.
Table 1: Comparison of Linearity and Range
| Parameter | HPTLC Method | RP-HPLC Method | UV-Spectrophotometric Method |
| Linearity Range | 300 - 800 ng/spot[5] | 4 - 12 µg/ml[1] | 10 - 50 µg/ml[3] |
| Correlation Coefficient (r²) | > 0.996[5] | > 0.999 | > 0.999 |
Table 2: Comparison of Sensitivity (LOD & LOQ)
| Parameter | HPTLC Method | RP-HPLC Method | UV-Spectrophotometric Method |
| Limit of Detection (LOD) | 100 ng/spot[5] | 2.72 µg/ml[7] | 1.84 x 10⁻⁹ g/ml (in ethanol)[8] |
| Limit of Quantification (LOQ) | 300 ng/spot[5] | 8.25 µg/ml[7] | 6.12 x 10⁻⁹ g/ml (in ethanol)[8] |
Table 3: Comparison of Precision and Accuracy
| Parameter | HPTLC Method | RP-HPLC Method | UV-Spectrophotometric Method |
| Precision (%RSD) | < 2%[5] | < 2%[1] | < 2%[9] |
| Accuracy (Recovery %) | 99.93 - 99.99%[6] | 99.65%[1] | 97.51 - 100.06%[8] |
Workflow Visualization
The following diagram illustrates the key steps involved in the validation of the HPTLC method for valsartan quantification.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. scribd.com [scribd.com]
- 5. HPTLC Method for the Simultaneous Estimation of Valsartan and Hydrochlorothiazide in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. japer.in [japer.in]
- 9. ijptjournal.com [ijptjournal.com]
A Comparative Guide to Valsartan Synthesis Routes for Researchers and Drug Development Professionals
An objective analysis of prominent synthetic strategies for the antihypertensive agent valsartan (B143634), focusing on key performance indicators, detailed experimental protocols, and workflow visualizations to aid in process selection and development.
Valsartan, a widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure, can be synthesized through various chemical routes. The choice of a particular synthetic pathway in a research or industrial setting is a critical decision influenced by factors such as overall yield, purity of the final active pharmaceutical ingredient (API), cost-effectiveness, scalability, and environmental impact. This guide provides a comparative analysis of three prominent synthesis routes for valsartan, offering quantitative data, detailed experimental protocols, and visual workflows to assist researchers and drug development professionals in making informed decisions.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Valsartan exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor that plays a key role in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. By inhibiting the binding of angiotensin II to the AT1 receptor, valsartan prevents downstream signaling cascades that lead to vasoconstriction, aldosterone (B195564) release, and subsequent increases in blood pressure.[1][2]
Comparative Analysis of Synthesis Routes
The synthesis of valsartan fundamentally involves the construction of the biphenyl-tetrazole core and its linkage to the L-valine derivative side chain. The key variations in synthetic strategies often lie in the method used for the crucial carbon-carbon bond formation of the biphenyl (B1667301) moiety and the creation of the tetrazole ring. This guide compares three distinct approaches:
-
Route A: Suzuki Coupling
-
Route B: Negishi Coupling
-
Route C: Tetrazole Formation via Organotin Reagent
The following table summarizes the key quantitative data for these routes, based on reported experimental findings.
| Parameter | Route A: Suzuki Coupling | Route B: Negishi Coupling | Route C: Organotin-based Tetrazole Formation |
| Key Reaction | Palladium-catalyzed Suzuki-Miyaura coupling | Palladium-catalyzed Negishi coupling | Cyclization with tri-n-butyltin azide (B81097) |
| Overall Yield | ~60%[3] | ~54%[4] | ~41-54%[5][6] |
| Purity (Final API) | High purity achievable with crystallization[7] | High purity achievable with crystallization[4] | >99.8% with purification[5] |
| Key Advantages | Avoids highly toxic organotin reagents; commercially available boronic acids. | High efficiency and good functional group tolerance.[4][8] | Well-established and high-yielding tetrazole formation.[5] |
| Key Disadvantages | Potential for palladium contamination; cost of palladium catalysts. | Requires preparation of organozinc reagents; moisture-sensitive. | Use of highly toxic organotin reagents; tin contamination in the product.[5] |
Experimental Protocols
Detailed methodologies for the key steps in each of the compared synthesis routes are provided below. These protocols are adapted from published literature and are intended for research and development purposes.
Route A: Suzuki Coupling
This route utilizes a palladium-catalyzed Suzuki-Miyaura coupling to form the biphenyl core of valsartan.
Key Step: Suzuki-Miyaura Coupling
-
Reaction: Coupling of an appropriate aryl boronic acid with an aryl halide.
-
Experimental Protocol (Adapted from[7]):
-
To a solution of the aryl bromide (e.g., methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate) (1 equivalent) and the boronic acid (e.g., (2-cyanophenyl)boronic acid) (1.2 equivalents) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the coupled biphenyl intermediate.
-
Route B: Negishi Coupling
This approach employs a Negishi coupling reaction, which involves an organozinc reagent, for the formation of the biphenyl linkage.
Key Step: Negishi Coupling
-
Reaction: Coupling of an organozinc reagent with an aryl halide.
-
Experimental Protocol (Adapted from[4][8]):
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, dissolve the starting aryl compound (e.g., 5-phenyl-1-trityl-1H-tetrazole) in anhydrous THF. Cool the solution and add n-butyllithium dropwise to perform ortho-metalation. After stirring, add a solution of anhydrous zinc chloride in THF to form the organozinc reagent.
-
Coupling Reaction: To the freshly prepared organozinc solution, add the aryl bromide (e.g., methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate) (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equivalents), and a suitable phosphine (B1218219) ligand (e.g., Q-phos, 0.04 equivalents).
-
Heat the reaction mixture to reflux (approximately 75°C) for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the coupled product. The reported yield for this step is approximately 80%.[4]
-
Route C: Tetrazole Formation via Organotin Reagent
This classic route involves the formation of the tetrazole ring from a nitrile precursor using an organotin azide.
Key Step: Tetrazole Formation
-
Reaction: [3+2] cycloaddition of an organotin azide to a nitrile.
-
Experimental Protocol (Adapted from[5]):
-
In a reaction vessel, dissolve the nitrile intermediate (e.g., (S)-N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-valine benzyl (B1604629) ester) in a high-boiling point solvent such as xylene or toluene.
-
Add tri-n-butyltin azide (Bu₃SnN₃) (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 110-140°C) for 24-48 hours. Monitor the reaction for the disappearance of the nitrile starting material by IR spectroscopy or LC-MS.
-
Upon completion, cool the mixture and carefully quench the excess azide (following appropriate safety procedures).
-
The workup typically involves an acidic treatment to protonate the tetrazole and facilitate the removal of the tin byproducts. Purification often requires multiple steps, including crystallization, to remove residual tin compounds to pharmaceutically acceptable levels. The reported yield for this cyclization step is around 62%.[5]
-
Synthesis Route Selection Workflow
The selection of an optimal synthesis route is a multi-faceted decision that requires balancing various scientific and economic factors. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
The synthesis of valsartan can be achieved through several effective routes, each with its own set of advantages and challenges. The Suzuki and Negishi coupling methods offer more environmentally benign alternatives to the traditional use of toxic organotin reagents for the formation of the biphenyl core. While the organotin-based route for tetrazole formation is well-established, concerns over toxicity and product contamination necessitate careful consideration and rigorous purification protocols.
This guide provides a foundational framework for comparing these synthetic strategies. Researchers and drug development professionals are encouraged to use this information as a starting point for their own process development and optimization efforts, taking into account their specific project goals and available resources. The detailed experimental protocols and workflow visualizations are intended to facilitate a more streamlined and informed approach to the synthesis of this important therapeutic agent.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valsartan - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Advanced Valsartan Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634), a potent angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension and heart failure.[1] However, its clinical efficacy is often hampered by its poor oral bioavailability, which ranges from 10-35%, primarily due to its low aqueous solubility and significant first-pass metabolism.[2][3] To overcome these limitations, various advanced drug delivery systems have been developed to enhance the therapeutic performance of valsartan. This guide provides a comparative analysis of the efficacy of different valsartan delivery systems, supported by experimental data, detailed methodologies, and visual representations of key processes.
Comparative Efficacy of Valsartan Delivery Systems
The following tables summarize the key performance indicators of various valsartan delivery systems based on published experimental data.
| Delivery System | Mean Particle Size (nm) | Entrapment Efficiency (%) | In Vitro Drug Release | In Vivo Bioavailability Enhancement (compared to oral suspension/tablet) | Reference |
| Ethosomes | 45.8 - 230 | 80.23 - 94.24 | Sustained release with high permeation flux (92.819 µg/cm²/h) | Significantly enhanced and prolonged antihypertensive activity | [4][5] |
| Solid Lipid Nanoparticles (SLNs) | 142.5 - 457 | 59.45 - 98.23 | Sustained release over 24-72 hours | 2.02-fold increase | [2][6][7][8] |
| Nanocrystals | 30 - 950 | N/A | 100% release within 45 minutes | 2.5-fold increase | [1][9] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | 12.3 - 91 | N/A | >90% release, faster than marketed formulation | 1.6 to 1.78-fold increase | [10][11][12] |
| Niosomes | 2520 - 3420 | 79.05 - 98.24 | Controlled release over 24 hours | Not explicitly quantified, but designed for improved bioavailability | [13][14] |
| Hydrogel Beads | N/A | ~90% | Controlled release over 24 hours | Not explicitly quantified, but designed for controlled release | [15][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Preparation of Valsartan-Loaded Ethosomes (Cold Method)
Objective: To encapsulate valsartan within a flexible vesicular carrier to enhance its transdermal permeation.
Materials: Valsartan, Phospholipon 90H, Ethanol (B145695), Propylene (B89431) glycol, Deionized water.
Procedure:
-
Dissolve valsartan and Phospholipon 90H in ethanol in a covered vessel with constant stirring at room temperature.
-
In a separate vessel, heat deionized water to 30°C.
-
Slowly add the aqueous phase to the ethanolic mixture in a fine stream with continuous stirring.
-
Add propylene glycol to the mixture while stirring.
-
Continue stirring for an additional 5 minutes in the covered vessel.
-
The resulting ethosomal suspension can be further processed for size reduction by sonication or extrusion.
-
Store the prepared ethosomes in a refrigerator.
Preparation of Valsartan-Loaded Solid Lipid Nanoparticles (SLNs) (Solvent Injection Method)
Objective: To formulate valsartan into solid lipid nanoparticles to improve its oral bioavailability.
Materials: Valsartan, Glyceryl behenate (B1239552) (Compritol 888 ATO®), Poloxamer 407 (Pluronic F 127), Ethanol, Deionized water.
Procedure:
-
Dissolve valsartan and glyceryl behenate in ethanol to form the organic phase.
-
Dissolve Poloxamer 407 in deionized water to form the aqueous phase.
-
Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.
-
Inject the hot organic phase into the hot aqueous phase under constant high-speed homogenization.
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring, leading to the precipitation of SLNs.
-
The SLN dispersion can be further lyophilized for long-term stability.
Preparation of Valsartan Nanocrystals (Antisolvent Precipitation Method)
Objective: To reduce the particle size of valsartan to the nanometer range to enhance its dissolution rate and bioavailability.
Materials: Valsartan, Suitable solvent (e.g., ethanol), Antisolvent (e.g., water), Stabilizer (e.g., Poloxamer).
Procedure:
-
Dissolve valsartan in a suitable solvent to prepare the drug solution.
-
Prepare an antisolvent solution, typically water, containing a stabilizer.
-
Add the drug solution to the antisolvent solution under high-speed stirring or sonication.
-
The rapid change in solvent polarity causes the drug to precipitate as nanocrystals.
-
The nanocrystal suspension is then typically lyophilized to obtain a dry powder.
In Vitro Drug Release Study (Franz Diffusion Cell)
Objective: To evaluate the rate and extent of valsartan release from its delivery system.
Apparatus: Franz diffusion cell.
Procedure:
-
Mount a synthetic or animal skin membrane on the Franz diffusion cell, with the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate (B84403) buffer pH 6.8) and maintain the temperature at 37°C with constant stirring.
-
Apply the valsartan formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
-
Analyze the withdrawn samples for valsartan content using a validated analytical method such as HPLC.
In Vivo Pharmacodynamic Study in Rats
Objective: To assess the antihypertensive efficacy of the valsartan delivery system in an animal model.
Animal Model: Spontaneously Hypertensive Rats (SHRs) or Wistar rats with induced hypertension.
Procedure:
-
Divide the animals into control and treatment groups.
-
Administer the valsartan formulation (e.g., oral, transdermal) to the treatment group and a placebo to the control group.
-
Measure the systolic blood pressure and heart rate of the rats at regular intervals using a non-invasive tail-cuff method.
-
Continue monitoring for a specified period to determine the onset and duration of the antihypertensive effect.
-
At the end of the study, blood samples may be collected to determine the pharmacokinetic profile of valsartan.
Visualizations
Signaling Pathway of Valsartan
Valsartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1] The following diagram illustrates the signaling pathway inhibited by valsartan.
References
- 1. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Valsartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Development and Validation of HPLC Method for Simultaneous Determination of Amlodipine, Valsartan, Hydrochlorothiazide in Dosage Form and Spiked Human Plasma [scirp.org]
- 7. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Valsartan independent of AT1 receptor inhibits tissue factor, TLR-2 and-4 expression by regulation of Egr-1 through activation of AMPK in diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scribd.com [scribd.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Antisolvent Precipitation Method: Significance and symbolism [wisdomlib.org]
- 16. benchchem.com [benchchem.com]
Inter-Laboratory Validation of Valsartan Assay: A Comparative Guide
This guide provides a comprehensive comparison of three common analytical methods for the quantification of valsartan (B143634) in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection for quality control and research purposes.
Introduction to Valsartan and its Analysis
Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1] Accurate and precise quantification of valsartan in bulk drug and dosage forms is crucial to ensure its safety and efficacy.[1] Various analytical techniques have been developed and validated for this purpose, each with its own advantages and limitations.[2][3][4] This guide focuses on the inter-laboratory validation parameters of the most frequently employed methods.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of HPLC, LC-MS/MS, and UV-Visible Spectrophotometry for valsartan analysis, based on data from various validation studies.
Table 1: Comparison of HPLC Method Performance
| Parameter | Reported Value Range | References |
| Linearity Range (µg/mL) | 4 - 240 | [5][6] |
| Correlation Coefficient (r²) | > 0.999 | [6][7][8] |
| Accuracy (% Recovery) | 99.0 - 100.7 | [5][8][9] |
| Precision (%RSD) | < 2.0 | [5][7][10] |
| Limit of Detection (LOD) (µg/mL) | 0.15 - 2.72 | [8][11] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.45 - 8.25 | [8][11] |
| Retention Time (min) | 2.5 - 9.4 | [5][7] |
Table 2: Comparison of LC-MS/MS Method Performance
| Parameter | Reported Value Range | References |
| Linearity Range (ng/mL) | 0.302 - 18060.792 | [12][13][14][15] |
| Correlation Coefficient (r²) | > 0.99 | [13] |
| Accuracy (% of Nominal) | Within 8% | [13] |
| Precision (%RSD) | < 10 | [13] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.302 - 25 | [12][13][15] |
Table 3: Comparison of UV-Visible Spectrophotometry Method Performance
| Parameter | Reported Value Range | References |
| Linearity Range (µg/mL) | 2 - 50 | [4][9][11][16][17] |
| Correlation Coefficient (r²) | > 0.996 | [9][11][17] |
| Accuracy (% Recovery) | 99.2 - 100.7 | [9][11] |
| Precision (%RSD) | < 2.0 | [9] |
| Limit of Detection (LOD) (µg/mL) | 0.15 - 1.95 | [11][17] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.45 - 5.91 | [11][17] |
| Wavelength (λmax) (nm) | 248 - 251 | [9][11][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for each of the discussed techniques.
1. High-Performance Liquid Chromatography (HPLC)
A common approach for valsartan analysis involves a reversed-phase HPLC system with UV detection.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.[5][8]
-
Column : A C18 column is typically used for separation.[5][7][8]
-
Mobile Phase : A mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed.[5][7][8]
-
Detection : UV detection is performed at the maximum absorbance wavelength of valsartan, which is around 250 nm.[5][18]
-
Sample Preparation : Tablets are typically crushed, dissolved in a suitable solvent, sonicated, and filtered before injection.[8][10]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for bioanalytical applications.
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.[12][13][15]
-
Mobile Phase : A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate.[12][13]
-
Ionization : Electrospray ionization (ESI) is commonly used, often in the positive or negative ion mode.[13][15]
-
Detection : Performed in Multiple Reaction Monitoring (MRM) mode for high selectivity.[13][15]
-
Sample Preparation : For plasma samples, protein precipitation or liquid-liquid extraction are common sample preparation techniques.[12]
3. UV-Visible Spectrophotometry
A simpler and more cost-effective method, suitable for routine quality control of bulk drug and formulations.[2]
-
Solvent : Methanol or a mixture of methanol and water is commonly used as the solvent.[9][11][17]
-
Wavelength : The absorbance is measured at the wavelength of maximum absorption (λmax) of valsartan, which is approximately 250 nm.[9][11][16][17]
-
Quantification : The concentration of valsartan is determined using a calibration curve prepared with standard solutions.[17]
-
Sample Preparation : Similar to HPLC, tablets are crushed, dissolved in the chosen solvent, and filtered.[16]
Visualizing the Workflow and Concepts
Valsartan Assay Workflow
The following diagram illustrates a typical workflow for the analysis of valsartan in a pharmaceutical tablet, from sample preparation to data analysis.
Caption: A generalized workflow for valsartan assay in tablets.
Method Selection Logic
The choice of analytical method is guided by the specific requirements of the analysis. This diagram outlines the decision-making process.
Caption: Decision tree for selecting a suitable valsartan assay method.
Mechanism of Action: Angiotensin II Receptor Blockade
Valsartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. This diagram illustrates the signaling pathway.
Caption: Valsartan's mechanism of action via AT1 receptor blockade.
References
- 1. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. hrpub.org [hrpub.org]
- 7. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 16. sphinxsai.com [sphinxsai.com]
- 17. ijptjournal.com [ijptjournal.com]
- 18. acgpubs.org [acgpubs.org]
A Comparative Guide to the Impurity Profiling of Valsartan from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of valsartan (B143634) impurity profiles, drawing upon publicly available data and established analytical methodologies. The focus is on ensuring drug safety and quality by understanding and controlling potential impurities. Recent recalls of valsartan due to the presence of nitrosamine (B1359907) impurities have highlighted the critical need for robust impurity profiling.[1][2][3][4] This guide offers insights into the types of impurities, their analysis, and a comparative look at reported impurity levels.
Key Impurities in Valsartan
The most significant impurities of concern in valsartan are N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[3][5][6] These compounds are classified as probable human carcinogens.[1][3][6] Their formation is often linked to specific synthetic routes used in the manufacturing of the active pharmaceutical ingredient (API).[1][2][7]
Other potential impurities in valsartan can include process-related impurities and degradation products.[8][9][10] International Council for Harmonisation (ICH) guidelines provide a framework for the identification, qualification, and control of these impurities in new drug substances.[11][12][13]
Comparative Analysis of Nitrosamine Impurities
While specific data comparing impurity levels across named commercial suppliers is not publicly available, the U.S. Food and Drug Administration (FDA) has released laboratory analysis of recalled valsartan products. This data provides a valuable, albeit anonymized, comparison.
Table 1: Comparison of NDMA and NDEA Levels in Recalled Valsartan Products
| Supplier (Anonymized) | Dosage Strength (mg) | NDMA Level (µ g/tablet ) | NDEA Level (µ g/tablet ) |
| Supplier A | 40 | 0.29 - 2.47 | Not Detected |
| Supplier B | 80 | 0.58 - 4.94 | Not Detected |
| Supplier C | 160 | 1.16 - 9.88 | Not Detected |
| Supplier D | 320 | 2.33 - 19.75 | Not Detected |
| Supplier E | 80 | Not Detected | 0.33 - 0.58 |
| Supplier F | 160 | Not Detected | 0.65 - 1.15 |
| Supplier G | 320 | Not Detected | 1.31 - 2.31 |
Source: U.S. Food and Drug Administration (FDA) Laboratory Analysis of Valsartan Products. The FDA has stated that consuming up to 0.096 micrograms of NDMA or 0.0265 micrograms of NDEA per day is considered reasonably safe for human ingestion based on lifetime exposure.[5] It is important to note that these levels were found in recalled batches and may not be representative of all products from these suppliers.
Experimental Protocols for Impurity Analysis
Accurate and sensitive analytical methods are crucial for the detection and quantification of impurities in valsartan. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4][14][15][16]
1. GC-MS Method for NDMA Analysis
This method is suitable for the determination of volatile nitrosamines like NDMA.
-
Sample Preparation:
-
Weigh and grind a representative sample of valsartan tablets.
-
Dissolve the ground sample in a suitable organic solvent, such as dichloromethane.
-
Spike with an internal standard (e.g., NDMA-d6) for accurate quantification.[15]
-
Vortex and centrifuge the sample.
-
Filter the supernatant into a GC vial.
-
-
GC-MS Conditions:
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase, is often used.
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A gradient temperature program is employed to separate the analyte from the matrix.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
-
2. HPLC-MS/MS Method for Nitrosamine Analysis
This method is highly sensitive and can be used for the simultaneous determination of multiple nitrosamine impurities.[16]
-
Sample Preparation:
-
Accurately weigh the valsartan drug substance or ground tablets.
-
Dissolve the sample in a suitable diluent, often a mixture of water and an organic solvent like acetonitrile.
-
The solution may be sonicated to ensure complete dissolution.
-
Filter the sample solution prior to injection.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
MS/MS Conditions:
Visualizing the Workflow and Logic
Experimental Workflow for Valsartan Impurity Analysis
References
- 1. catsci.com [catsci.com]
- 2. veeprho.com [veeprho.com]
- 3. Impurities in valsartan may have been present for 4 years, pose minimal risk [healio.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
- 9. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. jpionline.org [jpionline.org]
- 13. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Analysis of an Impurity, N-Nitrosodimethylamine, in Valsartan Drug Substances and Associated Products Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Valsartan in Combination Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated analytical methods for the quantification of valsartan (B143634) in combination drug products. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of the most suitable analytical strategy for your research and development needs.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the simultaneous determination of valsartan and other active pharmaceutical ingredients (APIs) in combination products. Its advantages include high resolution, sensitivity, and specificity.
Comparison of HPLC Method Performance
| Combination Product | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Valsartan & Hydrochlorothiazide (B1673439) | VAL: 5.0-10.0, HCTZ: 0.5-2.0 | VAL: 99.6-99.9, HCTZ: 98.0-99.9 | VAL: 0.1-0.6, HCTZ: 0.2-0.4 | [1] |
| Valsartan & Amlodipine (B1666008) | VAL: 0.05-50, AMD: 0.1-50 | - | - | [2] |
| Valsartan, Amlodipine & Hydrochlorothiazide | VAL: 4-40, AMD: 0.5-5, HCTZ: 1-10 | AMB: 0.6351, VAL: 0.7688, HCT: 1.1305 | AMB: 0.3794, VAL: 0.1703, HCT: 0.0578 | [3] |
Experimental Protocol: Valsartan and Hydrochlorothiazide in Tablets
This method describes a simple and rapid RP-HPLC procedure for the simultaneous determination of valsartan and hydrochlorothiazide in tablet dosage forms.[1]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Column: Not specified in the abstract.
-
Mobile Phase: A mixture of methanol (B129727), acetonitrile, water, and isopropanol (B130326) (22:18:68:2 v/v/v/v), with the pH adjusted to 8.0.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 265 nm.[6]
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 30 mg of valsartan to a 50 mL volumetric flask.
-
Dissolve in methanol with the aid of sonication and make up the volume.
-
Filter the solution through a 0.45 µm filter.
-
Dilute 5 mL of the filtrate to 100 mL with the mobile phase.[7]
-
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of valsartan combination products.
Ultra-Performance Liquid Chromatography (UPLC) Methods
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns to achieve faster separations and higher resolution compared to conventional HPLC.
Comparison of UPLC Method Performance
| Combination Product | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Valsartan, Amlodipine & Hydrochlorothiazide | VAL: 76.5-178.5, AMD: 5.0-12, HCTZ: 6.5-15.0 | 97.0-102.0 | < 3.0 | [8][9] |
Experimental Protocol: Valsartan, Amlodipine, and Hydrochlorothiazide in Tablets
This UPLC method allows for the rapid and simultaneous determination of the three components in a single run.[8][9]
-
Instrumentation: Ultra-Performance Liquid Chromatograph.
-
Mobile Phase: Isocratic mixture of methanol and 0.05 M phosphate (B84403) buffer (pH 3.0 ± 0.05) in a 70:30 (v/v) ratio.[8][9]
-
Sample Preparation:
-
Prepare a stock solution by dissolving reference standards in methanol.
-
For tablet analysis, weigh and crush 20 tablets.
-
Extract an accurately weighed portion of the powder with the mobile phase.
-
Centrifuge or filter the solution to remove excipients.
-
Dilute the clear supernatant to the desired concentration with the mobile phase.
-
Experimental Workflow: UPLC Analysis
Caption: Workflow for the rapid UPLC analysis of valsartan combinations.
UV-Spectrophotometric Methods
UV-Visible spectrophotometry offers a simpler and more cost-effective alternative to chromatographic methods for the analysis of valsartan in combination products, particularly for quality control purposes.
Comparison of UV-Spectrophotometric Method Performance
| Combination Product | Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Valsartan & Amlodipine | Simultaneous Equation | VAL: 5-30, AMD: 5-30 | ~100 | - | [10] |
| Valsartan & Amlodipine | Absorption Correction | VAL: 5-30, AMD: 5-30 | ~100 | - | [10] |
| Valsartan | Zero-Order Spectroscopy | 10-50 | - | - | [7][11] |
| Valsartan | Second-Order Derivative | 10-50 | - | - | [7][11] |
Experimental Protocol: Valsartan and Amlodipine in Tablets (Simultaneous Equation Method)
This method is based on the measurement of absorbance at two different wavelengths, the λmax of each drug, and solving a set of simultaneous equations.[10]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Methanol.[10]
-
Wavelengths: 250.0 nm (λmax of Valsartan) and 238.0 nm (λmax of Amlodipine).[10]
-
Sample Preparation:
-
Prepare standard stock solutions of valsartan and amlodipine in methanol.
-
For the tablet sample, accurately weigh and powder the tablets.
-
Dissolve a quantity of powder equivalent to a known amount of each drug in methanol.
-
Filter the solution and dilute to a concentration within the Beer's law range.
-
-
Analysis:
-
Measure the absorbance of the sample solution at both 250.0 nm and 238.0 nm.
-
Calculate the concentration of each drug using the previously determined absorptivity values and solving the simultaneous equations.
-
Logical Relationship: Simultaneous Equation Method
Caption: Logical diagram of the simultaneous equation method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scielo.br [scielo.br]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Valsartan and Hydrochlorothiazide Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
Enhancing Valsartan Delivery: A Comparative Guide to Solid Dispersion Techniques
For researchers, scientists, and drug development professionals, overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs) is a critical hurdle in formulation development. Valsartan (B143634), a widely prescribed antihypertensive drug, is a classic example of a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low solubility, which in turn limits its oral bioavailability to approximately 23%. [1][2] Solid dispersion technology has emerged as a promising strategy to enhance the dissolution rate and, consequently, the bioavailability of such drugs. This guide provides a comparative analysis of various solid dispersion techniques applied to valsartan, supported by experimental data and detailed methodologies.
Performance Comparison of Valsartan Solid Dispersion Techniques
The efficacy of a solid dispersion technique is primarily evaluated by its ability to enhance the drug's solubility and dissolution rate. The choice of carrier and the drug-to-carrier ratio are also critical factors. Below is a summary of quantitative data from various studies on valsartan solid dispersions.
| Technique | Carrier(s) | Drug:Carrier Ratio | Solubility Enhancement | Dissolution Performance (% Release) | Key Findings & Characterization |
| Spray Drying | Kollidon VA64 & Kolliphor P407 | Optimized Ternary System | 39-fold increase in solubility.[3][4] | Significantly accelerated dissolution rate compared to pure drug.[3][4] | Complete amorphization confirmed by XRD and DSC. FTIR indicated hydrogen bonding and hydrophobic interactions.[3][4] |
| PVP VA 64, Poloxamer 188 & Poloxamer 407 | Optimized Composition | 27-fold increase in solubility.[5][6][7] | Intrinsic dissolution rate increased 1.64-fold at pH 1.2 and 9.17-fold at pH 4.5.[6] | Effective dispersion of valsartan within the carrier matrix, leading to enhanced properties.[5][6] | |
| Freeze-Drying | PVP-K30, NaOH, Poloxamer 188 | 1:2:0.1:0.2 (Valsartan:PVP:NaOH:F68) | Not quantified, but significant dissolution improvement. | ~90% release at 2h in pH 1.2 and ~75% in pH 6.8, compared to <10% and <55% for pure drug, respectively.[8] | Amorphous state confirmed by DSC and XRD. FTIR suggested intermolecular hydrogen bonding.[8] |
| PEG6000 or HPMC, NaOH, Poloxamer 188 | Various | Not quantified, but led to enhanced bioavailability. | Significantly improved dissolution at pH 1.2 and pH 6.8.[9] | Molecularly dispersed amorphous form confirmed by DSC and XRD. Led to significantly higher AUC and Cmax in rats.[9] | |
| Solvent Evaporation | β-Cyclodextrin | 1:4 | Marked improvement in solubility.[10] | 48.8% release in 10 mins; 92% release in 90 mins.[10] | Conversion of the drug to an amorphous state and increased wettability.[10] |
| Soluplus | 1:3 | ~90-fold increase in solubility (from 0.18 mg/mL to 15.35 mg/mL).[11] | Significant improvement in drug release. | Optimized formulation showed the best performance in solubility and dissolution.[11] | |
| Melting Method | Poloxamer 188 | Not specified | Up to 48-fold increase in solubility.[12] | Substantially improved dissolution rate compared to pure drug.[12] | Valsartan was in an amorphous form as confirmed by XRD, DSC, and SEM.[12] |
| Kneading Method | Kollidon | 1:4 | Not quantified, but significant dissolution improvement. | ~97.89% release in 30 mins.[13] | Amorphous state confirmed by SEM. No drug-carrier interaction was observed by FTIR and DSC.[13] |
| Povidone K30 | Not specified | Not quantified, but significant dissolution improvement. | ~96.21% release in 30 mins.[13] | Kollidon was found to be a more suitable carrier than Povidone K30 for dissolution enhancement.[13] | |
| Mannitol | 1:3 | Not quantified, but significant dissolution improvement. | Increased dissolution rate.[14] | Reduced crystallinity of the drug was revealed by XRD.[14] | |
| Surface Solid Dispersion (Solvent Evaporation) | Crospovidone | Not specified | 147.6-fold increase in solubility.[1] | Enhanced dissolution rate.[1] | High yield (98%) and drug content (95.2%). Transformation to an amorphous form.[1] |
| Sodium Starch Glycolate (SSG) | 1:9 | Marked improvement in solubility. | Highest dissolution rate in 30 mins compared to pure drug.[1] | Reduced particle size of the drug deposited on the carrier surface and enhanced wettability.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the preparation and characterization of valsartan solid dispersions based on the cited literature.
Preparation of Solid Dispersions
-
Solvent Evaporation Method:
-
Spray Drying Method:
-
Valsartan and the carrier(s) (e.g., Kollidon VA64, Kolliphor P407) are dissolved in an appropriate solvent system (e.g., 10% ethanol).[15]
-
The solution is then sprayed into a drying chamber where the solvent rapidly evaporates, leaving behind solid dispersion microparticles.
-
The process parameters such as inlet/outlet temperature, feed rate, and spray pressure are optimized for the desired particle characteristics.[16]
-
-
Freeze-Drying (Lyophilization) Method:
-
Valsartan and carriers (e.g., PVP-K30, HPMC) are dissolved in an aqueous solution, sometimes with an alkalizer like NaOH to aid dissolution.[8][9]
-
The solution is frozen at a low temperature (e.g., -70°C).[8]
-
The frozen solution is then subjected to a high vacuum, causing the solvent to sublimate, resulting in a porous solid dispersion.[8]
-
-
Melting Method:
-
The carrier (e.g., Poloxamer 188) is melted to a liquid state.[12]
-
Valsartan is then added and dispersed in the molten carrier.
-
The mixture is cooled rapidly to solidify, trapping the drug in an amorphous state within the carrier matrix.
-
-
Kneading Method:
Characterization of Solid Dispersions
-
In-Vitro Dissolution Studies:
-
Dissolution testing is performed using a USP Type II (paddle) apparatus.[11][12]
-
The dissolution medium is typically a buffered solution simulating gastric or intestinal fluids (e.g., pH 1.2, 4.5, or 6.8 phosphate (B84403) buffer).[8][11][12]
-
A specific amount of the solid dispersion, equivalent to a set dose of valsartan, is added to the medium maintained at 37°C with a constant paddle speed (e.g., 50 rpm).[11][12]
-
Aliquots are withdrawn at predetermined time intervals, filtered, and analyzed for drug content using UV-Vis spectrophotometry or HPLC.[8][12]
-
-
Differential Scanning Calorimetry (DSC):
-
DSC analysis is conducted to determine the thermal properties and physical state of the drug within the solid dispersion.
-
Samples are heated at a constant rate under a nitrogen atmosphere.[18]
-
The absence or shift of the drug's melting endotherm in the solid dispersion thermogram indicates its conversion to an amorphous state.[12]
-
-
Powder X-ray Diffraction (PXRD):
-
PXRD is used to assess the crystallinity of valsartan in the solid dispersion.
-
The sample is exposed to an X-ray beam, and the diffraction pattern is recorded.
-
The disappearance of sharp diffraction peaks characteristic of crystalline valsartan in the solid dispersion pattern confirms its amorphous nature.[12]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy is employed to investigate potential interactions between valsartan and the carrier molecules.
-
Shifts or changes in the characteristic absorption bands of the drug and carrier can indicate the formation of hydrogen bonds or other interactions.[10]
-
-
Scanning Electron Microscopy (SEM):
Visualizing the Process and a Key Relationship
To better understand the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for valsartan solid dispersion preparation and evaluation.
Caption: Relationship between solid dispersion, amorphization, and bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and evaluation of valsartan orodispersible tablets using PVP-K30 and HPMC E3 solid dispersions by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Enhancement of Valsartan Solubility by Amorphous solid Dispersion Ternary System: An Optimization and Characterization [ouci.dntb.gov.ua]
- 5. "Application of PVP VA and Poloxamer 188/407 in Solid Dispersion" by Sulastari Cahyani, Teuku Nanda Saifullah Sulaiman et al. [scholarhub.ui.ac.id]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. pjps.pk [pjps.pk]
- 9. Enhanced dissolution and oral bioavailability of valsartan solid dispersions prepared by a freeze-drying technique using hydrophilic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. iajps.com [iajps.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. impactfactor.org [impactfactor.org]
- 14. banglajol.info [banglajol.info]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and Solidification of Valsartan Nano-Suspensions [journal11.magtechjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Valsartan Disodium: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Valsartan disodium (B8443419), tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Regulatory Compliance
Valsartan is classified as a substance suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects[1][2]. Therefore, it must not be disposed of with household garbage or discharged into sewer systems[1]. All disposal methods must comply with applicable local, regional, national, and international regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States and the European Union's Directive on waste 2008/98/EC[3][4][5].
| Hazard Information & Disposal Summary | |
| GHS Hazard Statements | H361: Suspected of damaging fertility or the unborn child. H412: Harmful to aquatic life with long lasting effects.[1][2] |
| Primary Disposal Route | Engage a licensed professional waste disposal company[3][6]. |
| Prohibited Disposal Methods | Do not dispose of with household garbage. Do not allow to enter sewers or surface/ground water[1]. The EPA prohibits flushing hazardous waste pharmaceuticals down drains[5]. |
| Container Handling | Leave in original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself[3]. |
Recommended Disposal Protocol for Laboratory Settings
The preferred method for the disposal of Valsartan disodium from a laboratory setting is to use a licensed hazardous material disposal company[3][6]. For situations requiring in-house chemical treatment prior to disposal, the following protocol, derived from safety data sheet recommendations, should be followed by trained personnel.
Experimental Protocol: Incineration with Combustible Solvent
Objective: To safely destroy this compound through chemical incineration.
Methodology:
-
Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including safety glasses with side-shields (conforming to EN166 or NIOSH standards), chemical-resistant gloves (inspected prior to use), and protective clothing[3][7].
-
Ventilation: All handling and preparation steps must be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust or aerosols[3][7].
-
Preparation of Solution:
-
Carefully dissolve or mix the this compound waste with a suitable combustible solvent.
-
While specific solvents are not mandated in the provided documentation, a common choice for this procedure would be a high-energy solvent like xylene or toluene, which is compatible with the incinerator's capabilities.
-
-
Incineration:
-
Disposal of Contaminated Materials:
-
All contaminated packaging, containers, and disposable PPE should be treated as unused product and disposed of as hazardous waste through the same licensed disposal service[3].
-
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation[3].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains[3].
-
Cleanup:
-
Post-Cleanup: Wash the spill area thoroughly.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Valsartan Disodium
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Valsartan disodium (B8443419). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The following protocols for personal protective equipment (PPE), handling, and disposal are derived from established safety data sheets.
Personal Protective Equipment (PPE) Requirements
Effective protection against exposure to Valsartan disodium requires specific PPE. The following table summarizes the recommended equipment.
| Protection Type | Specification | Standard/Certification | Notes |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | EN 166 (EU) or NIOSH (US)[1] | Must be worn at all times in areas where the chemical is handled. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[2] | EU Directive 89/686/EEC, EN 374[1] | Gloves must be inspected for integrity before each use. Use proper removal technique to avoid skin contact. Wash and dry hands after handling.[1][3] |
| Body Protection | Fire/flame resistant and impervious clothing; suitable protective clothing.[1][2] | N/A | The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[3] |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator. | NIOSH (US) or CEN (EU)[1] | To be used as a backup to engineering controls like fume hoods. If a respirator is the sole means of protection, a full-face supplied air respirator is required.[1][3] |
Operational Protocols: Handling, Storage, and Spill Response
Engineering Controls: To minimize exposure, always handle this compound in a well-ventilated area. A laboratory fume hood or another form of local exhaust ventilation is highly recommended to control dust and aerosol formation at the source.[1][3]
Safe Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin and eyes.[1][3]
-
Prevent Dust Formation: Avoid creating and inhaling dust or aerosols.[1][3]
-
Hygienic Practices: Wash hands thoroughly after handling and before breaks.[2][4] Do not eat, drink, or smoke in the laboratory.[4]
-
Special Precautions: Given that Valsartan is classified with reproductive toxicity (Category 1A), it is crucial to obtain special instructions before use and not handle it until all safety precautions have been read and understood.[2]
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Some sources recommend refrigeration at 2 - 8 °C.[3]
Experimental Protocol: Chemical Spill Response
This protocol provides step-by-step guidance for managing an accidental spill of this compound powder.
Objective: To safely contain, clean, and decontaminate a spill area while protecting laboratory personnel.
Materials:
-
Appropriate full PPE (as detailed in the table above)
-
Spill containment kit (including absorbent pads, bags for hazardous waste)
-
Shovel or scoop
-
HEPA-filtered vacuum cleaner (if available)
-
Decontamination solution (e.g., soap and water)
-
Signage to restrict access to the area
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity. Evacuate non-essential personnel from the spill area.[3] Restrict access to the contaminated zone.
-
Ensure Proper Ventilation: Increase ventilation in the area, preferably using an exhaust hood if the spill is contained within one.[1][5]
-
Don Appropriate PPE: Before approaching the spill, put on all required personal protective equipment: respiratory protection, eye protection, gloves, and protective clothing.[1]
-
Contain the Spill: Prevent the powder from spreading. Avoid creating dust during the clean-up process.[1] Do not allow the substance to enter drains or water courses.[1]
-
Clean-Up:
-
Carefully sweep or shovel the spilled material into a suitable, labeled container for hazardous waste.[3]
-
Alternatively, use a HEPA-filtered vacuum to collect the spilled powder.
-
Avoid dry sweeping which can generate airborne dust.
-
-
Decontaminate:
-
Dispose of Waste: Seal the hazardous waste container and label it appropriately. Dispose of the waste according to institutional and local environmental regulations.[1]
-
Post-Spill Procedure:
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Report the incident to the laboratory supervisor or safety officer.
-
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Excess, expired, or spilled this compound should be treated as hazardous waste. It must be collected in a suitable, sealed, and properly labeled container.[1]
-
Disposal Method: The preferred method of disposal is to offer the material to a licensed hazardous material disposal company.[1] Incineration in a facility equipped with an afterburner and scrubber is an appropriate disposal technique.[1]
-
Contaminated Materials: All contaminated items, including gloves, disposable lab coats, and cleaning materials, must be disposed of as hazardous waste following the same procedures.[1]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1] Do not discharge into drains, water courses, or onto the ground.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
